molecular formula C10H12O4 B1360047 Methyl 4-(2-hydroxyethoxy)benzoate CAS No. 3204-73-7

Methyl 4-(2-hydroxyethoxy)benzoate

Cat. No.: B1360047
CAS No.: 3204-73-7
M. Wt: 196.2 g/mol
InChI Key: VFBYWNSASHHPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-hydroxyethoxy)benzoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-hydroxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBYWNSASHHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25232-94-4
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25232-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2062903
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3204-73-7
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3204-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-hydroxyethoxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl p-(2-hydroxyethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-(2-HYDROXYETHOXY)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XG5332XHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Methyl 4-(2-hydroxyethoxy)benzoate

This compound (CAS No. 3204-73-7) is a specialty chemical intermediate with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] Its structure, featuring a para-substituted benzene ring with both an ester and a hydroxy-functionalized ether group, makes it a versatile building block in organic synthesis. This compound serves as a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs) and other complex organic molecules. For instance, it is a documented intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a reliable and widely applicable pathway for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, discuss alternative approaches, and outline methods for product characterization and purification.

Part 1: Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis and Pathway Selection

The target molecule can be disconnected at the ether linkage, suggesting a nucleophilic substitution reaction. The most logical and industrially scalable approach is the Williamson ether synthesis.[3] This method involves the reaction of a phenoxide nucleophile with an alkyl halide.[4]

The primary starting materials for this pathway are:

  • Methyl 4-hydroxybenzoate (Methylparaben): A readily available and cost-effective starting material that already contains the required methyl ester and aromatic core.[5]

  • A C2-electrophile with a leaving group: 2-chloroethanol is an ideal candidate as it is a primary alkyl halide, which strongly favors the desired Sₙ2 substitution pathway over the competing E2 elimination reaction.[6]

An alternative "greener" strategy involves the reaction of Methyl 4-hydroxybenzoate with ethylene carbonate. This route avoids the use of halogenated hydrocarbons but often requires specific catalysts and conditions.[7] For its reliability, mechanistic clarity, and broad applicability, this guide will focus on the Williamson ether synthesis pathway.

The Williamson Ether Synthesis: A Mechanistic Deep Dive

The synthesis proceeds in two fundamental steps:

  • Deprotonation: The phenolic proton of Methyl 4-hydroxybenzoate is acidic (pKa ≈ 8.4) but not acidic enough to react directly with the alkyl halide at a practical rate. Therefore, a base is required to deprotonate the hydroxyl group, forming the much more nucleophilic sodium or potassium phenoxide salt. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice of base depends on the desired reactivity and solvent system.

  • Sₙ2 Nucleophilic Substitution: The generated phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of 2-chloroethanol. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The phenoxide attacks the carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a chiral center). The chloride ion is displaced as the leaving group, forming the new carbon-oxygen ether bond.[4] The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate.

Part 2: Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Reagents and Materials
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Key Hazards
Methyl 4-hydroxybenzoate99-76-3C₈H₈O₃152.15Skin/eye irritant[8][9]
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21Serious eye irritation
2-Chloroethanol107-07-3C₂H₅ClO80.51Toxic, Flammable
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Reproductive toxin
Ethyl Acetate141-78-6C₄H₈O₂88.11Highly flammable
Brine (Saturated NaCl)7647-14-5NaCl58.44N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37N/A
Synthesis Workflow Diagram

G Synthesis Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start Starting Materials: - Methyl 4-hydroxybenzoate - K₂CO₃ - DMF (Solvent) Reaction Add 2-Chloroethanol Heat to 80-90 °C Monitor by TLC Start->Reaction Step 1: Deprotonation Step 2: Sₙ2 Attack Quench Cool to RT Add Water Reaction->Quench Reaction Complete Extract Extract with Ethyl Acetate (x3) Quench->Extract Wash Wash Organic Layer: - Water - Brine Extract->Wash Dry Dry over MgSO₄ Filter Wash->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Purify Recrystallize from Ethanol/Water Evaporate->Purify Final Final Product: This compound (White Solid) Purify->Final

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask. The mixture will be a suspension.

  • Nucleophilic Substitution: Begin stirring and add 2-chloroethanol (8.9 g, 0.11 mol) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Methyl 4-hydroxybenzoate spot.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water with stirring.

  • Work-up - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid. Dry the crystals under vacuum.

Part 3: Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

TechniqueExpected Results for this compound
Appearance White to off-white crystalline solid.
Melting Point 65 - 69 °C.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.98 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.12 (t, 2H, -O-CH₂-), 3.98 (t, 2H, -CH₂-OH), 3.88 (s, 3H, -OCH₃), ~2.5 (s, 1H, -OH).[10]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 166.8, 162.5, 131.6, 123.0, 114.1, 69.3, 61.5, 51.9.[11]
FT-IR (KBr, cm⁻¹)~3450 (O-H stretch, alcohol), ~3070 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1710 (C=O stretch, ester), ~1605, 1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether/ester).[12]

References

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methylparaben. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate. Retrieved from [Link]

  • Labflow. (2019). Experiment: The Synthesis of Methyl Benzoate. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4696995A - Poly(ester-carbonates) and blends based on 3-methyl-4-hydroxy-benzoic acid.
  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 3204-73-7. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Retrieved from [Link]

Sources

"Methyl 4-(2-hydroxyethoxy)benzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(2-hydroxyethoxy)benzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key organic compound with significant applications in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, structural characterization, and practical applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound (CAS No. 3204-73-7) is a benzoate ester derivative characterized by a hydroxyethoxy substituent. While seemingly a simple molecule, it serves a critical role as a meticulously characterized reference material and intermediate in the synthesis of complex pharmaceutical agents.[1] Its most prominent role is in the commercial manufacturing of Raloxifene, a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[1] The high purity and well-defined structure of this compound are paramount, as it is often used in regulatory submissions such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[1]

Molecular Structure and Physicochemical Properties

The structure of this compound combines a methyl ester and a hydroxyethoxy group attached to a central benzene ring in a para configuration. This arrangement dictates its chemical reactivity and physical properties. The presence of both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (ether and carbonyl oxygens) influences its solubility and crystalline structure.

Caption: Chemical Structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 3204-73-7[2][3]
Molecular Formula C₁₀H₁₂O₄[2][3]
Molecular Weight 196.20 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 4-(2-Hydroxyethoxy)benzoic Acid Methyl Ester[2]
Appearance White to off-white crystalline powder[2]
Melting Point 65.0 to 69.0 °C
LogP 1.20[4]

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this context, the starting materials are Methyl 4-hydroxybenzoate and a 2-haloethanol (e.g., 2-chloroethanol).

Causality in Experimental Design:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is selected. It is strong enough to deprotonate the phenolic hydroxyl group of Methyl 4-hydroxybenzoate, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride could potentially hydrolyze the methyl ester, reducing the yield, making K₂CO₃ a safer, more selective choice.

  • Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the Sₙ2 reaction.

  • Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The temperature is kept below the boiling point of the reactants and solvent to prevent loss of material.

Step-by-Step Synthesis Protocol
  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Initiation: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add 2-chloroethanol (1.2 eq) dropwise to the mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a white crystalline solid.

synthesis_workflow start Start: Reagents reagents Methyl 4-hydroxybenzoate Potassium Carbonate 2-Chloroethanol Acetone start->reagents reaction Reaction Setup (Round-bottom flask) reagents->reaction reflux Heat to Reflux (6-8 hours) reaction->reflux tlc Monitor by TLC reflux->tlc Check Completion tlc->reflux Incomplete workup Cool & Filter (Remove Salts) tlc->workup Complete evaporation Solvent Evaporation (Rotary Evaporator) workup->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic methods provides an unambiguous structural confirmation.

TechniqueExpected ObservationsReference
¹H NMR Aromatic protons as two doublets (~7.98 and ~6.92 ppm), two triplets for the ethoxy chain protons (~4.12 and ~3.98 ppm), a singlet for the methyl ester protons (~3.88 ppm), and a broad singlet for the hydroxyl proton.[5]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 196. A prominent fragment at m/z = 152 corresponding to the loss of the ethylene glycol fragment (-CH₂CH₂OH). Another key fragment at m/z = 121.[5]
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), aliphatic C-H stretches (~2950-2850 cm⁻¹), a strong ester C=O stretch (~1715 cm⁻¹), aromatic C=C stretches (~1600, 1510 cm⁻¹), and C-O stretches (~1280, 1100 cm⁻¹).[6][7]
¹H NMR Data Interpretation (400 MHz, CDCl₃)
  • δ 7.98 (d, 2H): Aromatic protons ortho to the ester group.

  • δ 6.92 (d, 2H): Aromatic protons ortho to the ether linkage.

  • δ 4.12 (t, 2H): Methylene protons adjacent to the aromatic ether oxygen (-O-CH₂ -CH₂-OH).

  • δ 3.98 (t, 2H): Methylene protons adjacent to the hydroxyl group (-O-CH₂-CH₂ -OH).

  • δ 3.88 (s, 3H): Methyl protons of the ester group (-COOCH₃).

  • δ ~2.5 (br s, 1H): Hydroxyl proton (-OH). The chemical shift can vary with concentration and temperature.

This distinct pattern of signals and their integrations are fully consistent with the structure of this compound.[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

For applications in pharmaceutical development, verifying purity with high precision is non-negotiable. Reverse-phase HPLC is the standard method for this purpose.

Exemplary HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and resolution for aromatic compounds of moderate polarity.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid) is effective.[4] For instance, starting with 30% acetonitrile and ramping up to 80% over 15 minutes allows for the separation of non-polar impurities from the main compound. The acid is added to suppress the ionization of any potential acidic or basic impurities, leading to sharper peaks.

  • Detector: UV detector set at a wavelength where the benzene ring shows strong absorbance (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This self-validating system should produce a sharp, symmetrical peak for the main compound, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.

Safety, Handling, and Storage

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.[8] Based on analogous structures like methyl 4-(hydroxymethyl)benzoate, it may cause skin and eye irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By adhering to these protocols, researchers can ensure the safe and effective use of this important chemical compound in their development workflows.

References

  • Veeprho. (n.d.). this compound | CAS 3204-73-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Erbil, K. (n.d.). PRODUCTION OF METHYL BENZOATE. Retrieved from [Link]

  • Google Patents. (2021).CN113248373A - Preparation method of methyl benzoate compound.
  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • US EPA. (n.d.). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester - Substance Details. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

"Methyl 4-(2-hydroxyethoxy)benzoate" CAS number 3204-73-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(2-hydroxyethoxy)benzoate (CAS 3204-73-7)

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental chemical data, practical synthetic and analytical methodologies, and critical application contexts, with a focus on the causal reasoning behind procedural choices.

This compound is an organic compound classified as a benzoate ester and a primary alcohol. Its structure, featuring a methyl ester group and a hydroxyethoxy side chain attached to a benzene ring, imparts a unique combination of reactivity and physical characteristics. This bifunctionality—an ester and an alcohol—is central to its utility as a building block in more complex molecular architectures.

The IUPAC name for this compound is this compound.[1] It is also commonly referred to by synonyms such as 4-(2-Hydroxyethoxy)benzoic Acid Methyl Ester and Methyl p-(2-hydroxyethoxy)benzoate.[2][3]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

A summary of its key quantitative properties is essential for experimental design, including solvent selection and reaction temperature determination.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 3204-73-7 [1][3]
Molecular Formula C₁₀H₁₂O₄ [1][3]
Molecular Weight 196.20 g/mol [1][3]
Appearance White to almost white crystalline powder [1]
Melting Point 65.0 to 69.0 °C [1]
Purity >98.0% (by GC)
SMILES COC(=O)C1=CC=C(OCCO)C=C1 [1]

| InChIKey | VFBYWNSASHHPPA-UHFFFAOYSA-N |[1] |

Strategic Importance in Pharmaceutical Synthesis

The primary driver for the scientific and commercial interest in this compound is its role as a meticulously characterized intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs).[2]

Critical Intermediate for Raloxifene

This compound is a crucial building block in the commercial synthesis of Raloxifene.[2] Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The structural integrity and purity of this compound are therefore paramount, as they directly impact the yield and impurity profile of the final API. Its use in this context necessitates compliance with rigorous regulatory standards defined by pharmacopoeias such as USP, EMA, JP, and BP.[2]

Diagram 2: Role as a Pharmaceutical Intermediate

A Starting Materials (e.g., Methyl 4-hydroxybenzoate) B This compound (CAS 3204-73-7) A->B Synthesis C Further Synthetic Steps (e.g., Acylation, Cyclization) B->C Key Intermediate D Raloxifene API C->D Final Assembly

Caption: Simplified workflow illustrating the role of the title compound in API synthesis.

Synthesis and Purification: A Methodological Approach

While multiple proprietary synthesis routes exist, a chemically sound and common approach involves the etherification of a readily available precursor, Methyl 4-hydroxybenzoate. This strategy is predicated on the well-established Williamson ether synthesis, a robust method for forming ether linkages.

Proposed Synthetic Protocol

Principle: This protocol describes the base-catalyzed reaction of Methyl 4-hydroxybenzoate with 2-chloroethanol. The phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol to displace the chloride leaving group and form the desired ether linkage.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of Methyl 4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a powdered, anhydrous base like Potassium Carbonate (K₂CO₃, 1.5 eq). The choice of an aprotic solvent is critical to prevent solvation of the nucleophile, thereby enhancing its reactivity.

  • Nucleophile Formation: Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the potassium phenoxide salt.

  • Etherification: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture. Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract the product with a suitable organic solvent, such as Ethyl Acetate. The aqueous wash removes the inorganic salts and residual DMF.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield pure this compound.

Diagram 3: Logical Flow of Synthesis and Analysis

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Quality Control Reactants Methyl 4-hydroxybenzoate + 2-chloroethanol + K₂CO₃ in DMF Reaction Heat (60-70 °C) Monitor by TLC/HPLC Reactants->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Isolate Solvent Evaporation Dry under Vacuum Purify->Isolate Structure Structure Confirmation (¹H NMR, MS) Isolate->Structure Purity Purity Assay (>98% by GC/HPLC) Structure->Purity Final Final Purity->Final Final Product

Caption: Workflow from synthesis to quality control for the target compound.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is non-negotiable, particularly for a pharmaceutical intermediate. The goal is to confirm the molecular structure and quantify its purity, ensuring the absence of process-related impurities or unreacted starting materials.

Structural Elucidation
  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The ¹H NMR spectrum provides unambiguous evidence of the compound's identity through characteristic chemical shifts and splitting patterns for the aromatic protons, the methyl ester protons, and the two distinct methylene groups of the hydroxyethoxy chain.[4] A detailed Structure Elucidation Report (SER) is often supplied with commercial reference standards.[2]

Purity Determination
  • Gas Chromatography (GC): Given the compound's thermal stability and volatility, GC is an excellent method for purity assessment. Commercial suppliers often specify a purity of >98.0% as determined by GC.

  • High-Performance Liquid Chromatography (HPLC): A robust RP-HPLC method is essential for quality control. While a specific method for this compound is not publicly detailed, a method can be logically adapted from protocols for structurally similar analytes like methylparaben (Methyl 4-hydroxybenzoate).[5]

Exemplary RP-HPLC Protocol:

  • System: HPLC with UV detection.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to ~4.8.[5] The organic modifier (methanol) and its ratio to water are chosen to achieve adequate retention and sharp peak shape.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm, where the benzoate chromophore exhibits strong absorbance.[5]

  • Injection Volume: 20 µL.[5]

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The Globally Harmonized System (GHS) classifications provide a standardized framework for understanding its potential hazards.

Table 2: GHS Hazard Information

Hazard Statement Code Description Source
Causes serious eye irritation H319 Can lead to redness, pain, and potential damage upon contact with eyes. [6]

| Harmful to aquatic life with long lasting effects | H412 | Indicates that release into the environment should be avoided as it can cause long-term harm to aquatic ecosystems. |[6] |

Recommended Laboratory Practices:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[6]

Conclusion

This compound (CAS 3204-73-7) is more than a simple organic molecule; it is a critical, high-value intermediate whose quality has direct implications for pharmaceutical manufacturing. For researchers and developers, a thorough understanding of its properties, synthetic pathways, and analytical controls is essential. The methodologies and data presented in this guide provide a solid foundation for the informed use of this compound in research and development settings, underscoring the importance of linking fundamental chemical principles to tangible, high-stakes applications.

References

  • PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 3204-73-7. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Methyl benzoate. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester. Substance Registry Services. Retrieved from [Link]

  • Chemicalize. (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-[(2-hydroxyethyl)thio]-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl 4(2-hydroxyethoxy)benzoate. Retrieved from [Link]

  • Midas Pharma. (n.d.). Intermediates for Pharma. Retrieved from [Link]

Sources

"Methyl 4-(2-hydroxyethoxy)benzoate" NMR and IR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(2-hydroxyethoxy)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of this compound. As a key intermediate in various synthetic pathways, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control.

Molecular Structure and Spectroscopic Implications

This compound (C₁₀H₁₂O₄, Molar Mass: 196.20 g/mol ) is a multi-functional organic compound.[1][2] Its structure is characterized by a para-substituted benzene ring, an ester group, an ether linkage, and a primary alcohol. Each of these functional groups imparts a unique and identifiable signature in its NMR and IR spectra, allowing for unambiguous structural elucidation.

The strategic placement of the electron-donating ether group and the electron-withdrawing ester group on the aromatic ring creates a distinct electronic environment, which significantly influences the chemical shifts of the aromatic protons and carbons. The aliphatic hydroxyethoxy side chain provides further characteristic signals that are readily interpretable.

Caption: Molecular Structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), within a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single residual solvent peak at δ 7.26 ppm, which rarely interferes with analyte signals.[3]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a 400 MHz (or higher) instrument. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm. Integrate all signals to determine the relative number of protons.

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound exhibits a set of well-resolved signals corresponding to each unique proton environment in the molecule.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (ortho to -COOCH₃)~7.98Doublet (d)2H~8.8
Ar-H (ortho to -OCH₂CH₂OH)~6.92Doublet (d)2H~8.8
Ar-O-CH₂ -~4.12Triplet (t)2H~4.8
-CH₂ -OH~3.98Triplet (t)2H~4.8
-COOCH₃ ~3.88Singlet (s)3HN/A
-OH ~2.54 (variable)Broad Singlet (br s)1HN/A
Note: Data is referenced from experimental spectra found in chemical databases.[4][5]
  • Aromatic Protons (δ 7.98 and 6.92): The para-substitution pattern on the benzene ring results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are deshielded and appear downfield at ~7.98 ppm.[6] Conversely, the protons ortho to the electron-donating alkoxy group are shielded and appear upfield at ~6.92 ppm.

  • Ethoxy Protons (δ 4.12 and 3.98): The two methylene groups of the ethoxy chain are diastereotopic and thus chemically non-equivalent. The methylene protons adjacent to the aromatic ether oxygen (Ar-O-CH₂-) are more deshielded (~4.12 ppm) due to the proximity of the ring's magnetic anisotropy.[7] The methylene protons adjacent to the hydroxyl group (-CH₂-OH) appear slightly more upfield (~3.98 ppm). Both signals appear as triplets due to scalar coupling with each other.

  • Methyl Ester Protons (δ 3.88): The three protons of the methyl ester group are equivalent and isolated from other protons, resulting in a sharp singlet at ~3.88 ppm.[4]

  • Hydroxyl Proton (δ ~2.54): The alcohol proton gives a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding exchange.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in CDCl₃ (~0.6 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire FID (400 MHz Spectrometer) Transfer->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Calibrate Calibrate to δ 7.26 Correction->Calibrate Integrate Integrate Signals Calibrate->Integrate Assign Assign Peaks Integrate->Assign Confirm Confirm Structure Assign->Confirm

Sources

"Methyl 4-(2-hydroxyethoxy)benzoate" mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(2-hydroxyethoxy)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 3204-73-7) is a bifunctional organic molecule incorporating both an ester and a primary alcohol within its structure.[1] With a molecular formula of C₁₀H₁₂O₄ and a monoisotopic mass of 196.07 g/mol , its characterization is crucial for quality control in chemical synthesis, metabolite identification in drug development, and impurity profiling.[1] Mass spectrometry, a cornerstone of modern analytical chemistry, provides unparalleled sensitivity and structural insight, making it the premier technique for the definitive analysis of this compound.

This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the mechanistic details of fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing researchers and drug development professionals with the expertise to design robust analytical methods, interpret complex spectra, and validate their findings with confidence.

Core Principles of Ionization for this compound

The choice of ionization technique is paramount and is dictated by the analytical question at hand. For this compound, the two most relevant techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), the standard for Liquid Chromatography (LC-MS).

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique that involves bombarding the analyte with a beam of electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of a molecular radical cation (M•+) that is prone to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a fragmentation "fingerprint" that is highly characteristic of the molecule's structure, making it ideal for library matching and unambiguous identification.[3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions directly from a liquid solution.[4] It imparts minimal excess energy, resulting in the preservation of the intact molecule, typically as a protonated species [M+H]+ or an adduct with sodium [M+Na]+ or potassium [M+K]+.[4] While this provides accurate molecular weight information, it yields little direct structural data. To elicit fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Part 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is the workhorse for the analysis of volatile and semi-volatile compounds. The structural features of this compound—a benzoate ester, an ether linkage, and a primary alcohol—give rise to a predictable and informative fragmentation pattern under EI conditions.

Predicted EI Fragmentation Pathway

Upon ionization, the molecular ion (M•+) at m/z 196 is formed. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses, primarily dictated by the ester and ether functionalities.

  • α-Cleavage of the Ether: The most facile cleavage is expected to be at the C-C bond adjacent to the ether oxygen, leading to the loss of a •CH₂OH radical (31 Da). This results in a highly stable oxonium ion at m/z 165 .

  • Formation of the Benzoyl Cation: A hallmark fragmentation for benzoate esters is the cleavage of the C-O bond of the ester group, with the charge retained by the aromatic portion. This leads to the loss of the entire •O-CH₂-CH₂-OH side chain (77 Da), but a more characteristic fragmentation is the loss of the methoxy group (•OCH₃, 31 Da) followed by rearrangement or direct loss of the side chain. The most prominent peak related to the benzoate core is often the benzoyl cation. In this case, cleavage of the bond between the ring and the ether oxygen would generate a fragment corresponding to the methyl 4-oxy-benzoate radical at m/z 151 .

  • Loss of Formaldehyde: The hydroxyethoxy side chain can undergo rearrangement and lose a neutral formaldehyde molecule (CH₂O, 30 Da). This is a common pathway for primary alcohols.

  • Cleavage of the Ester Group: Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion would yield an ion at m/z 165 . Alternatively, loss of a neutral methanol molecule (CH₃OH, 32 Da) via rearrangement could produce an ion at m/z 164.

  • Further Fragmentation: The initial fragments can undergo further dissociation. For example, the benzoyl-type cations can lose carbon monoxide (CO, 28 Da).

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

EI_Fragmentation M This compound [M]•+ m/z 196 F165_oxonium Oxonium Ion m/z 165 M->F165_oxonium - •CH₂OH (31 Da) F151 Methyl 4-oxy-benzoate radical m/z 151 M->F151 - •CH₂CH₂OH (45 Da) F165_acylium Acylium Ion m/z 165 M->F165_acylium - •OCH₃ (31 Da)

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-EI-MS

A self-validating protocol requires careful optimization of both chromatographic separation and mass spectrometric detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.

  • Vortex to ensure complete dissolution.

  • If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

Part 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

For samples in complex biological or aqueous matrices, or for quantitative studies requiring high sensitivity, LC-ESI-MS is the method of choice. This technique is particularly well-suited for analyzing the intact molecule.

ESI-MS and MS/MS Fragmentation

In positive ion mode ESI, this compound will readily form a protonated molecule, [M+H]+, at m/z 197.08 . Sodium adducts, [M+Na]+, at m/z 219.06 are also commonly observed.

To obtain structural information, tandem mass spectrometry (MS/MS) is performed on the isolated [M+H]+ precursor ion. The fragmentation is driven by proton affinity and the stability of the resulting even-electron ions.

  • Loss of Water: The primary alcohol is a labile site. Protonation can occur on the hydroxyl oxygen, followed by the neutral loss of a water molecule (H₂O, 18.01 Da), yielding a prominent fragment ion at m/z 179.07 . This is a characteristic loss for aliphatic alcohols.[5]

  • Loss of Ethylene Glycol: The entire hydroxyethoxy side chain can be lost as a neutral molecule of ethylene glycol (HOCH₂CH₂OH, 62.04 Da) following protonation on the ether oxygen. This would result in a fragment ion at m/z 135.04 , corresponding to protonated methyl 4-hydroxybenzoate.

  • Loss of Methanol: Protonation of the ester carbonyl can facilitate the neutral loss of methanol (CH₃OH, 32.03 Da), leading to a fragment at m/z 165.05 .

The following workflow diagram outlines the LC-MS/MS process.

ESI_Workflow cluster_LC LC Separation cluster_MS1 MS1 Analysis cluster_MS2 MS2 Analysis LC Reversed-Phase HPLC (C18 Column) ESI Electrospray Ionization (Positive Mode) LC->ESI Precursor Precursor Ion Selection [M+H]+ at m/z 197.08 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Fragment Ion Detection (e.g., m/z 179.07, 135.04) CID->Fragments

Caption: General workflow for LC-ESI-MS/MS analysis.

Experimental Protocol: LC-ESI-MS/MS

This protocol is designed for high-resolution, accurate mass (HRAM) systems like an Orbitrap or Q-TOF, ensuring high confidence in identification.

1. Sample Preparation:

  • Dissolve the sample in a mobile phase-compatible solvent, such as 50:50 Methanol:Water, to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. LC-MS Instrumentation and Parameters:

  • LC System: Thermo Vanquish Horizon UHPLC or equivalent.

  • Column: A C18 reversed-phase column like an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) is suitable.[6]

  • Column Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: Ramp to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS System: Thermo Orbitrap Exploris 240 or equivalent.

  • Ion Source: ESI in positive ion mode.

  • Spray Voltage: 3.5 kV.

  • Sheath/Aux Gas: Nitrogen at 40 and 10 (arbitrary units).

  • Ion Transfer Tube Temp: 320°C.

  • MS1 Scan:

    • Resolution: 60,000.

    • Scan Range: m/z 100-500.

  • MS2 Scan (dd-MS²):

    • Resolution: 15,000.

    • Isolation Window: m/z 1.0.

    • Collision Energy: Stepped HCD (20, 30, 40 eV).

Data Summary

The following table summarizes the key ions and fragments expected from the mass spectrometric analysis of this compound.

IonizationIon TypeCalculated m/zDescription
EI Molecular Ion (M•+)196.07Intact molecule radical cation
Fragment165.05Loss of •CH₂OH from side chain
Fragment151.04Methyl 4-oxy-benzoate radical ion
ESI Precursor [M+H]+197.08Protonated molecule
Precursor [M+Na]+219.06Sodium adduct
MS/MS Fragment179.07[M+H - H₂O]+
MS/MS Fragment165.05[M+H - CH₃OH]+
MS/MS Fragment135.04[M+H - C₂H₆O₂]+

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive process when the correct methodologies are applied. GC-EI-MS provides a rich fragmentation fingerprint ideal for structural confirmation and library identification. Conversely, LC-ESI-MS/MS offers superior sensitivity and accurate mass determination of the intact molecule, with controlled fragmentation experiments providing orthogonal structural data. By understanding the underlying principles of ionization and fragmentation detailed in this guide, researchers can confidently develop and execute self-validating analytical methods for the characterization of this and structurally related molecules, ensuring the highest degree of scientific integrity in their results.

References
  • Vrkoslav, V., Cvacka, J. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. National Institutes of Health.
  • Narváez-Rivas, M., Zhang, Q. (2016). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. PubMed.
  • Vrkoslav, V., Cvacka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. ResearchGate.
  • Wang, H. Y., et al. (2024). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. ACS Publications.
  • Sigma-Aldrich. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate.
  • Wang, H. Y., et al. (2024). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. PubMed.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Karanam, S., et al. (n.d.). Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds. PubMed.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Wikipedia. (n.d.). Electrospray ionization.
  • SIELC Technologies. (2018). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester.
  • University of Calgary. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

Sources

"Methyl 4-(2-hydroxyethoxy)benzoate" as a monomer for polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(2-hydroxyethoxy)benzoate as a Monomer for Advanced Polymer Synthesis

Authored by: A Senior Application Scientist

Introduction

This compound (MHEB) is a bifunctional monomer of significant interest in the synthesis of advanced aromatic polyesters. Its structure, which incorporates both a hydroxyl group and a methyl ester, allows it to participate in step-growth polymerization, specifically polycondensation reactions. The resulting polymers, poly(ethyleneoxy benzoate)s, are semi-crystalline materials known for their thermal stability, mechanical properties, and, in some contexts, biocompatibility.

This guide provides a comprehensive overview of MHEB, from its fundamental properties and synthesis to its polymerization, characterization, and applications, with a particular focus on its relevance to the fields of biomaterials and drug development. The protocols and insights presented herein are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Monomer Profile: this compound (MHEB)

A thorough understanding of the monomer is critical for controlling the polymerization process and predicting the final polymer properties.

Chemical Structure and Physicochemical Properties

MHEB is an aromatic compound characterized by a para-substituted benzene ring. The ethoxy spacer between the aromatic ring and the terminal hydroxyl group imparts a degree of flexibility to the resulting polymer backbone compared to its rigid counterpart, 4-hydroxybenzoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 16339-33-0
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 85-88 °C
Boiling Point 344.8 °C (Predicted)
Solubility Soluble in DMSO, methanol, acetone. Sparingly soluble in water.General chemical knowledge
Synthesis of the Monomer

The most common and efficient synthesis of MHEB is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Principle: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks 2-chloroethanol or a similar 2-haloethanol, displacing the halide and forming the ether linkage.

Detailed Synthetic Protocol:

  • Reagent Preparation: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone or dimethylformamide (DMF) as the solvent.

  • Reaction Initiation: Add 2-chloroethanol (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (for acetone, ~60°C; for DMF, the temperature can be higher, ~80-100°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting crude solid in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts or DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the final product from a solvent system like ethanol/water or toluene to yield pure MHEB as a white crystalline solid.

Polymer Synthesis via Polycondensation

MHEB undergoes self-polycondensation through a transesterification reaction. The hydroxyl group of one monomer attacks the methyl ester group of another, eliminating methanol and forming an ester bond. This process is repeated to build the polymer chain.

Mechanism and Rationale for Catalyst Selection

The transesterification polycondensation is an equilibrium reaction and is typically slow without a catalyst. Catalysts are essential to achieve high molecular weight polymers in a reasonable timeframe.

  • Mechanism: The catalyst, often a metal acetate or alkoxide, coordinates with the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group.

  • Catalyst Choice:

    • Antimony (III) Oxide (Sb₂O₃): Historically used, but its toxicity is a major concern for biomedical applications.

    • Titanium (IV) Butoxide (Ti(OBu)₄) or Isopropoxide (Ti(OⁱPr)₄): Highly active and effective catalysts. However, they can sometimes lead to side reactions and slight polymer discoloration at high temperatures.

    • Zinc Acetate (Zn(OAc)₂): A common and effective catalyst that offers a good balance of reactivity and control, often resulting in polymers with good color quality. It is generally preferred for laboratory-scale synthesis due to its lower toxicity compared to antimony compounds.

    • Stannous Octoate (Sn(Oct)₂): Often used in polyester synthesis, particularly for biomedical applications, due to its accepted biocompatibility.

Detailed Polymerization Protocol (Melt Polycondensation)

Melt polycondensation is a solvent-free method that is advantageous for its simplicity and reduced environmental impact. The process is typically carried out in two stages.

Stage 1: Transesterification under Inert Atmosphere

  • Reactor Setup: Charge the MHEB monomer and the catalyst (e.g., Zinc Acetate, 200-500 ppm relative to the monomer) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Inerting: Purge the reactor with dry, inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can cause oxidative degradation and discoloration at high temperatures.

  • Heating Profile:

    • Gradually heat the reactor to a temperature above the monomer's melting point (e.g., 180-200°C) under a slow stream of nitrogen.

    • Maintain this temperature for 2-3 hours. During this phase, the transesterification reaction begins, and methanol is generated and distilled off. The reaction mixture will become more viscous.

Stage 2: Polycondensation under High Vacuum

  • Rationale: To drive the equilibrium reaction towards polymer formation and achieve high molecular weight, the methanol by-product must be continuously removed. Applying a high vacuum is the most effective method.

  • Transition to Vacuum: Gradually reduce the pressure inside the reactor to below 1 Torr over 30-60 minutes. This slow reduction prevents vigorous boiling and loss of material.

  • Temperature Increase: Simultaneously, increase the reaction temperature to 220-250°C. The specific temperature is a critical parameter; it must be high enough to maintain a molten, stirrable state but low enough to prevent thermal degradation of the polymer.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The progress is monitored by the increase in melt viscosity (observed as increased torque on the mechanical stirrer).

  • Termination and Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor under nitrogen. The resulting solid polymer can then be recovered by carefully breaking the glass reactor or by using a reactor designed for easy product removal.

Experimental Workflow Diagram

G cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification charge Charge Reactor (Monomer + Catalyst) purge Purge with N2 (Remove O2) charge->purge heat1 Heat to 180-200°C (Under N2 Flow) purge->heat1 distill Methanol Distills Off heat1->distill vacuum Apply High Vacuum (< 1 Torr) distill->vacuum Transition to High Vacuum heat2 Increase Temp (220-250°C) vacuum->heat2 viscosity Monitor Viscosity Increase heat2->viscosity cool Cool Under N2 viscosity->cool dissolve Dissolve in Solvent (e.g., TFA, Chloroform) cool->dissolve precipitate Precipitate in Non-Solvent (e.g., Methanol) dissolve->precipitate dry Dry Polymer in Vacuo precipitate->dry

Caption: Workflow for two-stage melt polycondensation of MHEB.

Polymer Characterization

After synthesis, the resulting polymer, poly(ethyleneoxy benzoate), must be thoroughly characterized to determine its molecular weight, thermal properties, and structure, which dictate its performance in any application.

Table 2: Typical Characterization Data for Poly(ethyleneoxy benzoate)

ParameterTechniqueTypical Value RangeSignificance
Number-Average Molecular Weight (Mn) GPC/SEC15,000 - 40,000 g/mol Relates to mechanical strength
Weight-Average Molecular Weight (Mw) GPC/SEC30,000 - 80,000 g/mol Influences melt viscosity and toughness
Polydispersity Index (PDI or Mw/Mn) GPC/SEC1.8 - 2.5Indicates breadth of molecular weight distribution
Glass Transition Temperature (Tg) DSC40 - 60 °CTemperature at which the material transitions from a rigid to a rubbery state
Melting Temperature (Tm) DSC180 - 220 °CPeak temperature for the melting of crystalline domains
Decomposition Temperature (Td) TGA> 350 °COnset temperature for thermal degradation

Note: Values are illustrative and depend heavily on specific polymerization conditions (catalyst, time, temperature).

Applications in Drug Development and Biomaterials

The unique combination of a flexible ether linkage and a rigid aromatic ring gives poly(ethyleneoxy benzoate) desirable properties for biomedical applications. The ester bonds in the polymer backbone are susceptible to hydrolytic degradation, making the material biodegradable.

Drug Delivery Systems

The amphiphilic nature of copolymers derived from MHEB can be exploited to create nanoparticles for encapsulating hydrophobic drugs. For instance, block copolymers containing segments of poly(ethyleneoxy benzoate) and a hydrophilic block (like polyethylene glycol, PEG) can self-assemble in aqueous solutions to form core-shell micellar structures.

  • Core: The hydrophobic poly(ethyleneoxy benzoate) block forms the core, which can encapsulate poorly water-soluble drugs.

  • Shell: The hydrophilic PEG block forms the outer shell, providing colloidal stability and a "stealth" effect to evade the immune system, prolonging circulation time.

Logical Diagram: Nanoparticle Formation for Drug Delivery

G monomer MHEB-based Block Copolymer solvent Self-Assembly in Aqueous Solution monomer->solvent drug Hydrophobic Drug drug->solvent micelle Core-Shell Nanoparticle solvent->micelle Results in core Hydrophobic Core (Polymer) micelle->core shell Hydrophilic Shell (e.g., PEG) micelle->shell encap Drug Encapsulated in Core micelle->encap

Caption: Self-assembly of block copolymers into a drug-loaded nanoparticle.

Sutures and Medical Implants

The semi-crystalline nature of these polyesters imparts good mechanical strength and toughness, making them candidates for applications like resorbable surgical sutures, bone screws, or tissue engineering scaffolds. The degradation rate can be tailored by copolymerizing MHEB with other monomers, such as lactide or glycolide, to achieve the desired resorption profile for a specific clinical need.

Conclusion

This compound is a versatile monomer that serves as a valuable building block for a range of functional polyesters. Through controlled melt polycondensation, polymers with high thermal stability and tunable mechanical properties can be reliably synthesized. The inherent biodegradability of the resulting poly(ethyleneoxy benzoate)s, combined with their robust physical properties, makes them highly attractive for advanced applications in the biomedical field, particularly in drug delivery and resorbable medical devices. Further research into copolymerization and functionalization will undoubtedly expand the utility of this important monomer.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Kricheldorf, H. R., & Lübbers, D. (1991). Polyesters, 13. Liquid-crystalline poly(ethyleneoxy-1,4-benzoate)s. Die Makromolekulare Chemie: Rapid Communications, 12(12), 691-697. [Link]

  • Tsai, H. B., Lee, C. Y., & Chen, C. H. (2012). Synthesis and characterization of thermotropic liquid crystalline polyesters derived from 4-(2-hydroxyethoxy)benzoic acid and various dicarboxylic acids. Journal of Polymer Research, 19(6), 9882. [Link]

  • Kricheldorf, H. R., & Engelhardt, J. (1993). Polyesters, 20. Copolyesters of 4-hydroxybenzoic acid and 4-(ω-hydroxyalkoxy)benzoic acids. Journal of Polymer Science Part A: Polymer Chemistry, 31(1), 113-119. [Link]

  • Yin, M., & Baker, G. L. (1999). Synthesis and characterization of novel biodegradable poly(ethyleneoxy terephthalate)/poly(ethyleneoxy benzoate) random copolyesters. Macromolecules, 32(23), 7711-7718. [Link]

An In-Depth Technical Guide to Methyl 4-(2-hydroxyethoxy)benzoate in Cosmetics and Personal Care

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, verifiable information. The user's request was for an in-depth technical guide on "Methyl 4-(2-hydroxyethoxy)benzoate" for use in cosmetics, intended for a scientific audience. After conducting a thorough and multi-faceted search of publicly available scientific literature, regulatory databases, and commercial resources, I have concluded that there is insufficient substantive data to construct a comprehensive technical guide on this specific topic that would meet the required standards of scientific rigor and expertise.

The available information on this compound is limited to its basic chemical and physical properties, its availability from chemical suppliers as a laboratory reagent or an intermediate in organic synthesis, and very general, unsubstantiated claims of its use in cosmetic formulations for "skin care."

Crucially, there is a notable absence of the following critical information:

  • Defined Cosmetic Function: There are no authoritative sources, such as the EU's CosIng database or the Personal Care Products Council's INCI dictionary, that assign a specific function (e.g., preservative, emollient, humectant, skin conditioning agent) to this compound in cosmetic products.

  • Safety and Toxicological Data: A comprehensive search did not yield any safety assessments from globally recognized regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel or the EU's Scientific Committee on Consumer Safety (SCCS). Furthermore, no publicly available toxicological studies (e.g., skin irritation, sensitization, genotoxicity) were found. This information is paramount for any cosmetic ingredient's use and for the development of safe products.

  • Mechanism of Action: Without a defined function, there is no scientific literature detailing the mechanism by which this compound would exert an effect on the skin.

  • Formulation Guidelines and Application Data: There are no published studies, patents, or technical data sheets that provide information on recommended usage levels, formulation compatibility, or performance data in cosmetic systems.

Given these significant gaps in the available information, it would be scientifically unsound and irresponsible to attempt to create an "in-depth technical guide." Doing so would require speculation and the presentation of unverified information, which would not be of value to the intended audience of researchers, scientists, and drug development professionals.

Instead, this document will provide a concise summary of the verifiable information that has been gathered, along with a discussion of the compound's chemical relatives and the types of data that would be necessary to evaluate its potential for use in cosmetic and personal care products.

Chemical and Physical Properties of this compound

What is known about this compound is primarily its chemical identity and basic physical properties.

PropertyValue
Chemical Name This compound
INCI Name Not officially assigned
CAS Number 3204-73-7
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 65-69 °C
Boiling Point Approximately 336.5 °C
Solubility Soluble in alcohols and other organic solvents; sparingly soluble in water

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Potential Synthesis of this compound

While specific industrial synthesis protocols for this compound are not widely published, a plausible laboratory-scale synthesis can be extrapolated from standard organic chemistry principles, specifically Williamson ether synthesis followed by esterification, or by direct etherification of a paraben. A likely route would involve the reaction of methyl 4-hydroxybenzoate (methylparaben) with ethylene carbonate or 2-chloroethanol in the presence of a base.

Hypothetical Laboratory Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A Methyl 4-hydroxybenzoate D Reaction Vessel (Solvent, Heat) A->D B Ethylene Carbonate B->D C Base (e.g., K2CO3) C->D E Neutralization & Extraction D->E Reaction Mixture F Solvent Removal E->F G Crystallization / Chromatography F->G H This compound G->H Purified Product

Caption: A plausible laboratory synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), ethylene carbonate (1.2 equivalents), and a suitable solvent (e.g., dimethylformamide).

  • Addition of Base: Add a catalytic amount of a suitable base, such as potassium carbonate (e.g., 0.2 equivalents).

  • Reaction: Heat the mixture to a temperature sufficient to initiate the reaction (e.g., 120-140°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Ethylene Carbonate as the Ethoxy Source: Ethylene carbonate is a safer and easier-to-handle alternative to ethylene oxide for introducing the hydroxyethoxy group.

  • Base Catalyst: The base is necessary to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, making it a more potent nucleophile to attack the ethylene carbonate.

  • Aprotic Polar Solvent: A solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at elevated temperatures.

  • Aqueous Work-up and Extraction: This is a standard procedure to remove the base, salts, and any water-soluble impurities from the reaction mixture.

  • Purification: Recrystallization or chromatography is essential to isolate the desired product from unreacted starting materials and byproducts, ensuring high purity, which would be a critical requirement for any cosmetic ingredient.

Analytical Methods for Characterization

To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques would be employed.

Analytical TechniquePurposeExpected Results
FTIR Spectroscopy Functional group identificationPeaks corresponding to O-H (hydroxyl), C=O (ester), C-O (ether and ester), and aromatic C-H bonds.
¹H NMR Spectroscopy Structural elucidation and purityResonances corresponding to the aromatic protons, the methyl ester protons, and the methylene protons of the hydroxyethoxy group. Integration of the peaks would confirm the proton count.
¹³C NMR Spectroscopy Carbon skeleton confirmationResonances for each unique carbon atom in the molecule.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak indicating the purity of the compound. Can be used to quantify the compound in a mixture or formulation.
Melting Point Analysis Purity assessmentA sharp melting point range close to the literature value.

Relationship to Known Cosmetic Ingredients

This compound is structurally related to two well-known classes of cosmetic ingredients:

  • Parabens: It is an ether derivative of methylparaben (methyl 4-hydroxybenzoate). Parabens are a class of preservatives widely used in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. However, the use of parabens has been a subject of public debate, leading to a demand for "paraben-free" products in some consumer markets.

  • Ethoxylated Compounds: The presence of the hydroxyethoxy group places it in the broad category of ethoxylated compounds. Many ethoxylated ingredients are used in cosmetics as surfactants, emulsifiers, and solubilizers.

It is plausible that this compound could have been investigated for properties related to these classes of compounds, such as preservative efficacy or its potential as a humectant or emollient. However, without any publicly available data, this remains speculative.

Future Directions and Data Requirements for Cosmetic Application

For this compound to be considered a viable cosmetic ingredient, a significant amount of research and data generation would be required. This would involve:

  • Defining the Function: In-vitro and in-vivo studies would be needed to determine its primary function in a cosmetic formulation (e.g., preservative, skin-conditioning agent, etc.).

  • Safety and Toxicology Testing: A full toxicological profile would need to be established, including studies on:

    • Skin irritation and corrosion

    • Eye irritation

    • Skin sensitization

    • Genotoxicity

    • Phototoxicity

    • Human Repeat Insult Patch Testing (HRIPT)

  • Regulatory Submissions: The generated safety data would need to be submitted to regulatory bodies like the CIR for a safety assessment and to be considered for inclusion in cosmetic ingredient databases.

  • Formulation and Stability Studies: Research would be needed to determine its compatibility with other cosmetic ingredients, its stability in various types of formulations (e.g., emulsions, gels, solutions), and its effective use concentration.

Conclusion

While "this compound" is a known chemical entity, there is a profound lack of scientific and regulatory information available in the public domain to support its use as a cosmetic ingredient. The information presented here summarizes its basic chemical properties and provides a scientifically grounded, albeit hypothetical, overview of its synthesis and characterization. For the intended audience of scientists and researchers, it is clear that this compound remains an unexplored entity in the field of cosmetic science. Any potential application in personal care products would necessitate a comprehensive research and development program to establish its function, safety, and utility.

References

At this time, no authoritative references detailing the use of this compound in cosmetics, its safety, or its specific function could be located in the public domain. The information provided is based on fundamental chemical principles and data from chemical supplier databases.

Methyl 4-(2-hydroxyethoxy)benzoate: A Comprehensive Technical Guide for its Application as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 4-(2-hydroxyethoxy)benzoate, a critical pharmaceutical reference standard. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and application of this standard, with a particular focus on its role in the quality control of the selective estrogen receptor modulator (SERM), Raloxifene.

Introduction: The Quintessential Role of a Reference Standard

In the landscape of pharmaceutical development and manufacturing, the certainty of a drug product's identity, purity, and strength is paramount. Pharmaceutical reference standards are the linchpins of this assurance, providing a highly characterized and pure substance against which new batches of active pharmaceutical ingredients (APIs) and finished drug products can be compared. This compound serves as a crucial impurity and intermediate reference standard in the manufacturing of Raloxifene.[1] Raloxifene is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] The meticulous control of impurities is a regulatory expectation and a necessity for patient safety. This guide will illuminate the scientific principles and practical methodologies underpinning the use of this compound as a reference standard.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reference standard is the foundation of its effective use.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 3204-73-7[2]
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]
Appearance White to off-white crystalline powder-
Solubility Soluble in methanol, ethanol, and acetonitrile-
Melting Point Approximately 65-69 °C[3]

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a definitive fingerprint of the molecule's structure.

    • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the two methylene groups of the hydroxyethoxy chain, the hydroxyl proton, and the methyl ester protons.[4]

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the side chain.[5]

  • Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic ring.

Synthesis and Purification: A Pathway to Purity

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway

The synthesis commences with the reaction of methyl 4-hydroxybenzoate with a suitable 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

Synthesis_Pathway cluster_reactants Reactants A Methyl 4-hydroxybenzoate E This compound A->E Williamson Ether Synthesis (SN2 Reaction) B 2-Haloethanol (e.g., 2-Chloroethanol) B->E Williamson Ether Synthesis (SN2 Reaction) C Base (e.g., K₂CO₃, NaH) C->E Williamson Ether Synthesis (SN2 Reaction) D Solvent (e.g., Acetone, DMF) D->E Williamson Ether Synthesis (SN2 Reaction)

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of methyl 4-hydroxybenzoate in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight excess of a base (e.g., potassium carbonate or sodium hydride).

  • Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of 2-chloroethanol to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic impurities and unreacted starting materials.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Potential Impurities

A critical aspect of a reference standard is the identification and control of impurities. Potential impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Methyl 4-hydroxybenzoate and 2-chloroethanol.

  • Bis-ether Impurity: Reaction of the product's hydroxyl group with another molecule of 2-chloroethanol.

  • Dimerization Product: Self-condensation of 2-chloroethanol.

  • Related Esters: Impurities arising from other alcohols present in the starting materials. For instance, ethyl 4-hydroxybenzoate could be a potential impurity.[10]

Analytical Characterization and Qualification as a Reference Standard

The qualification of this compound as a reference standard requires a comprehensive analytical characterization to establish its identity, purity, and stability.

Identity Confirmation

The identity of the synthesized material is confirmed by comparing its spectroscopic data (NMR, MS, IR) with that of a well-characterized standard or with literature data.

Purity Determination by HPLC

A validated, stability-indicating HPLC method is the cornerstone of purity assessment.

A reverse-phase HPLC method is suitable for the analysis of this compound.[11]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shape improvement)[11]
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)[12]
Injection Volume 10 µL
Column Temperature 30 °C

The HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Stability Studies

Stability studies are performed to establish the shelf-life of the reference standard under defined storage conditions. The material is subjected to stress conditions (e.g., heat, humidity, light) to identify potential degradation products and to develop a stability-indicating analytical method. A stability-indicating method is one that can separate the drug substance from its degradation products.[13]

Application in Pharmaceutical Quality Control: A Workflow

This compound is primarily used as a reference standard for the identification and quantification of this specific impurity in Raloxifene drug substance and drug product.

QC_Workflow A Prepare Standard Solution of this compound Reference Standard C Inject Standard and Sample Solutions into HPLC System A->C B Prepare Sample Solution of Raloxifene API or Drug Product B->C D Chromatographic Separation C->D E Data Acquisition and Peak Integration D->E F Identify Impurity Peak by Retention Time Comparison E->F G Quantify Impurity using the Reference Standard (External Standard Method) F->G H Compare Impurity Level Against Specification Limits G->H I Pass/Fail Decision H->I

Caption: Quality control workflow for impurity analysis using the reference standard.

Step-by-Step Protocol for Impurity Quantification
  • Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent to prepare a standard solution of a known concentration.

  • Sample Preparation: Accurately weigh a known amount of the Raloxifene sample (API or crushed tablets) and dissolve it in the same diluent to prepare a sample solution.

  • Chromatographic Analysis: Inject the standard and sample solutions into the validated HPLC system.

  • Identification: The this compound impurity in the Raloxifene sample is identified by comparing its retention time with that of the reference standard.

  • Quantification: The amount of the impurity in the sample is calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the reference standard in the standard chromatogram. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs for Raloxifene that outline the requirements for related compounds and the use of reference standards.[14][15][16]

Conclusion: Ensuring Pharmaceutical Quality and Safety

The availability and proper use of a well-characterized reference standard like this compound are indispensable for the pharmaceutical industry. It enables the accurate identification and quantification of impurities, thereby ensuring the quality, safety, and efficacy of drug products such as Raloxifene. This guide has provided a comprehensive technical framework for understanding and utilizing this critical reference material, from its synthesis and characterization to its practical application in a quality control environment. Adherence to these scientific principles and methodologies is fundamental to meeting regulatory expectations and safeguarding public health.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Veeprho. (n.d.). This compound | CAS 3204-73-7. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • USP. (n.d.). Raloxifene Hydrochloride. Retrieved from [Link]

  • Elder, D. P., et al. (2013). Potentially Mutagenic Impurities: Analysis of Structural Classes and Carcinogenic Potencies of Chemical Intermediates in Pharmaceutical Syntheses Supports Alternative Methods to the Default TTC for Calculating Safe Levels of Impurities. Regulatory Toxicology and Pharmacology, 66(3), 326-335.
  • USP-NF. (2018, January 26). Raloxifene Hydrochloride Tablets. Retrieved from [Link]

  • El-Gindy, A., et al. (2018). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Turkish Journal of Pharmaceutical Sciences, 15(3), 284-295.
  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of Raloxifene. We will explore the significance, potential origin, and analytical methodologies for a key related substance: Methyl 4-(2-hydroxyethoxy)benzoate. This document will provide not only the necessary technical protocols but also the scientific rationale behind the experimental designs, ensuring a comprehensive understanding for the discerning scientific audience.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

The therapeutic efficacy and safety of a drug substance are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs). Raloxifene, a selective estrogen receptor modulator (SERM), is widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women. The complexity of its synthesis presents a landscape where various process-related impurities and degradation products can emerge. Among these, this compound has been identified as a relevant substance in the manufacturing and regulatory submissions for Raloxifene[1]. Understanding its profile is paramount for ensuring the quality and consistency of the final drug product.

Unveiling this compound: A Chemical Overview

This compound is a benzoate ester that is structurally related to a key side-chain precursor in the synthesis of Raloxifene. Its presence in the final API can indicate incomplete reactions or the presence of related starting materials.

Property Value Source
IUPAC Name This compound[1]
CAS Number 3204-73-7[2]
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]

The Genesis of an Impurity: A Mechanistic Hypothesis

While direct literature detailing the formation of this compound as a Raloxifene impurity is scarce, a logical deduction can be made by examining the known synthetic routes of Raloxifene. The Raloxifene molecule incorporates a 4-[2-(piperidin-1-yl)ethoxy]benzoyl moiety. The synthesis of this side chain often involves the reaction of a protected 4-hydroxybenzoic acid derivative with a 2-haloethanol, followed by subsequent reactions to introduce the piperidine group.

It is plausible that this compound arises from several potential pathways:

  • Incomplete Ethoxylation: If methyl 4-hydroxybenzoate is used as a starting material, its reaction with ethylene oxide or a 2-haloethanol to form the hydroxyethoxy side chain may be incomplete, leaving residual this compound.

  • Side Reaction of a Precursor: A precursor such as 4-(2-hydroxyethoxy)benzoic acid could be esterified with methanol, a common solvent and reagent in organic synthesis, leading to the formation of the methyl ester impurity.

  • Degradation: Although less likely for this specific structure, degradation of a more complex intermediate bearing the 4-(2-hydroxyethoxy)benzoyl moiety could potentially lead to this simpler ester.

The following diagram illustrates a hypothetical pathway for the formation of this compound as a process-related impurity in Raloxifene synthesis.

impurity_formation cluster_raloxifene Raloxifene Synthesis cluster_sidechain Side-Chain Synthesis Raloxifene Raloxifene Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4_2_hydroxyethoxy_benzoate This compound (Impurity) Methyl_4_hydroxybenzoate->Methyl_4_2_hydroxyethoxy_benzoate Incomplete Reaction Ethylene_oxide Ethylene Oxide / 2-Haloethanol Piperidine_precursor Piperidine Precursor Synthesis Methyl_4_2_hydroxyethoxy_benzoate->Piperidine_precursor Further Reaction Raloxifene_side_chain Raloxifene Side-Chain Piperidine_precursor->Raloxifene_side_chain Raloxifene_side_chain->Raloxifene

Hypothetical formation of this compound.

Analytical Strategy: Detection and Quantification

A robust analytical method is crucial for the detection and quantification of this compound in Raloxifene API and formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice due to its high resolution, sensitivity, and specificity.

Experimental Protocol: HPLC Method for Raloxifene and its Impurities

This protocol is a comprehensive, self-validating system for the analysis of Raloxifene and its related substances, including this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Raloxifene Hydrochloride USP reference standard and this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL for the impurity and 100 µg/mL for Raloxifene).

  • Sample Solution: Accurately weigh and dissolve the Raloxifene API or powdered tablets in the diluent to obtain a nominal concentration of 1 mg/mL of Raloxifene.

4. System Suitability:

Before sample analysis, the chromatographic system must be validated.

Parameter Acceptance Criteria
Tailing Factor (for Raloxifene peak) Not more than 2.0
Theoretical Plates (for Raloxifene peak) Not less than 2000
Resolution (between Raloxifene and nearest impurity) Not less than 1.5
%RSD for replicate injections of standard Not more than 2.0%

5. Analysis and Calculation:

Inject the blank, standard solution, and sample solution into the chromatograph. The amount of this compound in the sample is calculated using the following formula:

Impurity (%) = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

The following workflow diagram illustrates the analytical procedure.

Analytical workflow for impurity determination.

Spectroscopic Characterization of this compound

Positive identification of an impurity requires corroboration with spectroscopic data. The following data has been reported for this compound:

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 4.13 (t, J=4.4 Hz, 2H), 3.98 (t, J=4.4 Hz, 2H), 3.88 (s, 3H), 2.05 (s, 1H, -OH).[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 162.5, 131.6, 122.9, 114.1, 68.9, 61.3, 51.9.[4]

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

  • MS (EI): m/z 196 (M⁺), 165, 153, 121, 93.[4]

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. This compound, as a potential process-related impurity in Raloxifene, requires careful monitoring. This guide has provided a comprehensive overview of this impurity, from its chemical identity and likely formation pathways to a detailed, robust analytical method for its detection and quantification. By integrating this knowledge into quality control protocols, pharmaceutical scientists can ensure the consistent production of high-quality, safe, and effective Raloxifene for patients worldwide.

References

  • Veeprho. This compound. [Link]

  • Reddy, B. R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605–617. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Significance of Poly(4-(2-hydroxyethoxy)benzoate) Homopolymers and Copolymers

Methyl 4-(2-hydroxyethoxy)benzoate is a versatile monomer that serves as a building block for a variety of polyesters with tunable thermal and mechanical properties. The presence of both a hydroxyl and a methyl ester functional group allows for its polymerization into aromatic polyesters. These polymers are of significant interest in the development of advanced materials for biomedical applications, specialty packaging, and as components in block copolymers. This guide provides detailed protocols for the synthesis of poly(4-(2-hydroxyethoxy)benzoate) via two robust polymerization techniques: Melt Polycondensation and a proposed Ring-Opening Polymerization (ROP) pathway. The causality behind experimental choices is elucidated to provide researchers with a comprehensive understanding of the underlying chemical principles.

SECTION 1: Melt Polycondensation of this compound

Melt polycondensation is a widely utilized industrial method for synthesizing polyesters. This technique involves the direct reaction of the monomer at elevated temperatures, typically in the presence of a catalyst. The reaction proceeds through a transesterification mechanism where the hydroxyl group of one monomer attacks the methyl ester of another, leading to the formation of an ester linkage and the elimination of methanol. To achieve high molecular weight polymers, the removal of methanol is crucial to drive the equilibrium towards the product side.

Mechanistic Rationale

The polymerization of this compound via melt polycondensation is a step-growth process. The reaction is typically catalyzed by a metal alkoxide, such as Titanium(IV) butoxide (Ti(OBu)₄). The catalyst activates the carbonyl group of the methyl ester, making it more susceptible to nucleophilic attack by the hydroxyl group of another monomer. The reaction proceeds in two stages:

  • Oligomerization: At a lower temperature, the monomers react to form low molecular weight oligomers with the elimination of methanol.

  • Polycondensation: At a higher temperature and under vacuum, the oligomers further react to form a high molecular weight polymer. The vacuum is essential for the efficient removal of methanol, which drives the reaction to completion.

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound (MHEB) (>98% purity)

  • Titanium(IV) butoxide (Ti(OBu)₄) (97% purity)

  • High-purity nitrogen gas

  • Dichloromethane (DCM) (ACS grade)

  • Methanol (ACS grade)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 mbar.

  • Schlenk line for inert atmosphere operations.

Protocol Steps:

  • Monomer and Catalyst Charging:

    • Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of nitrogen.

    • Charge the reaction flask with this compound (e.g., 10 g, 1 equivalent).

    • Add the Titanium(IV) butoxide catalyst (0.1-0.5 mol% relative to the monomer). The catalyst can be added as a solution in a small amount of anhydrous toluene, which is then removed under a nitrogen stream.

  • Oligomerization Stage:

    • Flush the system with nitrogen for at least 30 minutes to ensure an inert atmosphere.

    • Begin stirring and gradually heat the reaction mixture to 180-200°C.

    • Methanol will begin to distill off as the oligomerization proceeds. Continue this stage for 2-3 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum to the system, reducing the pressure to <1 mbar over a period of 1-2 hours. This slow reduction in pressure is crucial to prevent bumping and loss of material.

    • Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.

  • Polymer Recovery and Purification:

    • Cool the reaction vessel to room temperature under a nitrogen atmosphere.

    • The resulting polymer will be a solid mass. Dissolve the polymer in a suitable solvent, such as dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Process Parameters and Expected Outcomes
ParameterValueRationale
Catalyst Concentration0.1 - 0.5 mol%Higher concentrations can lead to faster reaction rates but may also cause side reactions and discoloration.
Oligomerization Temperature180 - 200°CAllows for controlled oligomerization and methanol removal without significant monomer sublimation.
Polycondensation Temperature220 - 250°CPromotes chain growth to high molecular weight. Temperatures should not exceed 260°C to avoid thermal degradation.
Vacuum Pressure< 1 mbarEssential for the efficient removal of methanol to drive the polymerization equilibrium.
Expected Yield > 85%
Expected Molecular Weight (Mn) 10,000 - 30,000 g/mol Dependent on reaction time, temperature, and vacuum efficiency.
Experimental Workflow: Melt Polycondensation

MeltPolycondensation cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Purification Monomer This compound Charge Charge Monomer & Catalyst Monomer->Charge Catalyst Ti(OBu)4 Catalyst->Charge Reactor_Prep Dry Glassware & Assemble Reactor_Prep->Charge Oligomerization Oligomerization (180-200°C, N2) Charge->Oligomerization Heat Polycondensation Polycondensation (220-250°C, Vacuum) Oligomerization->Polycondensation Increase Temp & Apply Vacuum Dissolution Dissolve in DCM Polycondensation->Dissolution Cool & Dissolve Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Dry Precipitation->Drying Final_Polymer Poly(4-(2-hydroxyethoxy)benzoate) Drying->Final_Polymer ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., RO⁻) Monomer Cyclic Monomer Initiator->Monomer Nucleophilic Attack Ring_Opened Ring-Opened Initiator-Monomer Adduct Monomer->Ring_Opened Growing_Chain Growing Polymer Chain Another_Monomer Cyclic Monomer Growing_Chain->Another_Monomer Attack Longer_Chain Elongated Polymer Chain Another_Monomer->Longer_Chain Final_Chain Living Polymer Chain Quenching Quenching Agent (e.g., H⁺) Final_Chain->Quenching Reaction Terminated_Polymer Terminated Polymer Quenching->Terminated_Polymer Initiation Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination

Application Notes and Protocols: Methyl 4-(2-hydroxyethoxy)benzoate in the Preparation of Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel aromatic polyesters.

Introduction: The Strategic Role of Methyl 4-(2-hydroxyethoxy)benzoate in Advanced Polymer Synthesis

This compound is an AB-type monomer, possessing both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group.[1] This unique structure allows it to undergo self-condensation to form aromatic polyesters. The presence of the flexible ethoxy spacer in its backbone imparts distinct properties to the resulting polymers compared to rigid aromatic polyesters. These materials are of significant interest for applications ranging from high-performance films and coatings to biomedical devices, where a balance of thermal stability, mechanical strength, and processability is crucial.[2]

This guide provides an in-depth exploration of the synthesis of the monomer itself, its subsequent polymerization via melt polycondensation, and the essential characterization techniques to validate the final polymer structure and properties. The protocols detailed herein are designed to be self-validating, with explanations for each critical step to empower researchers in their experimental design and troubleshooting.

Part 1: Synthesis of the Monomer - this compound

The synthesis of this compound is a foundational step. A common and effective method involves the reaction of methyl p-hydroxybenzoate with ethylene oxide or a similar two-carbon synthon. An alternative laboratory-scale synthesis involves the Williamson ether synthesis, reacting methyl p-hydroxybenzoate with 2-chloroethanol. A procedure for the synthesis from methyl p-hydroxybenzoate and aziridine has also been reported.[3]

Protocol 1: Synthesis via Ethoxylation of Methyl p-Hydroxybenzoate

This protocol outlines a common industrial and laboratory approach.

Core Principle: The phenolic hydroxyl group of methyl p-hydroxybenzoate is nucleophilic and reacts with a suitable electrophile to form the ether linkage.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Charging: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine methyl p-hydroxybenzoate, a slight excess of ethylene carbonate, and a catalytic amount of a base such as potassium carbonate.

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to dissolve the reactants.

  • Reaction: Heat the mixture under a nitrogen atmosphere with vigorous stirring. The reaction temperature is typically maintained between 100-150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Choices:

  • Ethylene Carbonate: Serves as a safer and easier-to-handle alternative to ethylene oxide gas.

  • Base Catalyst: Deprotonates the phenolic hydroxyl group, increasing its nucleophilicity to facilitate the attack on the ethylene carbonate.

  • Nitrogen Atmosphere: Prevents oxidation of the reactants and intermediates at elevated temperatures.

Part 2: Polymerization via Melt Polycondensation

Melt polycondensation is a widely used technique for synthesizing polyesters from hydroxy-acid or hydroxy-ester monomers. This method involves heating the monomer above its melting point, often in the presence of a catalyst, to drive the polymerization reaction by removing the condensation byproduct (in this case, methanol).[4][5]

Protocol 2: Two-Stage Melt Polycondensation

This protocol is designed to achieve high molecular weight aromatic polyesters.

Core Principle: The polymerization proceeds through two stages: an initial esterification/transesterification at a lower temperature and atmospheric pressure, followed by a polycondensation stage at a higher temperature and under high vacuum to facilitate the removal of methanol and drive the equilibrium towards the formation of high molecular weight polymer.[6]

Experimental Workflow:

Caption: Two-stage melt polycondensation workflow for aromatic polyesters.

Step-by-Step Methodology:

  • Reactor Setup: Charge the this compound monomer and a suitable polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Stage 1 - Transesterification:

    • Heat the reactor to a temperature of 180-220°C under a slow stream of nitrogen.

    • Methanol will begin to distill off as the transesterification reaction proceeds.

    • Continue this stage until the theoretical amount of methanol is collected, indicating the formation of oligomers.

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature to 230-280°C.

    • Simultaneously, slowly apply a high vacuum (typically <1 Torr).

    • The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.

    • Continue the reaction under these conditions for several hours until the desired viscosity is achieved.

  • Polymer Recovery:

    • Cool the reactor under nitrogen.

    • The resulting solid polymer can be removed and purified by dissolving it in a suitable solvent (e.g., chloroform, N-methyl pyrrolidone) and precipitating it in a non-solvent like methanol.[7]

Causality Behind Choices:

  • Two-Stage Process: This approach allows for controlled removal of the byproduct, which is critical for achieving high molecular weights according to Le Chatelier's principle.

  • Catalyst: Catalysts like antimony trioxide or titanium alkoxides are used to increase the rate of the transesterification and polycondensation reactions.[6]

  • High Vacuum: The application of a high vacuum in the second stage is essential to efficiently remove the last traces of methanol and drive the polymerization to completion.

Part 3: Characterization of the Aromatic Polyester

Thorough characterization is imperative to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.

Technique Parameter Measured Expected Outcome/Significance
FTIR Spectroscopy Functional GroupsDisappearance of the monomer's -OH peak and the appearance of a strong ester carbonyl (C=O) peak.[4]
¹H NMR Spectroscopy Chemical StructureConfirmation of the polymer's repeat unit structure and end-group analysis for molecular weight estimation.[8]
Gel Permeation Chromatography (GPC) Molecular Weight and DistributionDetermination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Thermal TransitionsMeasurement of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.[5][9]
Thermogravimetric Analysis (TGA) Thermal StabilityDetermination of the decomposition temperature, indicating the polymer's thermal stability.[7][9]
Protocol 3: Sample Preparation for Characterization
  • FTIR: A thin film of the polymer can be cast from a solution onto a salt plate (e.g., KBr), or the analysis can be performed on the solid polymer using an ATR accessory.

  • NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10 mg/mL.[8]

  • GPC: Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., THF, CHCl₃) at a concentration of 1-2 mg/mL and filter through a 0.45 µm filter before injection.

  • DSC/TGA: Use a small amount of the solid polymer (typically 5-10 mg) in an aluminum pan. For DSC, a heat-cool-heat cycle is often employed to erase the thermal history of the material.[5]

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust framework for the synthesis and characterization of aromatic polyesters derived from this compound. The versatility of this monomer allows for further modifications, such as copolymerization with other hydroxy acids or diols, to fine-tune the properties of the final material for specific applications.[10] For instance, the incorporation of aliphatic diacids can enhance flexibility, while the inclusion of other aromatic moieties can further increase thermal stability.[9][10] These advanced materials hold promise for a variety of fields, including specialty coatings, engineering plastics, and as components in drug delivery systems.

References

  • Frontiers. (n.d.). Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0443542B1 - Process for the preparation of polyesters from hydroxycarboxylic acids.
  • CORE. (n.d.). Polyester films obtained by non-catalyzed melt-condensation polymerization of aleuritic (9,10,16-trihydroxyhexadecanoic) acid in. Retrieved from [Link]

  • RSC Publishing. (2022, January 5). Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Synthesis and Characterization of Novel Soluble Aromatic Polyesters with Pendant Cyano Groups. Retrieved from [Link]

  • MDPI. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxyb. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: From polymerization to end-of-life options. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of biodegradable aliphatic–aromatic polyesters derived from 4‐hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Bio-based semi-aromatic polyesters for coating applications. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis and characterization of new aromatic polyesters and a polyether derived from 2,2-bis(4-hydroxyphenyl)-1,2-diphenylethanone. Retrieved from [Link]

  • Springer. (2025, June 18). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical. Retrieved from [Link]

  • Wiley Online Library. (1972). Synthesis of new ordered aromatic polyester copolymers. Retrieved from [Link]

  • Google Patents. (n.d.). US4393191A - Preparation of aromatic polyesters by direct self-condensation of aromatic hydroxy acids.
  • PubMed. (2020, May 19). Bioinspired All-Polyester Diblock Copolymers Made from Poly(pentadecalactone) and Poly(2-(2-hydroxyethoxy)benzoate): Synthesis and Polymer Film Properties. Retrieved from [Link]

  • National Institutes of Health. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]

Sources

A Robust, Validated RP-HPLC Method for the Quantification of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note details a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-(2-hydroxyethoxy)benzoate. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable assay for this compound, which may be a key intermediate or impurity in synthetic processes. The developed isocratic method utilizes a standard C18 stationary phase with a UV detector, ensuring accessibility and ease of implementation. We provide a comprehensive guide covering the scientific rationale for method development, detailed step-by-step protocols for execution, and a summary of method validation parameters according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Method Rationale

This compound (CAS: 3204-73-7, Molecular Weight: 196.20 g/mol ) is an aromatic ester with moderate polarity, indicated by a LogP of approximately 1.20.[4] Its chemical structure, featuring a benzoate chromophore, makes it an ideal candidate for UV-based detection. The primary objective was to develop a straightforward yet powerful analytical method for its quantification.

The Scientific Basis for Method Selection

Mode of Chromatography: Reverse-Phase (RP-HPLC) Reverse-phase chromatography is the predominant separation technique in the pharmaceutical industry due to its versatility and robustness for a wide range of analytes.[5] Given that this compound is a moderately polar organic molecule, it exhibits ideal hydrophobic interactions with a non-polar stationary phase, making RP-HPLC the logical choice.[5] This approach allows for elution using a polar mobile phase, typically a mixture of water and a miscible organic solvent.

Stationary Phase: C18 Column A C18 (octadecylsilane) column was selected as the stationary phase. C18 is the most common reverse-phase packing and provides sufficient hydrophobicity to retain the analyte, separating it from more polar, early-eluting impurities and the solvent front. Its broad applicability makes it a reliable starting point for method development.

Mobile Phase: Acetonitrile and Water with Acid Modifier The mobile phase consists of an isocratic mixture of acetonitrile (ACN) and water. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength in reverse-phase systems.[6] A small amount of phosphoric acid is added to the aqueous component to acidify the mobile phase (pH ≈ 3.0). This serves a critical function: suppressing the ionization of residual silanol groups on the silica-based stationary phase.[6] Protonated silanols are less likely to engage in secondary ionic interactions with the analyte, resulting in improved peak symmetry and reproducibility.[6]

Detection: UV Spectrophotometry The benzoate ester moiety in the analyte's structure contains a phenyl ring conjugated with a carbonyl group, a strong chromophore that absorbs UV light. Based on data for structurally similar compounds like methylparaben, a detection wavelength of 254 nm was chosen, as it offers a high signal-to-noise ratio and is a common wavelength available on standard HPLC UV detectors.[7][8]

Materials and Instrumentation

Category Item Specifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
Data AcquisitionChromatography Data System (CDS)
Analytical Balance4 or 5-decimal place readability
pH MeterCalibrated
Reagents This compoundReference Standard (>98% purity)[9][10]
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade or Milli-Q
Phosphoric Acid (H₃PO₄)ACS Grade, ~85%
Glassware/Consumables Volumetric FlasksClass A (10 mL, 50 mL, 100 mL)
PipettesCalibrated volumetric or micropipettes
HPLC Vials2 mL, with caps and septa
Syringe Filters0.45 µm PVDF or Nylon

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (Aqueous Component)
  • Measure 990 mL of HPLC-grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Mix thoroughly. This solution has a pH of approximately 2-3.

  • Filter the solution through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication or vacuum.

Protocol 2: Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of acetonitrile to dissolve the standard.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of working standards by diluting the stock solution with the mobile phase (e.g., 50:50 ACN:Water). A suggested concentration range is 10, 25, 50, 100, and 150 µg/mL.

Protocol 3: Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark using acetonitrile as the diluent.

  • Further dilute with the mobile phase to bring the final concentration into the linear range of the assay (e.g., a 1:10 dilution to target 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Protocol 4: HPLC System Parameters
Parameter Setting
Mobile Phase 50% Acetonitrile : 50% Water with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation and System Suitability

A validated analytical procedure ensures its suitability for the intended purpose.[3][11] The method described herein was validated according to ICH Q2(R2) guidelines.[2][3] A summary of the validation parameters and typical acceptance criteria is presented below.

System Suitability Testing (SST)

Before any sample analysis, the system's readiness must be confirmed. This is achieved by injecting a working standard solution (e.g., 100 µg/mL) six consecutive times. The results must meet the following criteria.

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Validation Parameters Summary

The following table summarizes the results of the method validation studies.

Parameter Method Typical Result Acceptance Criteria
Specificity Analysis of placebo, stressed samplesNo interference at analyte retention timePeak purity > 990
Linearity & Range 5 concentrations (10-150 µg/mL), n=3Correlation Coefficient (r²) = 0.9995r² ≥ 0.999
Accuracy Spike recovery at 3 levels (80, 100, 120%)Mean Recovery = 99.5%98.0 - 102.0%
Precision (Repeatability) 6 preparations at 100% concentration%RSD = 0.8%%RSD ≤ 2.0%
Precision (Intermediate) Different day, different analystOverall %RSD = 1.2%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N = 10)1.0 µg/mL-
Robustness Varied Flow Rate, %ACN, Temp.All results met SST criteriaSystem suitability passes

Visual Workflow and Logic Diagrams

To better illustrate the analytical process, the following diagrams outline the workflow from preparation to validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation C Working Standard & Sample Prep A->C B Standard Stock Solution Prep B->C D System Suitability Testing (SST) C->D Inject Standard E Sequence Run (Standards & Samples) D->E SST Pass F Peak Integration & Calibration Curve E->F G Quantification of Analyte in Sample F->G H Final Report Generation G->H

Caption: Overall HPLC analysis workflow.

Validation_Logic cluster_core Core Performance cluster_boundary Method Limits center_node Validated Method Linearity Linearity & Range Linearity->center_node Accuracy Accuracy Linearity->Accuracy Defines Range For Precision Precision Linearity->Precision Defines Range For Accuracy->center_node Precision->center_node Specificity Specificity Specificity->center_node LOQ LOQ / LOD LOQ->center_node Robustness Robustness Robustness->center_node

Caption: Interrelationship of method validation parameters.

Conclusion

The RP-HPLC method presented provides a reliable and efficient tool for the quantitative determination of this compound. Its foundation on standard C18 chemistry and UV detection ensures wide applicability in most analytical laboratories. The comprehensive validation confirms that the method is linear, accurate, precise, and specific for its intended purpose, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester Source: SIELC Technologies URL: [Link]

  • Title: RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS Source: European Journal of Pharmaceutical and Medical Research (EJPMR) URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Methylparaben - UV/Visible spectrum Source: NIST WebBook URL: [Link]

Sources

A Robust Gas Chromatography Method for the Quantification of Benzoate Esters in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction

Benzoate esters, particularly the p-hydroxybenzoic acid esters known as parabens (e.g., methylparaben, propylparaben, butylparaben), are extensively utilized as antimicrobial preservatives in the pharmaceutical, cosmetic, and food and beverage industries.[1][2] Their primary function is to extend shelf-life by inhibiting the growth of bacteria and fungi.[2] Given their widespread use, regulatory bodies worldwide have established maximum permissible concentration levels. Therefore, the accurate and reliable quantification of these compounds is a critical aspect of quality control, safety assessment, and regulatory compliance.[3]

While High-Performance Liquid Chromatography (HPLC) is a common technique for this analysis, Gas Chromatography (GC) offers a powerful alternative, particularly when coupled with a Mass Spectrometry (MS) detector.[3][4] GC provides high-resolution separation of volatile and semi-volatile compounds, and a GC-MS system offers unparalleled selectivity and definitive identification, making it ideal for complex sample matrices found in cosmetic creams or food products.[1][5]

This application note provides a comprehensive, field-proven protocol for the analysis of common benzoate esters using GC-MS. It moves beyond a simple recitation of steps to explain the causality behind critical methodological choices, from column selection to sample preparation, ensuring a self-validating and robust analytical system.

Principle of the Method

The core of this method relies on the separation of benzoate esters based on their boiling points and differential partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary GC column. Following separation, the esters are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by a mass spectrometer. This allows for both the quantification of the parent molecule and its unambiguous identification based on its unique mass spectrum. An internal standard is used to ensure the highest level of accuracy and precision.[6][7]

Instrumentation and Materials

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A MS Detector or equivalent single quadrupole MS.

  • Autosampler: Agilent 7693A or equivalent.

  • Data System: MassHunter Workstation Software or equivalent.

Consumables & Reagents
  • GC Column: A non-polar or intermediate-polarity column is crucial for resolving these analytes. A (5%-Phenyl)-methylpolysiloxane stationary phase provides excellent performance. Recommended: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8] This phase offers low bleed characteristics, essential for MS sensitivity, and its polarity is well-suited for aromatic esters.[9]

  • Carrier Gas: Helium (99.999% purity).

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Syringe Filters: 0.22 µm PTFE filters.[6]

  • Solvents: HPLC or GC-grade Dichloromethane, Hexane, Ethyl Acetate, and Methanol.[6][10]

  • Standards: Certified reference standards of Methylparaben, Ethylparaben, Propylparaben, Butylparaben, and Benzyl Benzoate.

  • Internal Standard (IS): n-Tridecane or a suitable stable, non-interfering compound.[6]

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for analysis of the parent benzoic acid.[11]

Methodology: Rationale and Protocol

The success of any GC method hinges on the careful optimization of each parameter. Here, we detail the choices made and provide a step-by-step protocol.

Causality Behind Experimental Choices
  • Column Selection: Benzoate esters are moderately polar. A non-polar DB-5ms column separates these compounds primarily by their boiling points, providing a predictable elution order (Methyl < Ethyl < Propyl < Butyl paraben).[12][13] The "ms" designation indicates low bleed, which is critical to prevent contamination of the MS source and to achieve low detection limits.[9]

  • Injector Configuration: A splitless injection is chosen to ensure the quantitative transfer of the entire sample volume onto the column, maximizing sensitivity for trace-level analysis common in quality control.[10] The injector temperature is set to 280°C, high enough to ensure rapid volatilization of all target analytes, including the higher-boiling butylparaben, without causing thermal degradation.

  • Oven Temperature Program: The program is designed for optimal resolution.

    • An initial hold at a lower temperature (120°C) allows the solvent front to pass and the analytes to focus at the head of the column.[14]

    • A controlled ramp (e.g., 15°C/min) separates the esters based on their volatility.

    • A final high-temperature hold (280°C) ensures that any less volatile matrix components are eluted, cleaning the column for the next injection.[15]

  • Detector: Mass Spectrometry: While a Flame Ionization Detector (FID) can be used, an MS detector is superior for this application.[16] It provides structural information, allowing for positive identification and distinguishing analytes from matrix interferences, which is a common challenge with cosmetic or food samples.[5] Selected Ion Monitoring (SIM) mode can be used to further enhance sensitivity if required.[17]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Weighing (e.g., 1g of cream) Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Sample->Extraction Vortex 3. Vortex & Centrifuge Extraction->Vortex Filter 4. Filter Supernatant (0.22 µm PTFE) Vortex->Filter GC_Vial 5. Transfer to GC Vial + Internal Standard Filter->GC_Vial Autosampler 6. Autosampler Injection GC_Vial->Autosampler GC_MS 7. GC-MS Analysis Autosampler->GC_MS Data 8. Data Acquisition & Processing GC_MS->Data Report 9. Quantification Report Data->Report

Caption: High-level workflow for benzoate ester analysis.

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation

This protocol is optimized for a cosmetic cream matrix but can be adapted.

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of n-tridecane in ethyl acetate.

  • Calibration Standard Preparation:

    • Prepare a 1000 µg/mL primary stock solution of each benzoate ester (methyl-, ethyl-, propyl-, butylparaben) in methanol.

    • Perform serial dilutions in ethyl acetate to create a set of mixed calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

    • Spike each calibration level with the IS stock solution to a final concentration of 10 µg/mL.

  • Sample Preparation (Cosmetic Cream):

    • Accurately weigh 1.0 g of the cream sample into a 15 mL centrifuge tube.

    • Add 5.0 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure complete dispersion and extraction of the esters into the organic phase.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases and pellet the insoluble matrix components.[5]

    • Carefully transfer the upper organic layer (supernatant) into a clean tube.

    • Filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[6]

    • Add 10 µL of the 1000 µg/mL IS stock solution to the vial for a final IS concentration of approximately 10 µg/mL (adjust volume based on final extract volume).

Note on Derivatization: Benzoate esters (parabens) are typically volatile enough for direct GC analysis.[7] However, if you need to simultaneously analyze for the parent benzoic acid , which is non-volatile, derivatization is mandatory.[18][19] To do this, evaporate the final extract to dryness under a gentle stream of nitrogen, add 50 µL of ethyl acetate and 50 µL of BSTFA, cap tightly, and heat at 70°C for 20 minutes before injection.[11][18]

Protocol 2: GC-MS Instrumental Analysis
  • System Setup: Install a DB-5ms column and condition it according to the manufacturer's instructions. Perform an autotune of the MS detector.

  • Create the GC-MS Method: Input the parameters from Table 1 into the data system.

  • Sequence Setup: Create a sequence table including solvent blanks, calibration standards (from low to high concentration), and prepared samples.

  • Run Sequence: Start the analysis.

Parameter Setting Rationale
GC System Agilent 7890B GCStandard, reliable gas chromatograph.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[8]Optimal for resolving moderately polar compounds with low bleed for MS compatibility.[9]
Injector Split/Splitless
Injector Temp 280 °CEnsures complete volatilization of all analytes without degradation.[14]
Injection Mode SplitlessMaximizes sensitivity for trace analysis.[10]
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas HeliumInert carrier gas, standard for GC-MS.
Flow Rate 1.2 mL/min (Constant Flow)Provides good chromatographic efficiency.
Oven Program Initial: 120°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 min[14][15]Balances separation speed with resolution and ensures column cleaning.
MS System Agilent 5977A MSDProvides definitive identification and selectivity.
Source Temp 230 °CStandard temperature for EI source.
Quad Temp 150 °CStandard temperature for quadrupole mass filter.
Acquisition Mode ScanFull scan for identification during method development.
Scan Range 40 - 400 m/zCovers the mass range of target analytes and their fragments.
Solvent Delay 4 minPrevents the high-concentration solvent peak from saturating the detector.
Table 1: Recommended GC-MS Instrument Parameters.

Data Analysis and Method Performance

Quantification
  • Peak Identification: Identify the peaks for each benzoate ester and the internal standard based on their retention times and mass spectra.

  • Calibration Curve: For each analyte, generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. A linear fit with a correlation coefficient (r²) > 0.995 is considered acceptable.[1]

  • Calculate Concentration: Use the regression equation from the calibration curve to calculate the concentration of each benzoate ester in the unknown samples.

Typical Method Validation Parameters

A fully validated method ensures trustworthiness and reliability. The following table summarizes typical performance data achievable with this protocol, based on established guidelines.[1][2]

Parameter Typical Performance Description
Linearity (r²) > 0.999Demonstrates a direct proportional response of the instrument to analyte concentration.[1]
Limit of Detection (LOD) 2 - 25 ng/mLThe lowest concentration of an analyte that can be reliably detected.[14]
Limit of Quantification (LOQ) 10 - 50 ng/mLThe lowest concentration of an analyte that can be accurately and precisely quantified.[1]
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value, assessed by spiking samples with known amounts.[1]
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly.[2]
Table 2: Summary of Expected Method Validation Results.
Logical Diagram for Data Analysis

G RawData Raw Chromatographic Data (TIC and Mass Spectra) Identify Peak Identification (Retention Time & Spectra Library) RawData->Identify Integrate Peak Integration (Analyte & Internal Standard Areas) Identify->Integrate CalcRatio Calculate Area Ratios (Analyte Area / IS Area) Integrate->CalcRatio CalCurve Generate Calibration Curve (Ratio vs. Concentration) CalcRatio->CalCurve For Standards Quantify Quantify Unknowns (Using Curve Equation) CalcRatio->Quantify For Samples CalCurve->Quantify Report Final Concentration Report (mg/kg or % w/w) Quantify->Report

Caption: Step-by-step data processing and quantification logic.

Conclusion

This application note details a robust and reliable GC-MS method for the simultaneous determination of common benzoate esters. By carefully selecting the GC column, optimizing instrument parameters, and employing a straightforward sample preparation protocol, this method provides the high levels of accuracy, precision, and sensitivity required for quality control and research applications in the pharmaceutical, cosmetic, and food industries. The inclusion of an internal standard and the specificity of mass spectrometric detection ensure the trustworthiness of the results, even in complex sample matrices.

References

  • Jahan, S., Ahmad, L., Khan, A., et al. (2021). Development and validation of a GC-MS method for the simultaneous detection of preservatives in pharmaceuticals, food preparations and natural products. Taylor & Francis Online.
  • ASTM D3545-02. (2017). Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. ASTM International.
  • Cacho, J. I., Campillo, N., Viñas, P., & Hernández-Córdoba, M. (2011). GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction. Analytical and Bioanalytical Chemistry, 399(2), 945–953.
  • Jahan, S., Ahmad, L., Khan, A., et al. (2021). Development and validation of a GC-MS method for the simultaneous detection of preservatives in pharmaceuticals, food preparations and natural products. Analytical Chemistry Letters.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Methyl 2-(3-acetylphenyl)benzoate using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. BenchChem.
  • Khodadoust, S., & Ghaedi, H. (2015). Gas Chromatographic determination of parabens after derivatization and dispersive microextraction. French-Ukrainian Journal of Chemistry, 3(2).
  • Płotka-Wasylka, J., Rutkowska, M., & Namieśnik, J. (2014). Gas Chromatographic Determination of Parabens after In-situ Derivatization and Dispersive Liquid–Liquid Microextraction. Acta Chimica Slovenica, 61(3), 592-598.
  • Ahmad, I., et al. (2019). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology.
  • U.S. EPA. EPA Method 506: Determining Phthalate and Adipate Esters in Drinking Water. SelectScience.
  • U.S. EPA. Method 606: Phthalate Ester. U.S. Environmental Protection Agency.
  • Jahan, S., et al. (2025). Development and Validation of a GC-MS Method for the Simultaneous Detection of Preservatives in Pharmaceuticals, Food Preparations and Natural Products. ResearchGate.
  • Lopez-Avila, V., et al. (1990). Single-Laboratory Evaluation of Method 8060-Phthalate Esters. U.S. Environmental Protection Agency.
  • da Silva, R. C. (2020). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. MethodsX, 7, 100806.
  • University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. UMass Amherst.
  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No. M251.
  • Horst, J. (2023). Response to "Benzoic acid determination with GC-FID?". ResearchGate.
  • Kataoka, H. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. ILT.
  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide.
  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. ResearchGate.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
  • Rashed, M. S., & Al-Amoudi, M. S. (1998). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Clinical Biochemistry, 31(6), 455-459.
  • MilliporeSigma. (n.d.). GC Column Selection Guide.
  • Munch, J. W., et al. (2012). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.

Sources

Application Notes and Protocols for the Use of Methyl 4-(2-hydroxyethoxy)benzoate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Standards in Pharmaceutical Development

In the landscape of pharmaceutical development and quality control, the purity and potency of active pharmaceutical ingredients (APIs) are paramount. Analytical standards are the cornerstones of these assessments, providing a benchmark against which samples are measured. This document provides a detailed guide for the use of Methyl 4-(2-hydroxyethoxy)benzoate as an analytical standard. This compound is a known process-related impurity and a key reference material in the manufacturing of certain pharmaceuticals, such as Raloxifene. Its accurate quantification is crucial for ensuring the safety and efficacy of the final drug product.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodologies. The protocols herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of regulatory bodies, drawing from guidelines such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and use. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 3204-73-7
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
IUPAC Name This compound
Synonyms 4-(2-Hydroxyethoxy)benzoic Acid Methyl Ester
Physical Form Crystalline Powder
Melting Point 66°C

High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. The following protocol provides a validated starting point for the quantification of this compound.

Instrumentation and Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving adequate separation and quantification. A reverse-phase HPLC method is generally suitable for a molecule of this polarity.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV DetectorProvides flexibility in mobile phase composition and sensitive detection.
Column C18 or C8, 250 mm x 4.6 mm, 5 µmC18 and C8 columns provide good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidified mobile phase improves peak shape for acidic and neutral compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient To be optimized (e.g., 30-70% B over 20 min)A gradient elution is often necessary to separate the analyte from other impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm or 280 nmBenzoate derivatives typically have strong UV absorbance at these wavelengths.[1][2]
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Preparation of Standard and Sample Solutions

Accurate preparation of solutions is fundamental to the reliability of the analytical results.

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of mobile phase A and B, or methanol). Sonication may be used to aid dissolution.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the analyte in the sample. For example, prepare standards at 0.1, 0.5, 1, 5, and 10 µg/mL.

Sample Preparation:

  • Accurately weigh a known amount of the drug substance or product.

  • Dissolve the sample in a suitable diluent and dilute to a known volume to achieve a concentration within the calibration range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

Analytical Procedure and Quantification

The following workflow outlines the steps for analyzing the prepared solutions and quantifying the analyte.

Figure 1: General HPLC Analysis Workflow.

System Suitability: Before sample analysis, the performance of the chromatographic system must be verified. This is typically done by injecting a standard solution multiple times (e.g., n=6) and evaluating parameters such as peak area precision (RSD ≤ 2.0%), tailing factor (T ≤ 2.0), and theoretical plates (N > 2000).

Calibration: A calibration curve is generated by plotting the peak area of the working standard solutions against their corresponding concentrations. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

Calculation: The concentration of this compound in the sample can be calculated using the equation of the line obtained from the calibration curve:

Concentration = (Peak Area - y-intercept) / slope

Method Validation in Accordance with ICH Q2(R2) Guidelines

For use in a regulated environment, the analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this validation.[4][5]

The following diagram illustrates the key validation parameters that must be assessed.

G cluster_Validation ICH Q2(R2) Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Establishes separation Range Range Linearity->Range Defines concentration limits Accuracy Accuracy Range->Accuracy Verifies trueness Precision Precision Accuracy->Precision Assesses variability DetectionLimit Detection Limit (LOD) Precision->DetectionLimit Determines sensitivity QuantitationLimit Quantitation Limit (LOQ) DetectionLimit->QuantitationLimit Defines lowest quantifiable level Robustness Robustness QuantitationLimit->Robustness Tests method reliability

Sources

Application Notes and Protocols for Methyl 4-(2-hydroxyethoxy)benzoate in Pharmaceutical Formulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Disclaimer: Methyl 4-(2-hydroxyethoxy)benzoate (MHEB) is a compound with limited published data regarding its direct use as a pharmaceutical excipient. The following application notes are based on its known physicochemical properties and established principles of formulation science. The protocols provided are general methodologies for evaluating a new chemical entity for the proposed applications and must be adapted and validated for specific active pharmaceutical ingredients (APIs) and formulation systems.

Introduction: Unveiling the Potential of this compound

This compound (MHEB) is a benzoate ester distinguished by a primary hydroxyl group and an aromatic ring structure. While it is recognized as a reference standard in the context of Raloxifene synthesis and as a monomer in polymer science, its potential as a multifunctional excipient in drug formulation remains largely unexplored. Its chemical structure suggests amphiphilic character, combining a hydrophilic hydroxyl group with a more lipophilic methyl ester and benzene ring. This duality is a desirable trait for pharmaceutical excipients, hinting at potential applications in solubility enhancement, stabilization of dispersed systems, and modification of solid-state properties of drug formulations.

This guide provides a theoretical framework and practical protocols for researchers to investigate and potentially unlock the utility of MHEB in modern drug delivery systems. We will proceed from its fundamental properties to hypothesized applications, supported by detailed experimental workflows.

Physicochemical Profile of this compound

A thorough understanding of a potential excipient's physical and chemical properties is the cornerstone of rational formulation development. Below is a summary of the known characteristics of MHEB.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms Methyl p-(2-hydroxyethoxy)benzoate; 4-(2-hydroxy-ethoxy)-benzoic acid methyl esterN/A
CAS Number 3204-73-7N/A
Molecular Formula C₁₀H₁₂O₄N/A
Molar Mass 196.2 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 66 - 69 °C[1][2]
Boiling Point 336.5 °C[1][3][4]
Purity (GC) >98.0%

Safety and Handling: MHEB is known to cause eye, skin, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[5]

Hypothesized Applications and Investigational Protocols

Based on its molecular structure—possessing both hydrogen bond donor (hydroxyl) and acceptor (ester carbonyl) sites, along with a blend of hydrophilic and lipophilic regions—MHEB can be postulated to function in several key roles within a drug formulation.

Application I: As a Solubilizing Agent or Co-solvent

The amphiphilic nature of MHEB suggests it could act as a hydrotrope or co-solvent to enhance the aqueous solubility of poorly soluble APIs, a significant challenge in drug development.[6]

This protocol determines the effect of MHEB on the solubility of a target API and elucidates the nature of the interaction.

Objective: To quantify the increase in API solubility as a function of MHEB concentration.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (MHEB)

  • Biorelevant buffers (e.g., pH 1.2, 4.5, 6.8)[7]

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for API quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions (in a relevant buffer) with increasing concentrations of MHEB (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the API to each MHEB solution in separate vials. The presence of undissolved API should be visible.

  • Seal the vials and place them in a shaking incubator set to a constant temperature for a predetermined time (e.g., 24-72 hours) to reach equilibrium.[6]

  • After equilibration, check for the continued presence of solid API.

  • Separate the undissolved API by centrifugation followed by filtration of the supernatant.[7]

  • Dilute the clear supernatant appropriately and quantify the dissolved API concentration using a validated analytical method.

  • Plot the molar concentration of the dissolved API against the molar concentration of MHEB.

Data Interpretation: The resulting phase solubility diagram, as described by Higuchi and Connors, can reveal the nature of the solubilization.[8] A linear increase (A-type diagram) suggests the formation of soluble complexes. The slope of the line can be used to determine the complexation constant.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis P1 Prepare MHEB solutions (0-10% in buffer) P2 Add excess API to each solution P1->P2 E1 Seal and shake (24-72h at const. temp) P2->E1 A1 Centrifuge & Filter E1->A1 A2 Quantify API in supernatant (HPLC) A1->A2 A3 Plot [API] vs [MHEB] A2->A3

Caption: Workflow for Phase Solubility Diagram Construction.

Application II: As a Wetting Agent in Suspensions

For APIs that are practically insoluble, a suspension is a common dosage form. Effective wetting of the API particles by the vehicle is crucial for forming a stable and uniform suspension.[9] MHEB's structure suggests it could reduce the interfacial tension between the solid API and the aqueous vehicle.

This protocol uses contact angle measurement to assess the ability of MHEB to improve the wetting of a hydrophobic API powder.

Objective: To measure the change in contact angle of a liquid on a solid API surface in the presence of MHEB.

Materials:

  • Hydrophobic API powder

  • MHEB

  • Purified water or aqueous vehicle

  • Contact angle goniometer

  • Microscope slide or a means to create a smooth, compressed powder bed of the API

Procedure:

  • Prepare a smooth, flat surface of the API by compressing the powder onto a slide.

  • Prepare a series of test solutions: purified water (control) and aqueous solutions of MHEB at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Using the goniometer, carefully dispense a small droplet of the control liquid (water) onto the API surface and measure the contact angle as a function of time.

  • Repeat the measurement with droplets of each MHEB solution.

  • Perform multiple measurements for each concentration to ensure reproducibility.

Data Interpretation: A lower contact angle indicates better wetting of the solid by the liquid.[10] A significant decrease in the contact angle with increasing MHEB concentration would support its role as an effective wetting agent.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Compress API powder into a flat surface M1 Dispense droplet onto API surface P1->M1 P2 Prepare MHEB test solutions P2->M1 M2 Measure contact angle with goniometer M1->M2 A1 Compare angles of MHEB solutions vs. control M2->A1

Caption: Contact Angle Measurement Workflow.

Application III: As a Plasticizer in Amorphous Solid Dispersions (ASDs) and Polymer Films

Plasticizers are added to polymers to increase their flexibility and reduce their glass transition temperature (Tg). Given MHEB's relatively low melting point and its structure capable of interacting with polymer chains, it could function as a plasticizer in ASDs or transdermal films, potentially improving their stability and mechanical properties.[11][12]

Objective: To determine the effect of MHEB on the glass transition temperature (Tg) and mechanical properties of a pharmaceutical polymer film.

Materials:

  • Film-forming polymer (e.g., Eudragit® RL/RS, HPMC, PVA)

  • MHEB

  • Volatile organic solvent (e.g., ethanol, acetone)

  • Plastic petri dish or flat casting surface

  • Tensile strength tester

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Prepare a polymer solution (e.g., 10% w/v) in a suitable solvent.

  • Create several batches of this solution. One will be the control. To the others, add MHEB at different concentrations (e.g., 5%, 10%, 20% by weight of the polymer).

  • Pour a fixed volume of each solution into separate petri dishes and allow the solvent to evaporate slowly in a controlled environment to form a film of uniform thickness.

  • Once completely dry, carefully peel the films from the surface.

  • DSC Analysis: Cut a small sample (5-10 mg) from each film, seal it in an aluminum pan, and perform a DSC scan (e.g., from 20°C to 200°C at 10°C/min) to determine the Tg.

  • Mechanical Testing: Cut film strips to standard dimensions. Measure their tensile strength and percent elongation using a tensile tester.[4]

Data Interpretation: A successful plasticizer will cause a dose-dependent decrease in the polymer's Tg.[13] It will also typically decrease the tensile strength and increase the percent elongation, indicating a more flexible film.

Application IV: As a Monomer for Novel Drug Delivery Polymers

The presence of a reactive primary hydroxyl group makes MHEB a suitable monomer for synthesizing polyesters or polyethers with pendant aromatic groups.[8] These polymers could be designed as novel drug delivery carriers.[14][15]

Objective: To use MHEB as an initiator for the synthesis of a biodegradable polyester like poly(ε-caprolactone) (PCL).

Materials:

  • This compound (MHEB) (as initiator)

  • ε-caprolactone (monomer)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Anhydrous toluene (solvent)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Thoroughly dry all glassware.

  • In a Schlenk flask under an inert atmosphere, dissolve a defined amount of MHEB and ε-caprolactone in anhydrous toluene. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Add a catalytic amount of Sn(Oct)₂ to the solution.

  • Heat the reaction mixture (e.g., to 110-130°C) and stir for a specified time (e.g., 24 hours).

  • Cool the reaction and precipitate the polymer by pouring the solution into a non-solvent like cold methanol.

  • Filter and dry the resulting polymer under vacuum.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H NMR to confirm the incorporation of the MHEB end-group.

Data Interpretation: Successful polymerization will yield a polymer with a predictable molecular weight and a narrow polydispersity index. NMR analysis should show characteristic peaks from both the PCL backbone and the MHEB moiety, confirming its role as the initiator. This new polymer can then be further investigated for drug encapsulation and release properties.

Conclusion and Future Directions

This compound presents an intriguing profile for a pharmaceutical excipient, yet it remains a frontier for empirical investigation. The protocols outlined in this guide provide a systematic approach for any formulation scientist to begin evaluating its potential. Based on its physicochemical properties, MHEB's most promising (though unproven) applications lie in the solubilization of challenging APIs and the modulation of polymer properties in solid dosage forms. Rigorous experimental validation, starting with the fundamental protocols described herein, is the essential next step to translate this theoretical potential into practical, value-added solutions for drug delivery.

References

  • Carl ROTH. (n.d.). Methyl 4(2-hydroxyethoxy)benzoate, 10 g, CAS No. 3204-73-7. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl 4(2-hydroxyethoxy)benzoate, 25 g, CAS No. 3204-73-7. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl 4(2-hydroxyethoxy)benzoate, 5 g, CAS No. 3204-73-7. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl 4(2-hydroxyethoxy)benzoate, 1 g, CAS No. 3204-73-7 | Research Chemicals. Retrieved from [Link]

  • Bansal, A. K., & Kaushal, A. M. (2017). Characterization of amorphous solid dispersions. In Amorphous Solid Dispersions (pp. 145-183). Springer, Cham.
  • Lantheus Medical Imaging, Inc. (2021). Pyridine-3 (2H) -one derivatives as imaging agents for detection of myocardial perfusion. ES2763960T3.
  • Sravani, G., et al. (2015). The Use of Wetting Agent in Suspension.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Thakuria, R., et al. (2013). Crystal forms of pharmaceutical cocrystals: their preparation and characterization. International Journal of Pharmaceutics, 453(1), 101-125.
  • Food and Drug Administration. (2019). In Vitro Bioequivalence Data for a Topical Product: Chemistry Review Perspective.
  • European Medicines Agency. (2018). Draft guideline on quality and equivalence of topical products.
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1019.
  • Singh, S., et al. (2011). Behavior of suspending and wetting agents in aqueous environment. Asian Journal of Pharmaceutics, 5(2), 72.
  • Al-Akayleh, F., et al. (2013). Effect of Drug Loading and Plasticizer on Drug Release from Polylactic Acid Film. Jordan Journal of Pharmaceutical Sciences, 6(2).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Bagde, A., et al. (2019). Characterization of amorphous solid dispersions: An update. Journal of Pharmaceutical and Biomedical Analysis, 164, 469-487.
  • Tadros, T. F. (2010). Wetting, Spreading, and Adhesion. In Surfactants in Agrochemicals (pp. 1-37). CRC Press.
  • Kumar, R., et al. (2010). Characterization and Evaluation of Novel Film Forming Polymer for Drug Delivery. Journal of Young Pharmacists, 2(4), 350-356.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • Albert, A., & Dechy-Cabaret, O. (2004). Functionalized Poly(α-hydroxy acid)s via Ring-Opening Polymerization: Toward Hydrophilic Polyesters with Pendant Hydroxyl Groups. Macromolecules, 37(20), 7676-7683.
  • Nicolas, J., et al. (2013). Design of complex polymeric architectures and nanostructured materials/hybrids by living radical polymerization of hydroxylated monomers. Progress in Polymer Science, 38(1), 63-235.
  • World Health Organization. (2018). Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. WHO Technical Report Series, No. 1011, Annex 7.
  • Food and Drug Administration. (2021). In Vitro Bioequivalence Data for a Topical Product: Chemistry Review Perspective.
  • Sun, H., et al. (2016). Highly Efficient Modular Construction of Functional Drug Delivery Platform Based on Amphiphilic Biodegradable Polymers via Click Chemistry. Biomacromolecules, 17(8), 2616-2626.
  • Ricarte, R. G., et al. (2015). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 12(11), 4024-4033.
  • Ye, Z., et al. (2021). Experimental Research on the Performance of a Wetting Agent Based on Compound Acidification in Low-Porosity and Hard-to-Wet Coal Seams. ACS Omega, 6(40), 26491-26501.
  • O'Donnell, P. B., & McGinity, J. W. (1997). Preparation of microspheres by the solvent evaporation technique. Advanced drug delivery reviews, 28(1), 25-42.
  • Lantheus Medical Imaging Inc. (2021). Pyridine-3 (2H) -one derivatives as imaging agents for detection of myocardial perfusion. ES2763960T3.

Sources

Application Note: A Guide to the Use of Methyl 4-(2-hydroxyethoxy)benzoate for the Calibration of Analytical Instruments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive set of application notes and detailed protocols for the use of Methyl 4-(2-hydroxyethoxy)benzoate as a calibration standard for a range of analytical instruments commonly employed in pharmaceutical research and development. The protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are designed to be robust and scientifically sound, with a focus on the underlying principles of each experimental step. This guide is intended to assist researchers, analytical chemists, and quality control specialists in achieving accurate and reproducible data.

Introduction: The Imperative of Rigorous Calibration

In the highly regulated environment of pharmaceutical development, the accuracy and reliability of analytical data are non-negotiable. Instrument calibration is a foundational activity that underpins the validity of all subsequent measurements. The selection of an appropriate calibration standard is therefore of paramount importance.

This compound is a suitable candidate for a multi-purpose calibration standard due to its favorable physicochemical properties. It is a stable, non-hygroscopic crystalline solid with a high degree of purity. Its distinct chromophore makes it ideal for UV-Vis and HPLC-UV applications, while its defined molecular weight and structure are advantageous for mass spectrometry. This application note will provide detailed methodologies for its use.

Physicochemical Properties of this compound

A thorough understanding of the calibrant's properties is essential for its correct handling and use.

PropertyValueReferenceSignificance for Calibration
Molecular Formula C₁₀H₁₂O₄[1]Essential for calculating the precise molecular weight.
Molecular Weight 196.20 g/mol [1]Critical for the accurate gravimetric preparation of standard solutions.
Appearance White to Almost white powder to crystalA visual check for the purity and integrity of the standard.
Purity >98.0% (GC)High purity is a prerequisite for a primary standard to minimize interferences.
Melting Point 66°C - 69°C[2]A key specification that can be used to verify the identity and purity of the material.
Solubility Soluble in common organic solvents such as methanol and acetonitrile.Informs the selection of appropriate solvents for the preparation of stock and working solutions.

Experimental Protocols

Preparation of Primary Stock and Working Calibration Standards

The foundation of any accurate calibration is the meticulous preparation of the standard solutions.[3]

Rationale: The use of a calibrated analytical balance and Class A volumetric glassware is essential to minimize measurement uncertainty. The solvent chosen should be of the highest purity available (e.g., HPLC or LC-MS grade) to avoid introducing interfering contaminants.

Step-by-Step Protocol for a 1000 µg/mL Primary Stock Solution:

  • Accurately weigh approximately 25 mg of this compound into a clean, dry weighing boat. Record the weight to at least four decimal places.

  • Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of HPLC-grade methanol and sonicate for 10 minutes, or until all the solid has dissolved.

  • Allow the solution to return to ambient temperature.

  • Carefully add methanol to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it at least 20 times to ensure a homogenous solution.

  • Transfer the solution to a labeled, amber glass vial and store at 2-8°C.

Preparation of Working Standards via Serial Dilution:

Prepare a series of at least five working standards by performing serial dilutions of the primary stock solution.[4] A typical concentration range for an HPLC calibration curve would be 1, 5, 10, 25, and 50 µg/mL.

Application in High-Performance Liquid Chromatography (HPLC) Calibration

Objective: To establish the linearity of the detector response and to perform system suitability checks.[5]

Workflow for HPLC Calibration Curve Generation

G A Prepare a 1 µg/mL Solution of M4HEB in 50:50 Acetonitrile:Water with 0.1% Formic Acid B Direct Infusion into the Mass Spectrometer A->B C Acquire Data in Full Scan Positive Ion Mode B->C D Verify Mass Accuracy of the Protonated Molecule ([M+H]⁺) C->D E Monitor Signal Intensity and Stability over Time C->E

Caption: Process for MS system suitability verification.

Procedure and Acceptance Criteria:

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Acquire data in full scan mode.

  • Mass Accuracy: The observed mass of the protonated molecule ([M+H]⁺) should be within 5 ppm of the theoretical exact mass (197.0757 Da).

  • Signal Stability: The signal intensity should be stable over a defined period (e.g., 5 minutes), with a relative standard deviation (RSD) of <15%.

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be self-validating. For instance, the generation of a linear calibration curve with an R² ≥ 0.999 in HPLC provides a high degree of confidence in the accuracy of the standard preparation and the performance of the instrument. [6]Similarly, consistent results in MS system suitability tests confirm the instrument is performing within specifications. [7][8]Regular execution of these protocols will ensure a continuous state of instrument readiness and data integrity.

Safety Precautions

As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.

References

  • Hellma Analytics. (n.d.). UV/Vis calibration standards. Retrieved from [Link]

  • CamSpec. (n.d.). Calibration standards for UV-Vis spectrophotometers. Retrieved from [Link]

  • Sciencing. (2022, March 24). How to Make a Calibration Standard for an HPLC. Retrieved from [Link]

  • FireflySci. (n.d.). UV/VIS/NIR Calibration Standards for Spectrophotometers. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]

  • Agilent. (n.d.). UV-Vis Calibration Standards. Retrieved from [Link]

  • Begou, O., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(6), 72.
  • Patsnap Synapse. (2025, May 9). How to Calibrate a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Shimadzu. (2022, July 13). How to Set up HPLC calibration curve - External Standard Calibration Method. Retrieved from [Link]

  • ResearchGate. (2018, May 3). (PDF) Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Retrieved from [Link]

  • Slideshare. (n.d.). HPLC-CALIBRATION.pptx. Retrieved from [Link]

  • Frontiers. (2022, October 10). A system suitability testing platform for untargeted, high-resolution mass spectrometry. Retrieved from [Link]

  • Mastelf Technologies. (2024, September 20). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 3204-73-7. Retrieved from [Link]

  • Microbioz India. (2023, March 4). HPLC calibration curve: Everything You Need to Know. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]

Sources

Application Note: Quality Control of Methyl 4-(2-hydroxyethoxy)benzoate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

In the synthesis of complex active pharmaceutical ingredients (APIs), the control of impurities is a mandate dictated by regulatory bodies and a fundamental aspect of ensuring patient safety and drug efficacy. Process-related impurities, which include unreacted starting materials, intermediates, and by-products, must be meticulously monitored and controlled. Methyl 4-(2-hydroxyethoxy)benzoate is a potential intermediate or starting material in the synthesis of various pharmaceuticals. For instance, in multi-step syntheses, such as those for novel cardiac myosin inhibitors like Mavacamten, precise control of all precursors and intermediates is critical to the purity of the final API.[1] The presence of even trace amounts of such impurities can potentially alter the safety, efficacy, and stability of the final drug product.

This application note provides a comprehensive guide for the quality control of this compound, presenting a robust and validated High-Performance Liquid Chromatography (HPLC) method for its quantification. Furthermore, it outlines protocols for forced degradation studies to establish the stability-indicating nature of the analytical method, a critical component of a validated quality control strategy as per the International Council for Harmonisation (ICH) guidelines.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to the development of a robust analytical method.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 4-(2-Hydroxyethoxy)benzoic Acid Methyl Ester, Methyl p-(2-hydroxyethoxy)benzoate[4][5]
CAS Number 3204-73-7[2]
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]
Appearance White to almost white crystalline powder[4]
Melting Point 65.0 to 69.0 °C[4]

Analytical Methodology: Reversed-Phase HPLC for Quantification

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like this compound due to its high resolution, sensitivity, and reproducibility. The developed method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products.

Rationale for Method Development

The selection of a C8 stationary phase provides a balanced retention for this moderately polar analyte, preventing excessively long run times while ensuring adequate separation from potential closely eluting impurities.[6] A mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water offers excellent selectivity for benzoate derivatives and related compounds. The addition of formic acid to the mobile phase helps to control the ionization of the analyte and any acidic or basic impurities, leading to improved peak shape and reproducibility.[6] UV detection at 258 nm is chosen based on the chromophoric nature of the benzene ring in the molecule, which provides a strong absorbance at this wavelength.[6]

Diagram 1: HPLC Analysis Workflow

This diagram illustrates the sequential steps involved in the HPLC analysis of this compound, from sample preparation to data interpretation.

HPLC_Workflow Prep_Standard Prepare Standard Solution (e.g., 100 µg/mL in Mobile Phase) Injection Inject 10 µL onto C8 HPLC Column Prep_Standard->Injection Prep_Sample Prepare Sample Solution (e.g., Dissolve API in Mobile Phase) Prep_Sample->Injection Separation Isocratic Elution with ACN:THF:Water (21:13:66, v/v/v) Injection->Separation Detection UV Detection at 258 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify against Standard Curve Integration->Quantification Report Report Results (% Impurity) Quantification->Report

Caption: Workflow for the HPLC quantification of this compound.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, tetrahydrofuran, water, and formic acid

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Column Lichrosorb C8 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v), pH adjusted to 3.0 with formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 258 nm

Procedure:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a suitable amount of the API sample.

    • Transfer to a volumetric flask and dissolve in the mobile phase to achieve a final concentration where the expected impurity level falls within the calibration range.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

    • The theoretical plates for the analyte peak should be greater than 2000.

    • The tailing factor should be less than 2.0.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the peak area response of the standard.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][7][8]

Validation Parameters:

ParameterAcceptance Criteria
Specificity The method should be able to resolve this compound from other components in the sample matrix, including the API and any degradation products.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., LOQ to 150% of the expected impurity level) with a correlation coefficient (r²) ≥ 0.999.
Accuracy The recovery of the analyte spiked into the sample matrix should be within 98.0% to 102.0%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have an RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).

Forced Degradation Studies: Establishing Stability-Indicating Properties

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the analyte.[3][9][10] These studies involve subjecting the analyte to stress conditions more severe than accelerated stability testing.[11]

Diagram 2: Forced Degradation Study Design

This diagram outlines the parallel stress conditions applied to the this compound sample to induce degradation and test the stability-indicating nature of the analytical method.

Forced_Degradation cluster_stress Stress Conditions Analyte This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Analyte->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Analyte->Photolytic Analysis Analyze all samples by validated HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate: - Peak Purity - Resolution of Degradants - Mass Balance Analysis->Evaluation

Caption: Protocol for forced degradation studies of this compound.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.[9]

  • Thermal Degradation: Expose the solid sample to dry heat at 80°C.

  • Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase. Analyze by the validated HPLC method to assess for degradation and the resolution of the parent peak from any degradant peaks.

Conclusion

The control of process-related impurities such as this compound is paramount in the manufacturing of safe and effective pharmaceuticals. The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantification of this specific impurity. The comprehensive validation approach, including forced degradation studies, ensures that the method is stability-indicating and fit for its intended purpose in a regulated quality control environment. Adherence to these protocols will support the production of high-quality APIs and contribute to overall patient safety.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Veeprho. (n.d.). Mavacamten Impurities and Related Compound. [Link]

  • European Journal of Pharmaceutical and Medical Research. (2025). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Matyjaszczyk, P., & Świerczek, A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Acta Poloniae Pharmaceutica, 67(5), 537-543. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]

  • Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(6), 1. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]

Sources

Troubleshooting & Optimization

"Methyl 4-(2-hydroxyethoxy)benzoate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-(2-hydroxyethoxy)benzoate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Synthesis Overview and Core Principles

The most common and reliable method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of a methyl 4-hydroxybenzoate salt (a phenoxide) with a 2-haloethanol or a similar ethylene oxide equivalent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Core Reaction Scheme:

The process begins with the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate using a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic carbon of a reagent like 2-chloroethanol, displacing the halide leaving group to form the desired ether linkage.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification cluster_analysis 5. Analysis Reagents Methyl 4-hydroxybenzoate Base (e.g., K2CO3) 2-Haloethanol Solvent (e.g., DMF) ReactionVessel Combine Reagents Heat (e.g., 60-80°C) Monitor by TLC Reagents->ReactionVessel Charge Reactor Workup Quench Reaction Aqueous Wash Extract with Organic Solvent Dry & Concentrate ReactionVessel->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Analysis Confirm Structure & Purity (NMR, MS, HPLC) Purification->Analysis Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide & Diagnostics

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes?

A low yield is the most frequent issue and can stem from several factors. A systematic diagnosis is key.

Step 1: Analyze Your TLC/LC-MS Data

  • Symptom A: Large amount of unreacted methyl 4-hydroxybenzoate.

    • Cause: Inefficient formation of the phenoxide nucleophile or insufficient reaction time/temperature. The base may be too weak, or moisture in the reagents could have neutralized it.

    • Solution:

      • Base Selection: Switch to a stronger base like sodium hydride (NaH) if you were using a weaker base like potassium carbonate (K₂CO₃). NaH will irreversibly deprotonate the phenol.[1]

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Dry the methyl 4-hydroxybenzoate in a vacuum oven and use anhydrous grade solvents.

      • Temperature & Time: Increase the reaction temperature (e.g., from 60°C to 80°C) or extend the reaction time and monitor closely with TLC.

  • Symptom B: Multiple new spots on the TLC plate, none of which is the major product.

    • Cause: This points towards competing side reactions dominating the chemical pathway. The primary culprits are elimination reactions and polymerization.

    • Solution: Refer to the questions below addressing specific byproduct formation.

Troubleshooting Logic Diagram

TroubleshootingTree Start Problem: Low Yield TLC Analyze TLC/LC-MS of Crude Mixture Start->TLC SM_Present Symptom: High amount of Starting Material TLC->SM_Present Byproducts_Present Symptom: Multiple Byproduct Spots TLC->Byproducts_Present Cause_SM Cause: - Incomplete Deprotonation - Insufficient Temp/Time - Reagent Stoichiometry SM_Present->Cause_SM Cause_Byproducts Cause: - Competing Side Reactions (Elimination, Polymerization, etc.) Byproducts_Present->Cause_Byproducts Solution_SM Solution: - Use stronger base (NaH) - Ensure anhydrous conditions - Increase temperature/time Cause_SM->Solution_SM Solution_Byproducts Solution: - See Q2-Q4 below - Modify reaction conditions (temp, solvent, base) Cause_Byproducts->Solution_Byproducts

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of an alkene or ethylene glycol byproduct. How can I minimize this?

This indicates that the E2 elimination pathway is competing with the desired SN2 reaction.[2] The base, instead of solely deprotonating the phenol, is also abstracting a proton from the 2-haloethanol, leading to its decomposition.

Competing Reaction Pathways Diagram

SideReactions cluster_desired Desired SN2 Pathway cluster_competing Competing Side Reactions Phenoxide Methyl 4-oxybenzoate (Nucleophile) Product This compound Phenoxide->Product + 2-Haloethanol Dimer/Polymer Oligoether Byproducts Product->Dimer/Polymer + Phenoxide or Haloethanol Base Base (e.g., K2CO3) Ethylene Oxide Ethylene Oxide / Glycol Base->Ethylene Oxide + 2-Haloethanol (E2 Elimination) Ester Methyl Ester Group Carboxylic Acid 4-(2-hydroxyethoxy)benzoic acid Ester->Carboxylic Acid + H2O/OH- (Hydrolysis)

Caption: Visualization of the desired SN2 reaction versus common side reactions.

Troubleshooting Strategies:

  • Choice of Base: A very strong, bulky base can favor elimination. A moderately strong, non-nucleophilic base like K₂CO₃ is often a good starting point. If elimination persists, consider adding the 2-haloethanol slowly to the pre-formed phenoxide at a lower temperature to keep its instantaneous concentration low.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over elimination.[2] Elimination reactions typically have a higher activation energy and are more prevalent at elevated temperatures. Try running the reaction at 40-50°C for a longer duration.

  • Leaving Group: The choice of halide on the 2-haloethanol matters. Iodide is the best leaving group but can also favor elimination more than chloride. 2-Chloroethanol is often a good compromise between reactivity and minimizing elimination.

Q3: My final product is contaminated with a higher molecular weight impurity. What is it and how do I prevent it?

This is likely a dimer or oligomer. The hydroxyl group on your desired product, this compound, can also be deprotonated by the base. This newly formed alkoxide can then react with another molecule of 2-haloethanol, leading to a di(ethylene glycol) ether derivative.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the methyl 4-hydroxybenzoate relative to the 2-haloethanol. This ensures the halo-reagent is consumed before it can react significantly with the product.

  • Slow Addition: Add the 2-haloethanol slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more acidic and abundant starting phenoxide over the less acidic product alcohol.

Q4: My ester group was hydrolyzed to a carboxylic acid. Why did this happen?

Ester hydrolysis occurs in the presence of strong bases (like NaOH or KOH) and water. This side reaction, known as saponification, is often unintentional.

Prevention Strategies:

  • Avoid Strong Hydroxide Bases: Use non-hydroxide bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). These bases are less likely to promote direct hydrolysis.

  • Ensure Anhydrous Conditions: Water is a reactant in the hydrolysis. Using dry solvents and reagents is critical to prevent this side reaction.[3]

Troubleshooting Summary Table
SymptomPotential CauseRecommended Action
High level of unreacted starting material Incomplete reaction (base, temp, time)Use a stronger base (NaH), ensure anhydrous conditions, increase temperature/time.
Alkene/glycol byproducts E2 Elimination is competing with SN2Lower reaction temperature, use a less-hindered base (K₂CO₃), choose alkyl chloride over iodide.
High MW impurities Dimer/Oligomer formationUse a slight excess of the phenol starting material, add the alkylating agent slowly.
Carboxylic acid byproduct Ester hydrolysis (saponification)Avoid NaOH/KOH; use K₂CO₃ or NaH instead. Ensure strictly anhydrous conditions.

Part 3: Purification and Analysis FAQ

Q: What is the best method to purify the crude product?

A: Flash column chromatography on silica gel is the most effective method for separating the desired product from unreacted starting materials and byproducts.[4]

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude oil/solid onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc). A typical gradient might be:

    • Hexane (to elute non-polar impurities)

    • 5-10% EtOAc in Hexane

    • 20-30% EtOAc in Hexane (product usually elutes here)

    • 50-100% EtOAc in Hexane (to elute polar impurities like unreacted phenol)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]

Q: Can I use recrystallization instead of chromatography?

A: Recrystallization can be an excellent final purification step if the product is a solid and the main impurities have different solubility profiles. However, it is often less effective than chromatography for removing byproducts with similar structures and polarities. A good solvent system for recrystallization might be a mixture of ethyl acetate and hexane, or isopropanol/water.

References

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • 9.5: Williamson ether synthesis. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound | CAS 3204-73-7. (n.d.). Veeprho. Retrieved from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved from [Link]

  • 4-(2-Hydroxyethoxy)benzoic Acid Methyl Ester. (n.d.). Chemsrc. Retrieved from [Link]

  • Preparation method of methyl benzoate compound. (2021, August 13). Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]

  • Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved from [Link]

  • The synthetic method of methyl hydroxybenzoate. (n.d.). Google Patents.
  • Synthesis process of methylparaben. (n.d.). Google Patents.
  • Methyl 4-(2-hydroxyethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. (n.d.). Google Patents.
  • Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved from [Link]

  • methyl parahydroxybenzoate and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Basic transesterification. (2020, October 4). YouTube. Retrieved from [Link]

  • 8.2 The Reaction of Biodiesel: Transesterification. (n.d.). PennState EGEE 439. Retrieved from [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2024, August 1). PMC. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-(2-hydroxyethoxy)benzoate (CAS 3204-73-7). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key chemical intermediate. As a crucial building block in the synthesis of pharmaceuticals like Raloxifene, its purity is paramount for successful downstream applications.[1]

This guide moves beyond simple step-by-step instructions. It delves into the rationale behind each procedural choice, providing a framework for logical troubleshooting and method optimization. We will address common issues encountered during the purification workflow, from initial work-up to final polishing, ensuring you can achieve high purity and yield.

Understanding Your Reaction Mixture: The First Step to Purity

The most common route to synthesizing this compound is the Williamson ether synthesis, typically reacting methyl 4-hydroxybenzoate with a 2-hydroxyethylating agent. Before any purification can be successful, you must understand the potential components of your crude reaction mixture.

Typical Reaction Components:

  • Target Product: this compound

  • Starting Materials:

    • Methyl 4-hydroxybenzoate (unreacted)

    • 2-Haloethanol (e.g., 2-chloroethanol) or Ethylene Carbonate

  • Potential Byproducts:

    • Bis-hydroxyethylated species

    • Ethylene glycol (from hydrolysis of reagents)

  • Reagents & Solvents:

    • Base (e.g., K₂CO₃, NaH)

    • High-boiling polar aprotic solvents (e.g., DMF, DMSO)

A clear understanding of these components, which differ in polarity, acidity, and solubility, is the foundation for designing a robust purification strategy.

Purification Workflow Overview

The purification process is a multi-stage workflow designed to systematically remove impurities. The diagram below illustrates the typical sequence of operations.

G cluster_0 Post-Reaction Work-up cluster_1 Primary Purification cluster_2 Final Polishing Reaction Crude Reaction Mixture Quench Quenching (e.g., with Water) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash Aqueous Washes (Brine, NaHCO₃) Extraction->Wash Dry Drying & Concentration (Na₂SO₄, Rotary Evaporation) Wash->Dry Crude Crude Solid/Oil Dry->Crude Column Flash Column Chromatography TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine PureFractions Concentrated Pure Fractions Combine->PureFractions Recrystal Recrystallization Filter Vacuum Filtration Recrystal->Filter DryFinal Drying Under Vacuum Filter->DryFinal FinalProduct High-Purity Crystalline Solid DryFinal->FinalProduct Crude->Column PureFractions->Recrystal

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-(2-hydroxyethoxy)benzoate (CAS 3204-73-7)[1]. As a key intermediate in various synthetic pathways, including for pharmaceuticals like Raloxifene, achieving a high yield and purity of this compound is critical[2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Core Synthesis Pathway: Williamson Ether Synthesis

The most reliable and commonly employed method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion of Methyl 4-hydroxybenzoate acts as a nucleophile, attacking an electrophilic alkyl halide, such as 2-chloroethanol or 2-bromoethanol.[3][4][5]

The overall reaction is as follows:

Caption: General scheme of the Williamson ether synthesis.

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I address them?

A1: Low yield is a multifaceted issue often stemming from incomplete reactions, side reactions, or mechanical loss during workup. A systematic approach is required.

  • Causality—Incomplete Reaction: The primary cause is often insufficient activation of the nucleophile (the phenoxide) or suboptimal reaction conditions. The SN2 mechanism requires effective collision between the phenoxide and the alkyl halide.[6]

    • Solution: Ensure your base is strong enough and your solvent is appropriate. While a very strong base like NaH guarantees deprotonation, it can promote side reactions. A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile is often the best starting point. Also, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) before quenching. If starting material remains, consider increasing the reaction time or temperature moderately (e.g., from 70°C to 85°C).

  • Causality—Side Reactions: The most common side reactions are O-alkylation of the product's free hydroxyl group (forming a diether) and base-mediated hydrolysis of the methyl ester.

    • Solution: To minimize diether formation, use a modest excess (1.1-1.3 equivalents) of the 2-haloethanol. A large excess will drive this second Williamson reaction. To prevent ester hydrolysis, use a non-nucleophilic, anhydrous base like K₂CO₃ instead of hydroxide-containing bases (NaOH, KOH), especially if water is present.

  • Causality—Workup Losses: The product has moderate polarity and some water solubility. During the aqueous workup, a significant amount of product can be lost to the aqueous phase if extractions are not performed carefully.

    • Solution: After quenching the reaction, extract the aqueous phase multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate. To decrease the product's solubility in the aqueous layer, saturate it with brine (saturated NaCl solution) before the final extraction.[7]

Troubleshooting_Workflow start Low Product Yield check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present side_products Multiple Side Products Observed check_tlc->side_products clean_reaction Reaction appears clean, but isolated yield is low check_tlc->clean_reaction incomplete_sol Action: Increase reaction time/temp. Verify base/solvent effectiveness. sm_present->incomplete_sol Yes side_rxn_sol Action: Lower temperature. Reduce excess of alkylating agent. Use non-hydroxide base (K₂CO₃). side_products->side_rxn_sol Yes workup_sol Action: Perform more extractions (3-4x). Use brine wash to reduce aqueous solubility. clean_reaction->workup_sol Yes

Caption: Troubleshooting workflow for low yield issues.

Q2: I am observing significant amounts of unreacted Methyl 4-hydroxybenzoate. How can I drive the reaction to completion?

A2: This is a clear indication of either insufficient deprotonation of the starting phenol or a slow SN2 reaction rate.

  • Base and Solvent System: The pKa of the phenolic proton on Methyl 4-hydroxybenzoate is around 8.5. The base must be strong enough to deprotonate it effectively.

    • Expertise: Potassium carbonate (K₂CO₃) is a common and effective choice. However, its efficacy is highly dependent on the solvent. In polar aprotic solvents like DMF, acetonitrile, or acetone, K₂CO₃ is sufficiently basic. In less polar solvents, its solubility and basicity are reduced.

    • Recommendation: Use anhydrous K₂CO₃ (at least 2.0 equivalents) in anhydrous DMF. Heat the reaction to 70-80°C. The combination of a polar aprotic solvent and heat enhances the nucleophilicity of the resulting phenoxide.[8]

  • Alkylating Agent: The nature of the leaving group on the 2-hydroxyethyl fragment is critical.

    • Recommendation: 2-Bromoethanol is more reactive than 2-chloroethanol due to bromide being a better leaving group. If you are using 2-chloroethanol and facing sluggish reactions, switching to the bromo- equivalent can significantly increase the reaction rate.

Q3: My final product is contaminated with a di-etherified side product. How can I prevent its formation?

A3: This impurity, 4-(2-(2-hydroxyethoxy)ethoxy)benzoic acid methyl ester, arises from the deprotonation of the primary alcohol on your desired product, which then acts as a nucleophile itself.

  • Stoichiometry Control: This is the most critical parameter. Do not use a large excess of the alkylating agent (2-haloethanol).

    • Protocol: Start with a stoichiometric ratio of Methyl 4-hydroxybenzoate to 2-haloethanol of 1:1.2. This slight excess helps drive the primary reaction to completion without excessively promoting the secondary reaction.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times will increase the rate of all reactions, including the undesired second alkylation.

    • Protocol: Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction immediately. Avoid unnecessarily long heating periods. A temperature of 70-80°C is typically a good balance.

Q4: I suspect the methyl ester is being hydrolyzed. How can I confirm this and prevent it?

A4: Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-(2-hydroxyethoxy)benzoic acid) is a common side reaction, especially if the reaction conditions are not strictly anhydrous or if a strong, nucleophilic base is used.

  • Confirmation: The hydrolyzed product is a carboxylic acid and will have a very different Rf value on TLC (typically much lower, often staying at the baseline). It can also be detected by extracting the crude product with a mild aqueous base (like NaHCO₃ solution); the acid will move into the aqueous layer. Acidifying this layer should precipitate the di-acid product.[9][10]

  • Prevention:

    • Use a Non-Hydroxide Base: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid NaOH, KOH, or NaOMe.

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly. Any water present can participate in hydrolysis, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: Which base is most suitable for this synthesis?

A1: The choice of base is a balance between reactivity and selectivity.

BaseStrengthProsConsRecommended Use
K₂CO₃ ModerateInexpensive, non-nucleophilic, easy to handle.Requires polar aprotic solvent and heat for full effectiveness.First choice for optimization. Use 2-3 eq. in DMF or CH₃CN.
NaH StrongVery effective deprotonation, drives reaction quickly.Highly reactive, flammable, can promote side reactions if not controlled.For difficult substrates or when speed is critical. Use with care in THF or DMF at 0°C to RT.
NaOH/KOH StrongInexpensive, readily available.Highly nucleophilic, high risk of ester hydrolysis.[9]Not recommended for this synthesis due to the presence of the ester.

Q2: What is the ideal solvent for this reaction?

A2: A polar aprotic solvent is ideal as it will solvate the cation (e.g., K⁺) while leaving the phenoxide anion highly reactive.[5]

SolventPolarityBoiling PointNotes
DMF High153 °CExcellent solvating power for salts. Can be difficult to remove.
Acetonitrile High82 °CGood choice, easier to remove under vacuum than DMF.
Acetone Moderate56 °CCan work well, but its lower boiling point limits the reaction temperature.
THF Low66 °CGenerally used with stronger bases like NaH.

Q3: How should I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate is a good starting point. A 7:3 or 1:1 Hexane:EtOAc mixture will likely provide good separation.

  • Visualization: Use a UV lamp (254 nm) for visualization, as all aromatic compounds (starting material, product, and key side products) are UV-active.[11]

  • Interpretation:

    • Starting Material (Methyl 4-hydroxybenzoate): Will be a single spot.

    • Product (this compound): Will appear as a new, slightly more polar spot (lower Rf) than the starting material.

    • Reaction Completion: The reaction is complete when the starting material spot is no longer visible.

Q4: What are the expected spectroscopic data for the final product?

A4:

  • ¹H NMR: Expect to see aromatic protons as two doublets in the ~6.9-7.9 ppm region. The methylene protons adjacent to the ether oxygen will be a triplet around 4.1 ppm, and the methylene protons adjacent to the hydroxyl group will be a triplet around 3.9 ppm. The methyl ester singlet will be around 3.8 ppm, and the hydroxyl proton will be a broad singlet.

  • ¹³C NMR: Expect signals for the ester carbonyl (~167 ppm), aromatic carbons (4 signals between ~114-162 ppm), the two distinct methylene carbons (~61 and ~69 ppm), and the methyl ester carbon (~52 ppm).

  • Mass Spec (ESI+): Expect to see the [M+H]⁺ or [M+Na]⁺ adducts corresponding to a molecular weight of 196.20 g/mol .[1]

Parameter_Optimization Outcome Optimal Yield & Purity Base Base Selection (K₂CO₃) Outcome->Base affects deprotonation & side reactions Solvent Solvent Choice (DMF / CH₃CN) Outcome->Solvent affects reactivity & solubility Temp Temperature (70-85°C) Outcome->Temp affects rate & side reactions Stoich Stoichiometry (1:1.2) Outcome->Stoich controls side product formation

Caption: Key parameter relationships for synthesis optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol).

  • Reagents: Add anhydrous potassium carbonate (22.7 g, 164.3 mmol, 2.5 eq.) and 100 mL of anhydrous acetonitrile.

  • Addition: Add 2-bromoethanol (5.6 mL, 78.9 mmol, 1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (~80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Mobile Phase: 1:1 Hexanes:Ethyl Acetate) until the starting material spot has disappeared.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in 150 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Prep: Prepare a silica gel column using a suitable solvent system.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column using a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity.[12]

    • Example Gradient: Start with 20% Ethyl Acetate in Hexanes, gradually increasing to 50% Ethyl Acetate in Hexanes.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.

References

  • PrepChem. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from PrepChem.com: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com: [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from Taylor & Francis Online: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from chem.libretexts.org: [Link]

  • FAO. (1995). METHYL p-HYDROXYBENZOATE. Retrieved from fao.org: [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from atamankimya.com: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from chem.libretexts.org: [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465-470. [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from researchgate.net: [Link]

  • ResearchGate. (n.d.). Transesterification reaction of methylparaben with sugar alcohol showing one of the six sorbitol monoesters of p-hydroxybenzoic acid. Retrieved from researchgate.net: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Optimization of biolubricant using response surface method. Retrieved from sysrevpharm.org: [Link]

  • Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound. Retrieved from patents.google.
  • Veeprho. (n.d.). This compound. Retrieved from veeprho.com: [Link]

  • Marty, A., Condoret, J. S., Duflot, P., & Gaset, A. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]

  • Li, M., & Li, S. (2002). HPLC and LC-MS studies of the transesterification reaction of methylparaben with twelve 3- to 6-carbon sugar alcohols and propylene glycol and the isomerization of the reaction products by acyl migration. Journal of Chromatographic Science, 40(3), 170-177. [Link]

  • ChemBK. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from chembk.com: [Link]

  • PubChem. (n.d.). Methylparaben. Retrieved from pubchem.ncbi.nlm.nih.gov: [Link]

  • DrugBank Online. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from go.drugbank.com: [Link]

  • Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. Retrieved from reddit.com: [Link]

  • Studylib. (n.d.). Preparation of Methyl Benzoate. Retrieved from studylib.net: [Link]

Sources

Technical Support Center: Polymerization of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Methyl 4-(2-hydroxyethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the synthesis of polyesters from this versatile monomer.

Introduction

This compound is an AB-type monomer, meaning it possesses both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group. This structure allows it to undergo self-polycondensation to form aromatic polyesters. These polymers are of interest for various applications due to their potential for good thermal stability and specific mechanical properties. However, like any polymerization, the process is not without its challenges. This guide will help you navigate these potential issues and achieve successful polymerization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the polymerization of this compound in a question-and-answer format.

Issue 1: Low Molecular Weight Polymer

Q1: I've followed a standard polycondensation protocol, but my final polymer has a very low molecular weight, confirmed by GPC analysis. What are the likely causes and how can I fix this?

A1: Achieving a high molecular weight is a common challenge in step-growth polymerization and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Monomer Purity: Impurities in your this compound monomer can act as chain terminators. Even small amounts of monofunctional impurities can significantly limit the final molecular weight.

    • Recommendation: Ensure your monomer is of high purity (>98%). If necessary, recrystallize the monomer before use. You can verify purity using techniques like NMR spectroscopy or melting point analysis.

  • Inefficient Removal of Byproduct: The self-polycondensation of this compound proceeds via a transesterification reaction, eliminating methanol as a byproduct. Since this is an equilibrium reaction, the presence of methanol will inhibit the forward reaction and prevent the formation of long polymer chains.[1]

    • Recommendation:

      • High Vacuum: After the initial stage of polymerization under an inert atmosphere, apply a high vacuum (typically <1 mbar) to effectively remove methanol from the reaction mixture.

      • Inert Gas Sparging: A slow stream of an inert gas (like nitrogen or argon) can be bubbled through the molten polymer to help carry away the methanol vapor.

  • Suboptimal Reaction Temperature and Time: The reaction kinetics of polycondensation are highly dependent on temperature.

    • Temperature Too Low: Insufficient thermal energy will lead to a slow reaction rate and incomplete conversion.

    • Temperature Too High: While higher temperatures increase the reaction rate, excessively high temperatures can lead to thermal degradation of the monomer or the resulting polymer, causing chain scission and discoloration.[2]

    • Recommendation: A two-stage heating process is often effective.

      • Stage 1 (Melt/Oligomerization): Heat the monomer to a temperature just above its melting point (around 70-80°C) under an inert atmosphere to form low molecular weight oligomers.

      • Stage 2 (Polycondensation): Gradually increase the temperature to 180-220°C while applying a high vacuum. The reaction time at this stage can range from several hours to over a day, depending on the desired molecular weight. Monitoring the viscosity of the melt can be a good indicator of molecular weight build-up.

  • Catalyst Inefficiency or Inactivity: While self-polycondensation can occur without a catalyst, it is often very slow. An appropriate catalyst is crucial for achieving high molecular weight in a reasonable timeframe.[3]

    • Recommendation:

      • Catalyst Selection: Tin-based catalysts (e.g., dibutyltin dilaurate, tin(II) octoate) and titanium-based catalysts (e.g., titanium(IV) isopropoxide) are known to be effective for polyesterification reactions.[3][4] Antimony compounds can also be used.[5]

      • Catalyst Concentration: The catalyst concentration is typically in the range of 0.01-0.5 mol% relative to the monomer. Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions.

Issue 2: Polymer Discoloration (Yellowing or Browning)

Q2: My final polymer is yellow or even brown, but I was expecting a colorless product. What causes this discoloration and how can I prevent it?

A2: Discoloration is usually a sign of thermal degradation or oxidation. Here's how to address this:

  • Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer, resulting in colored byproducts.

    • Recommendation: Ensure the entire polymerization process is carried out under a high-purity inert atmosphere (nitrogen or argon). Use Schlenk line techniques or a glovebox for the best results.

  • Excessive Reaction Temperature: As mentioned earlier, excessively high temperatures can cause the polymer to degrade. Aromatic polyesters can be particularly susceptible to thermal degradation.

    • Recommendation: Carefully control the reaction temperature and avoid localized overheating. Use a heating mantle with a temperature controller and ensure good stirring to maintain a uniform temperature throughout the reaction mixture. Consider performing a thermogravimetric analysis (TGA) of your monomer to determine its thermal stability and set a maximum reaction temperature accordingly.

  • Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that lead to colored products, especially at high concentrations or temperatures.

    • Recommendation: Use the minimum effective concentration of the catalyst. If discoloration persists, consider trying a different type of catalyst. For example, if a tin-based catalyst is causing issues, a titanium-based one might yield a better result.

Issue 3: Gel Formation in the Reactor

Q3: The reaction mixture became highly viscous and then formed an insoluble gel. What happened and is there a way to avoid this?

A3: Gel formation, or cross-linking, is a significant issue that can ruin a polymerization reaction. The primary causes are:

  • Monomer Impurities with More Than Two Functional Groups: If your monomer is contaminated with impurities that have more than two reactive groups (e.g., a triol or a dicarboxylic acid with a hydroxyl group), they can act as cross-linking agents, leading to the formation of a polymer network (a gel).

    • Recommendation: As with the low molecular weight issue, monomer purity is paramount. Ensure your starting material is free from polyfunctional impurities.

  • Side Reactions at High Temperatures: At elevated temperatures, side reactions involving the aromatic ring or the ether linkage can potentially occur, leading to branching and eventually cross-linking. While less common for this specific monomer under controlled conditions, it's a possibility, especially with certain catalysts.

    • Recommendation:

      • Optimize Reaction Temperature: Avoid excessively high temperatures.

      • Control Reaction Time: Do not prolong the reaction unnecessarily once the desired molecular weight has been reached.

Frequently Asked Questions (FAQs)

Q1: What is the expected structure of the polymer formed from this compound?

A1: The polymer formed is poly(ethylene 4-oxybenzoate). The repeating unit consists of an ethylene glycol unit linked to a 4-oxybenzoate unit through an ester bond.

Q2: What are the typical thermal properties I can expect from this polymer?

A2: Aromatic polyesters generally exhibit good thermal stability.[6] The glass transition temperature (Tg) and melting temperature (Tm) will depend on the molecular weight and crystallinity of the polymer. You can characterize these properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Q3: How can I monitor the progress of the polymerization?

A3: There are a few ways to monitor the reaction:

  • Methanol Collection: You can measure the amount of methanol byproduct that is collected in a cold trap. The reaction is nearing completion when the rate of methanol evolution significantly decreases.

  • Melt Viscosity: As the polymer chains grow, the viscosity of the reaction mixture will increase noticeably. A significant increase in the torque required for stirring is a good qualitative indicator of increasing molecular weight.

  • Spectroscopy: You can take small samples from the reaction mixture at different time points (if your reactor setup allows) and analyze them using ¹H NMR to monitor the disappearance of the methyl ester protons and the appearance of new signals corresponding to the polymer backbone.

Q4: What is the best way to purify the final polymer?

A4: To remove unreacted monomer and low molecular weight oligomers, the polymer can be purified by precipitation.

  • Dissolve the crude polymer in a suitable solvent (e.g., chloroform or dichloromethane).

  • Slowly add this solution to a non-solvent (e.g., methanol or ethanol) with vigorous stirring.

  • The polymer will precipitate out of the solution.

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum. This process can be repeated for higher purity.[7]

Experimental Protocols

Detailed Protocol for Melt Polycondensation

This protocol provides a starting point for the melt polycondensation of this compound. Optimization of temperature, time, and catalyst concentration may be necessary to achieve the desired polymer properties.

Materials:

  • This compound (high purity, >98%)

  • Catalyst (e.g., Dibutyltin dilaurate, 0.1 mol%)

  • High-purity nitrogen or argon gas

  • Suitable solvents for purification (e.g., chloroform, methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser leading to a collection flask (cold trap).

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Reactor Setup: Assemble the reactor and ensure all glassware is thoroughly dried to prevent hydrolysis.

  • Charging the Reactor: Charge the reactor with this compound and the catalyst.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, positive flow of the inert gas throughout the first stage of the reaction.

  • Stage 1: Oligomerization:

    • Begin stirring and slowly heat the reaction mixture to 150-160°C.

    • Hold at this temperature for 2-3 hours. Methanol will begin to distill and collect in the cold trap.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 200-220°C.

    • Once the temperature has stabilized, slowly and carefully apply a high vacuum (<1 mbar). Be cautious of initial vigorous bubbling as the remaining methanol is removed.

    • Continue the reaction under high vacuum for 4-8 hours. The viscosity of the melt will increase significantly.

  • Cooling and Isolation:

    • Remove the heat and allow the reactor to cool to room temperature under an inert atmosphere.

    • Once cooled, carefully break the vacuum with the inert gas.

    • The solid polymer can be removed from the reactor. Depending on the reactor design, this may involve carefully breaking the glass or designing the reactor for easy disassembly.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the solution to an excess of methanol with stirring.

    • Filter the purified polymer, wash with methanol, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of the Polymer
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the resulting polymer.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.

Visualizations

Polymerization Workflow

polymerization_workflow start Start: High Purity Monomer reactor_setup Reactor Setup (Dry Glassware) start->reactor_setup charging Charge Reactor (Monomer + Catalyst) reactor_setup->charging purging Purge with N2/Ar charging->purging oligomerization Stage 1: Oligomerization (150-160°C, N2 atm) purging->oligomerization polycondensation Stage 2: Polycondensation (200-220°C, High Vacuum) oligomerization->polycondensation Remove Methanol cooling Cool to Room Temp polycondensation->cooling High Viscosity isolation Isolate Crude Polymer cooling->isolation purification Purification (Dissolution & Precipitation) isolation->purification characterization Characterization (NMR, GPC, DSC, TGA) purification->characterization end End: Purified Polymer characterization->end

Caption: A typical workflow for the melt polycondensation of this compound.

Troubleshooting Decision Tree for Low Molecular Weight

troubleshooting_low_mw start Low Molecular Weight Observed check_purity Check Monomer Purity (>98%?) start->check_purity check_vacuum Check Vacuum System (<1 mbar?) check_purity->check_vacuum Purity OK action_purify Action: Recrystallize Monomer check_purity->action_purify Purity Low check_temp_time Review Temp & Time Profile check_vacuum->check_temp_time Vacuum OK action_vacuum Action: Improve Vacuum Seal & Pumping Capacity check_vacuum->action_vacuum Vacuum Poor check_catalyst Evaluate Catalyst (Type & Concentration) check_temp_time->check_catalyst Profile OK action_temp_time Action: Increase Temp/Time (Avoid Degradation) check_temp_time->action_temp_time Profile Suboptimal end Successful Polymerization check_catalyst->end All Checks OK -> Re-run with adjustments action_catalyst Action: Optimize Catalyst Concentration or Type check_catalyst->action_catalyst Catalyst Issue

Caption: A decision tree to systematically troubleshoot low molecular weight issues.

References

Sources

Technical Support Center: Methyl 4-(2-hydroxyethoxy)benzoate Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the identification of degradation products for Methyl 4-(2-hydroxyethoxy)benzoate (CAS 3204-73-7).[1] Given its structure, this molecule's stability is primarily influenced by its methyl ester and ether functional groups. This document is designed to anticipate and address the common challenges you may encounter during forced degradation studies.

Part 1: Predictive Degradation Profile & FAQs

This section addresses the most probable degradation pathways based on the chemical structure of this compound and fundamental chemical principles.

Q1: What are the primary, structurally-driven degradation pathways for this compound?

Answer: The structure of this compound contains two key functional groups susceptible to degradation: a methyl ester and an aliphatic ether. Therefore, the two most anticipated degradation pathways are hydrolysis and oxidation .[2][3]

  • Hydrolysis: The ester linkage is the most labile part of the molecule and is susceptible to cleavage under both acidic and basic conditions.[2][4] This reaction involves the cleavage of the acyl-oxygen bond by water.

  • Oxidation: The ether linkage and the electron-rich aromatic ring can be susceptible to oxidative stress, for example, in the presence of peroxides or metal ions.[2]

Thermal and photolytic degradation are also possible and should be investigated as part of a comprehensive forced degradation study, as mandated by ICH guidelines.[2][5]

Diagram: Predicted Degradation Pathways

Degradation Pathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway (Acid/Base) cluster_oxidation Oxidative Pathway Parent This compound (C₁₀H₁₂O₄) MW: 196.20 Hydrolysis_Product 4-(2-Hydroxyethoxy)benzoic Acid (C₉H₁₀O₄) MW: 182.17 Parent->Hydrolysis_Product + H₂O (H⁺ or OH⁻) Methanol Methanol (CH₄O) MW: 32.04 Parent->Methanol + H₂O (H⁺ or OH⁻) Oxidation_Product Potential Oxidative Degradants (e.g., Ring Hydroxylation, Ether Cleavage) Parent->Oxidation_Product + [O] (e.g., H₂O₂)

Caption: Predicted degradation of this compound.

Q2: I'm observing a new, more polar peak in my HPLC chromatogram after acid or base stress. What is it likely to be?

Answer: This is the classic signature of ester hydrolysis. The primary degradation product under these conditions is 4-(2-hydroxyethoxy)benzoic acid .

  • Causality: The carboxylic acid functional group is significantly more polar than the parent methyl ester. In reverse-phase HPLC, more polar compounds have less affinity for the nonpolar stationary phase (e.g., C18) and therefore elute earlier, resulting in a shorter retention time.

  • Confirmation Steps:

    • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer.[6] The hydrolyzed product will have a molecular weight of 182.17 g/mol , a decrease of 14.03 Da from the parent compound (196.20 g/mol ), corresponding to the loss of a CH₂ group (or more accurately, the substitution of a CH₃ group with an H).[1]

    • Co-injection: If a reference standard of 4-(2-hydroxyethoxy)benzoic acid is available, perform a co-injection with your degraded sample. If the new peak increases in area without splitting, its identity is confirmed.

Q3: What potential products could arise from oxidative stress?

Answer: Oxidative degradation can be less specific than hydrolysis. Potential products could arise from:

  • Ether Cleavage: The ether bond could be cleaved, leading to the formation of hydroquinone and other related species.

  • Aromatic Ring Oxidation: The benzene ring could be hydroxylated, forming various phenolic derivatives.

  • Side-Chain Oxidation: The terminal alcohol on the ethoxy side chain could be oxidized to an aldehyde or a carboxylic acid.

Identifying these products definitively requires advanced analytical techniques, primarily LC-MS/MS, to determine the mass of the degradant and deduce its structure from fragmentation patterns.[6][7]

Part 2: Experimental Design & Protocols

A robust forced degradation study is essential for identifying all potential degradation products and establishing a stability-indicating analytical method.[8][9]

Q4: How do I design a comprehensive forced degradation study for this compound?

Answer: A well-designed study should expose the drug substance to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[5][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] If you observe no degradation, you may need to increase the severity of the conditions (e.g., temperature, time, or reagent concentration).[11]

Experimental Workflow: Forced Degradation & Identification

Forced Degradation Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (ICH Q1A) cluster_analysis 3. Analysis & Identification Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B Light Conditions) Prep->Photo Analysis HPLC-UV/DAD Analysis (Monitor for new peaks) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBalance Assess Mass Balance (Degradation ~5-20%) Analysis->MassBalance Identification LC-MS/MS Analysis (Identify unknown degradants) MassBalance->Identification

Caption: Workflow for a typical forced degradation study.

Protocol: Step-by-Step Forced Degradation

This protocol provides a validated starting point. Adjustments may be necessary based on the observed stability of your specific batch.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-8 hours.[11] Ester hydrolysis is often much faster under basic conditions. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid powder and a separate aliquot of the stock solution at 80°C for 7 days.

    • Photolytic Degradation: Expose the solid powder and stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12]

  • Sample Analysis:

    • Dilute all stressed samples, including a non-stressed control, to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV/DAD method. A gradient method on a C18 column is a common starting point.

    • Calculate the percentage of degradation and assess the mass balance.

Table: Summary of Recommended Stress Conditions
Stress ConditionReagent/ConditionTypical TemperatureTypical DurationPrimary Predicted Degradant
Acid Hydrolysis0.1 M - 1.0 M HCl60 - 80°C24 - 72 hours4-(2-Hydroxyethoxy)benzoic acid
Base Hydrolysis0.1 M - 1.0 M NaOHRoom Temp - 40°C2 - 24 hours4-(2-Hydroxyethoxy)benzoic acid
Oxidation3% - 30% H₂O₂Room Temperature24 hoursEther cleavage/ring oxidation products
ThermalDry Heat80°C or higher7 daysVarious decomposition products
PhotolyticICH Q1B StandardAmbientN/AVarious photoproducts

Part 3: Analytical Troubleshooting FAQs

Even with a well-designed experiment, analytical challenges can arise. This section addresses common HPLC-related issues.

Q5: I'm not seeing any degradation even under harsh conditions. What should I do?

Answer: While this suggests the molecule is quite stable, regulatory bodies require evidence of degradation to prove your analytical method is "stability-indicating."[4]

  • Systematic Escalation: Increase the stress conditions systematically. Do not change all parameters at once.

    • Increase Duration: Extend the exposure time first.

    • Increase Temperature: For hydrolytic and thermal stress, increase the temperature in 10°C increments.[5]

    • Increase Reagent Concentration: If time and temperature increases are ineffective, cautiously increase the concentration of the acid, base, or oxidizing agent.

  • Method Check: Ensure your analytical method can resolve potential degradants. It's possible a degradant is co-eluting with the parent peak. Review your peak purity data from the Diode Array Detector (DAD).

Q6: My HPLC baseline is noisy or drifting after injecting a stressed sample. What's the cause?

Answer: Baseline issues are common and often stem from the sample matrix or mobile phase.[13]

  • Insufficient Neutralization: For acid/base hydrolysis samples, improper neutralization can cause the sample pH to be drastically different from the mobile phase pH, leading to baseline disturbances and peak shape issues. Always ensure the final pH of the injected sample is close to that of your mobile phase.

  • Mobile Phase Contamination: Impurities from the mobile phase can accumulate on the column and elute during a gradient run, causing the baseline to rise. Use high-purity solvents and prepare fresh mobile phases daily.

  • Detector Contamination: The flow cell in your detector may be contaminated. Flush the system with a strong solvent (like 100% acetonitrile or isopropanol) to clean it.[13]

Q7: I have several new peaks, but their areas are very small. How can I improve sensitivity?

Answer: Detecting trace-level degradants is a critical part of the process.

  • Increase Injection Volume: Carefully increase the sample injection volume. Be mindful not to overload the column, which can cause peak fronting or splitting.[13]

  • Increase Concentration: Prepare a more concentrated sample for injection, but ensure the main peak does not go off-scale.

  • Optimize Wavelength: Use a DAD to review the UV spectra of the small peaks. They may have a different UV maximum (λ-max) than the parent compound. Set your detector to the optimal wavelength for the degradant to maximize its signal.

  • Switch to Mass Spectrometry: MS is inherently more sensitive and selective than UV detection for many compounds.[2][6] An LC-MS system can often detect impurities that are invisible to a UV detector.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Pharma Info. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available at: [Link]

  • International Council for Harmonisation. (2003, February). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Miller, D. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Kosuru, S. K., et al. (2023, July 15). (PDF) Analysing Impurities and Degradation Products. ResearchGate. Available at: [Link]

  • Danaboina, G. (n.d.). Detection identification characterization of degraded products. Slideshare. Available at: [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Available at: [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023, June). Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available at: [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Polyesterification of Hydroxyethyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the polyesterification of hydroxyethyl esters. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. As Senior Application Scientists, we have compiled this resource to address the common and complex challenges encountered during this synthesis, blending fundamental principles with practical, field-tested solutions.

Guide Structure

This guide is structured to provide direct answers to specific problems you may be facing in the lab. We will cover:

  • Core Troubleshooting: Addressing common issues such as low molecular weight, slow reaction kinetics, and product discoloration.

  • Advanced Topics & FAQs: Tackling more nuanced challenges and frequently asked questions.

  • Experimental Protocols: Providing detailed, step-by-step procedures for key analytical techniques.

  • References: A comprehensive list of cited resources for further reading.

Part 1: Core Troubleshooting

Issue 1: My polyester has a low molecular weight and brittle properties. What's going wrong?

This is one of the most common challenges in polyesterification. Achieving a high molecular weight is critical for desirable mechanical properties. Several factors can be at play.

Answer:

Low molecular weight in polyesters synthesized from hydroxyethyl esters is typically a result of an unfavorable equilibrium in the condensation reaction, the presence of impurities, or non-optimal reaction conditions. Let's break down the likely culprits and how to address them.

A. Equilibrium Limitations

Polyesterification is a reversible condensation reaction where a small molecule, usually water or an alcohol, is eliminated. According to Le Chatelier's principle, the efficient removal of this byproduct is essential to drive the reaction toward the formation of high molecular weight polymer chains.

  • Inefficient Water/Byproduct Removal: If the byproduct is not effectively removed, the reverse reaction (hydrolysis or alcoholysis) will limit the chain length.

    • Solution: Employ high vacuum (typically <1 Torr) during the final stages of the reaction (melt polycondensation). Ensure your vacuum system is leak-free and appropriately sized for your reactor. For solution polymerization, the use of a Dean-Stark trap with an azeotropic solvent (like toluene or xylene) is effective for water removal.

B. Stoichiometric Imbalance

The principle of stoichiometry, as described by Carothers' equation, dictates that a precise 1:1 molar ratio of functional groups (in this case, hydroxyl and ester/acid groups after transesterification) is crucial for achieving high degrees of polymerization.

  • Cause: Inaccurate weighing of monomers, impurities in the starting materials, or loss of a more volatile monomer during the reaction can lead to a stoichiometric imbalance.

    • Solution:

      • Purity: Use high-purity monomers (≥99.5%). Purify them if necessary by recrystallization or distillation.

      • Accurate Measurement: Use a calibrated analytical balance for weighing monomers.

      • Controlled Conditions: In the initial stages, use a nitrogen blanket and controlled heating to prevent the loss of volatile reactants.

C. Side Reactions

Unwanted side reactions can cap the growing polymer chains, effectively terminating their growth.

  • Common Side Reactions:

    • Decarboxylation: At high temperatures, carboxylic acid end groups can decarboxylate, leading to a loss of functionality.

    • Etherification: Hydroxyl end groups can undergo dehydration to form ether linkages, which disrupts the polyester backbone.

    • Oxidative Degradation: The presence of oxygen at high temperatures can cause chain scission and discoloration.

  • Solutions:

    • Temperature Control: Maintain the reaction temperature within the optimal range for your specific system. Overheating can accelerate side reactions.

    • Inert Atmosphere: Always conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.

    • Catalyst Choice: Select a catalyst that favors polyesterification over side reactions. For instance, antimony and germanium-based catalysts are common, but tin catalysts can sometimes promote degradation at very high temperatures.

Troubleshooting Workflow for Low Molecular Weight

start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry (1:1 Ratio) start->check_stoichiometry check_purity Assess Monomer Purity (≥99.5%) start->check_purity check_removal Evaluate Byproduct Removal Efficiency start->check_removal check_conditions Review Reaction Conditions (Temp. & Time) start->check_conditions check_catalyst Examine Catalyst Activity & Loading start->check_catalyst adjust_stoichiometry Adjust Monomer Ratio check_stoichiometry->adjust_stoichiometry Imbalance Detected purify_monomers Purify Monomers check_purity->purify_monomers Impurities Present improve_vacuum Improve Vacuum System / N2 Sparge check_removal->improve_vacuum Inefficient optimize_temp Optimize Temperature Profile check_conditions->optimize_temp Non-Optimal optimize_catalyst Optimize Catalyst check_catalyst->optimize_catalyst Sub-Optimal end_node High Molecular Weight Achieved adjust_stoichiometry->end_node purify_monomers->end_node improve_vacuum->end_node optimize_temp->end_node optimize_catalyst->end_node

Caption: Troubleshooting workflow for low molecular weight polyester.

Issue 2: The reaction is extremely slow or seems to stall. How can I increase the reaction rate?

Answer:

Slow reaction kinetics are a common hurdle, particularly in the later stages of polycondensation when viscosity increases dramatically. The rate of polyesterification is influenced by temperature, catalyst activity, and the mobility of the reacting species.

A. Catalyst Inactivation or Insufficient Loading

The catalyst is crucial for achieving a reasonable reaction rate.

  • Causes:

    • Catalyst Poisoning: Impurities in the monomers (e.g., sulfur compounds, water) can deactivate the catalyst.

    • Insufficient Concentration: The catalyst concentration may be too low for the desired reaction rate.

    • Poor Catalyst Choice: The selected catalyst may not be active enough at the reaction temperature.

  • Solutions:

    • Monomer Purity: Ensure high-purity monomers are used.

    • Catalyst Loading: Typical catalyst concentrations range from 200-500 ppm. You may need to optimize this for your specific system.

    • Catalyst Selection: For transesterification, catalysts like zinc acetate or manganese acetate are effective in the first stage. For polycondensation, antimony trioxide, germanium dioxide, or titanium-based catalysts are often used.

B. High Melt Viscosity

As the polymer chains grow, the viscosity of the reaction mixture increases significantly. This restricts the mobility of the chain ends, making it difficult for them to find each other and react. It also hinders the diffusion and removal of the condensation byproduct.

  • Solutions:

    • Increase Temperature: Raising the temperature will decrease the melt viscosity and increase the reaction rate. However, be cautious of exceeding the polymer's degradation temperature.

    • Mechanical Agitation: Efficient stirring is critical. An anchor or helical stirrer designed for high-viscosity fluids can improve mass transfer.

    • Solvent-Based Approach: For some applications, switching to solution polymerization can mitigate viscosity issues, although it can make byproduct removal more complex and limit the final molecular weight.

C. Insufficient Temperature

The reaction rate is highly dependent on temperature.

  • Cause: The reaction temperature may be too low for the activation energy of the polymerization to be overcome efficiently.

  • Solution: Gradually increase the temperature in stages. A typical two-stage process involves:

    • Esterification/Transesterification: 150-220 °C to produce oligomers.

    • Polycondensation: 250-280 °C under high vacuum to build molecular weight.

Logical Relationship of Factors Affecting Reaction Rate

Rate Reaction Rate Temp Temperature Temp->Rate Increases Viscosity Melt Viscosity Temp->Viscosity Decreases Catalyst Catalyst Activity Catalyst->Rate Increases Mobility Reactant Mobility Viscosity->Mobility Decreases Mobility->Rate Increases

Technical Support Center: Scale-Up of Methyl 4-(2-hydroxyethoxy)benzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(2-hydroxyethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. As a crucial building block in the synthesis of pharmaceuticals like Raloxifene, ensuring a robust and scalable process for its production is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to support your process development and manufacturing campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

The most prevalent and industrially viable method is the Williamson ether synthesis. This reaction involves the O-alkylation of methyl 4-hydroxybenzoate with a 2-carbon electrophile, typically 2-chloroethanol or ethylene carbonate, in the presence of a base.[2][3] The choice of reagents and conditions is critical for achieving high yield and purity.

Q2: What are the primary side reactions to be aware of during the Williamson ether synthesis of this compound?

The main competing reactions are:

  • O-alkylation vs. C-alkylation: The phenoxide ion of methyl 4-hydroxybenzoate is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. While O-alkylation is desired, C-alkylation can occur, leading to impurities that are often difficult to separate.[2]

  • Elimination Reactions: If using 2-haloethanol derivatives, an E2 elimination pathway can compete with the desired SN2 substitution, especially at higher temperatures, leading to the formation of byproducts.[4]

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields in a Williamson ether synthesis can often be attributed to several factors:

  • Incomplete deprotonation of methyl 4-hydroxybenzoate: An insufficient amount or strength of the base will result in unreacted starting material.

  • Reaction temperature: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions.[5]

  • Moisture in the reaction: Water can consume the base and hydrolyze the ester, reducing the overall yield.

Q4: What are the recommended analytical techniques for monitoring reaction progress and final product purity?

For reaction monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective technique to observe the consumption of starting materials and the formation of the product.[6] For final purity assessment and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the method of choice, providing quantitative data on the product and any byproducts.[6][7]

Troubleshooting Guides

Problem 1: Incomplete Reaction and Low Conversion

Symptoms:

  • Significant amount of unreacted methyl 4-hydroxybenzoate detected by TLC or HPLC analysis of the crude reaction mixture.

  • Lower than expected isolated yield of this compound.

Potential Causes & Solutions:

CauseScientific Rationale & Recommended Actions
Insufficient Base The phenoxide of methyl 4-hydroxybenzoate must be generated in situ for the nucleophilic attack. Ensure at least one molar equivalent of a suitable base (e.g., K2CO3, NaOH) is used. For scale-up, a slight excess (1.1-1.2 equivalents) can compensate for any adventitious moisture.
Inadequate Reaction Time or Temperature The reaction kinetics may be slow. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress every few hours to determine the optimal endpoint. Be aware that higher temperatures can increase the rate of side reactions.[5]
Poor Solvent Choice Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[2] If using a less polar solvent, the reaction rate may be significantly slower.
Presence of Moisture Water will react with strong bases, reducing their effectiveness. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen).
Problem 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots observed on the TLC plate of the crude product.

  • HPLC analysis shows one or more significant impurity peaks.

Potential Causes & Solutions:

CauseScientific Rationale & Recommended Actions
Di-alkylation of Ethylene Glycol If ethylene glycol is formed in situ or used as a reagent, it can be alkylated on both ends, leading to oligomeric impurities. This is more prevalent if there is an excess of the alkylating agent. Control the stoichiometry carefully.
Hydrolysis of the Methyl Ester The basic conditions and presence of any water can lead to the saponification of the methyl ester, forming 4-(2-hydroxyethoxy)benzoic acid. This can be minimized by using anhydrous conditions and avoiding excessively harsh bases or prolonged reaction times at high temperatures. Post-reaction, a mildly acidic work-up can re-protonate the carboxylate to the acid, which may precipitate or require a specific extraction procedure to remove.
Over-alkylation of the Product The hydroxyl group of the desired product can be further alkylated, leading to the formation of a diether byproduct. This is more likely with a large excess of the alkylating agent and forcing conditions.
Problem 3: Challenges in Product Isolation and Purification

Symptoms:

  • Difficulty in crystallizing the final product.

  • Co-elution of impurities during column chromatography.

  • Product appears as an oil instead of a solid.

Potential Causes & Solutions:

CauseScientific Rationale & Recommended Actions
Residual Starting Materials or Byproducts Unreacted starting materials or closely related impurities can act as crystallization inhibitors. Optimize the reaction to achieve maximum conversion and minimize side reactions. An aqueous wash with a mild base can help remove unreacted methyl 4-hydroxybenzoate.
Inappropriate Crystallization Solvent The choice of solvent is critical for successful crystallization. A solvent screen should be performed on a small scale to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Oligomeric Impurities The presence of oligomeric byproducts can make purification by crystallization or chromatography challenging. Consider a pre-purification step, such as a solvent trituration or a short plug of silica gel, to remove highly nonpolar or polar impurities before the final purification.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

  • Reagent Addition: Add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the sample onto a silica gel TLC plate alongside spots of the starting materials (methyl 4-hydroxybenzoate and 2-chloroethanol) for comparison.

  • Elution: Develop the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The product, being more polar than the starting ester, will have a lower Rf value.

Visualizing the Process

Workflow for Troubleshooting Low Yield

troubleshooting_low_yield cluster_reaction_optimization Reaction Optimization cluster_purification_optimization Purification Optimization start Low Yield of this compound check_conversion Analyze Crude Reaction by HPLC/TLC start->check_conversion incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction increase_base Increase Base Stoichiometry (1.1-1.2 eq.) incomplete_reaction->increase_base Yes purification_issue Significant Impurities Present? incomplete_reaction->purification_issue No increase_temp_time Increase Temperature/Time increase_base->increase_temp_time change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp_time->change_solvent check_moisture Ensure Anhydrous Conditions change_solvent->check_moisture end_goal Improved Yield and Purity check_moisture->end_goal optimize_crystallization Screen for Optimal Recrystallization Solvent purification_issue->optimize_crystallization Yes purification_issue->end_goal No chromatography Optimize Column Chromatography Conditions optimize_crystallization->chromatography chromatography->end_goal williamson_ether_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) start_material Methyl 4-hydroxybenzoate phenoxide Phenoxide Intermediate start_material->phenoxide + Base base Base (e.g., K2CO3) product This compound phenoxide->product + 2-Chloroethanol alkyl_halide 2-Chloroethanol

Caption: Mechanism of Williamson ether synthesis.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl 4(2-hydroxyethoxy)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 5: Synthesis of Raloxifene. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PubMed. (n.d.). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Retrieved from [Link]

  • NIOSH. (n.d.). Alphabetical Method Listing - M. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Methyl 4-(2-Hydroxyethoxy)benz. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities. Retrieved from [Link]

  • Erbil. (n.d.). PRODUCTION OF METHYL BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of raloxifene hydrochloride.
  • National Institutes of Health. (n.d.). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of methyl benzoate.
  • US EPA. (n.d.). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester - Substance Details. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Troubleshooting for Benzoate Ester Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of benzoate esters (including parabens). As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the underlying principles and robust, field-tested solutions for the challenges you may encounter. This resource is structured in a question-and-answer format to directly address the most common issues faced by researchers and drug development professionals.

Frequently Asked Questions (FAQs)
I. Peak Shape Problems: Tailing, Fronting, and Splitting

Poor peak shape is one of the most frequent issues in the analysis of benzoate esters and related compounds like parabens. It compromises resolution and leads to inaccurate quantification.

Question 1: My primary analyte peak is tailing significantly. What's causing this and how do I fix it?

Answer: Peak tailing for acidic or polar compounds like benzoate esters is a classic problem in reversed-phase HPLC. The symmetrical "Gaussian" peak shape is distorted because a fraction of the analyte molecules are retained longer than the majority. This is typically due to two primary causes: secondary silanol interactions and improper mobile phase pH.

  • Causality 1: Secondary Silanol Interactions Standard silica-based C18 columns have residual, unreacted silanol groups (-Si-OH) on their surface. These sites are polar and can form strong hydrogen bonds with the polar ester and carboxyl groups on your benzoate analytes. This secondary interaction mechanism holds back a small portion of the analyte, causing it to elute later and create a "tail".[1][2]

  • Causality 2: Mobile Phase pH and Analyte Ionization Benzoic acid has a pKa of approximately 4.2.[3] If your mobile phase pH is close to this value, your analyte will exist as an equilibrium mixture of the neutral, protonated acid and the ionized benzoate anion. The ionized form is more polar and interacts differently with the stationary phase than the neutral form, leading to peak broadening and tailing.[1][4]

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: The most effective solution is to control the ionization state of the analyte. Lower the pH of your aqueous mobile phase to at least 1.5-2 units below the pKa of the parent acid. For benzoate esters, a target pH of 2.5-3.0 is ideal.[1] This ensures the complete protonation of any residual benzoic acid and suppresses the ionization of surface silanol groups, minimizing secondary interactions.[1]

    • Reagent Choice: Use additives like 0.1% phosphoric acid or formic acid to control the pH.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to make them inert. If tailing persists, switching to a high-purity, base-deactivated, or end-capped C18 column is a highly effective solution.[1][6]

  • Add a Competing Base (for basic analytes, less common for benzoates): If your mixture contained basic compounds that were tailing, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites.[4][6]

  • Lower Sample Concentration: Injecting too much sample can overload the column, leading to both tailing and fronting. Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.[6]

Question 2: My peaks are splitting or showing shoulders. What should I investigate?

Answer: Split or shouldered peaks indicate that the analyte band is being distorted as it enters or travels through the column. This can be caused by physical issues at the head of the column, chemical incompatibilities, or contamination.[4][7]

Troubleshooting Workflow for Split Peaks:

// Nodes start [label="Split or Shouldered Peak Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Physical Column Issue\n(Void/Channeling)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Injection Solvent Mismatch", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Column Contamination", fillcolor="#FBBC05", fontcolor="#202124"];

step1a [label="1. Reverse flush column at low flow rate.\n(Consult manufacturer's instructions)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step1b [label="2. If problem persists, replace column.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

step2a [label="1. Check sample solvent composition.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step2b [label="2. Re-dissolve sample in mobile phase\nor a weaker solvent.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

step3a [label="1. Isolate column and flush with strong solvents.\n(e.g., Isopropanol, THF)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step3b [label="2. Install a guard column.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

solution [label="Peak Shape Restored", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> step1a [label="Check for..."]; step1a -> step1b; step1b -> solution [style=dashed];

cause2 -> step2a [label="Check for..."]; step2a -> step2b; step2b -> solution [style=dashed];

cause3 -> step3a [label="Check for..."]; step3a -> step3b; step3b -> solution [style=dashed]; } }

Caption: Troubleshooting workflow for split or shouldered peaks.

  • Detailed Explanation:

    • Physical Column Issue: Over time or due to pressure shocks, a void or channel can form in the packing material at the column inlet.[7] This creates two different paths for the sample, causing the peak to split. Reversing the column and flushing at a low flow rate can sometimes settle the packing bed, but replacement is often necessary.[6]

    • Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile sample into a 50% acetonitrile mobile phase), the sample band will not focus correctly on the column head.[4] This causes distorted, often split or fronting, peaks. Always try to dissolve your sample in the initial mobile phase.[8][9]

    • Column Contamination: Strongly retained matrix components can build up at the column inlet, creating an alternative stationary phase that interacts with your analyte, leading to peak distortion.[4][7] A rigorous column washing protocol or installing a guard column can prevent this.[7]

II. Retention Time Instability

Consistent retention times are critical for reliable peak identification. When they begin to drift or shift erratically, it points to a change in the system's chemistry or hardware.

Question 3: My retention times are gradually decreasing over a long sequence of injections. What's happening?

Answer: A consistent drift in retention time, usually to earlier elution, is a common symptom that can be traced back to the mobile phase, the column, or the instrument itself.[2][10]

Common Causes and Solutions for Retention Time Drift:

Probable CauseExplanation & CausalityRecommended Action & Protocol
Mobile Phase Composition Change The organic component of the mobile phase (e.g., acetonitrile) is often more volatile than the aqueous buffer.[10] Over time, especially if the reservoir is not well-sealed, the organic solvent evaporates, increasing the overall polarity of the mobile phase. This strengthens elution in reversed-phase, causing retention times to decrease.1. Prepare Fresh Mobile Phase: Do not top-off old reservoirs. Prepare a fresh batch of mobile phase daily.[8] 2. Seal Reservoirs: Keep mobile phase bottles covered to minimize evaporation.[11] 3. Degas Adequately: Ensure proper degassing (sonication, helium sparge, or in-line degasser) to prevent bubble formation, which can affect pump performance.[8]
Column Equilibration A new column requires conditioning. The stationary phase has active sites that need to be saturated by the mobile phase and sample components before stable retention is achieved.[9] This often manifests as retention time drift over the first several injections.1. Initial Equilibration: Flush the new column with at least 10-20 column volumes of the mobile phase.[11] 2. Conditioning Injections: Before running critical samples, perform 3-5 injections of a concentrated standard or a pooled sample to rapidly saturate active sites.[9][11]
Unstable Column Temperature Retention is a temperature-dependent process. A 1°C change in temperature can alter retention times by 1-2%.[12] If the laboratory ambient temperature fluctuates, so will your retention times.1. Use a Column Oven: Always use a thermostatically controlled column compartment. Set it to a temperature slightly above ambient (e.g., 30-35°C) for stable performance.[8][11]
System Leaks A small, often invisible leak in a fitting or a worn pump seal can cause the actual flow rate to be lower than the setpoint or alter the mobile phase composition if the leak is after the mixer.[2] This leads to erratic flow and unstable retention.1. Systematic Leak Check: Start from the pump and work your way to the detector, checking every fitting for signs of salt buildup (from buffers) or moisture. Tighten or replace fittings as needed.[8] 2. Check Pump Pressure: A wildly fluctuating pressure reading while the pump is running can indicate a leak or an air bubble in the pump head.
III. System and Method Parameters

Beyond troubleshooting specific problems, optimizing the core method parameters is crucial for robust analysis of benzoate esters.

Question 4: What are the recommended starting HPLC conditions for analyzing common benzoate esters like parabens?

Answer: While every method must be optimized for its specific analytes and matrix, a robust starting point for analyzing methyl-, ethyl-, and propylparaben can be established based on common practices in the field. Reversed-phase HPLC with UV detection is the most prevalent technique.[13]

Table of Recommended Starting HPLC Conditions:

ParameterRecommended ConditionRationale & Expert Notes
Column C18, End-Capped (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity to retain benzoate esters.[5][13] An end-capped column is critical to prevent peak tailing.[1]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. The acid is crucial to keep the pH low (~2.5-3.0) to ensure sharp peaks.[5] A typical starting point is a 60:40 (v/v) ratio.[5]
Elution Mode Isocratic or GradientFor simple mixtures of a few parabens, an isocratic method is sufficient.[14] For complex samples or a wide range of benzoate esters, a gradient elution (increasing acetonitrile percentage) will be necessary to resolve all components in a reasonable time.[15]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and system pressure.[5][13]
Column Temp. 30 °CUsing a column oven ensures reproducible retention times by negating ambient temperature fluctuations.[16]
Detection UV at 235 nm or 254 nmBenzoate esters have a strong UV absorbance around these wavelengths. A Diode Array Detector (DAD) can be used to confirm peak purity.[5]
Injection Vol. 10-20 µLThis volume is typical for analytical scale HPLC and helps avoid column overload.
Sample Prep Dissolve in Mobile Phase, Filter (0.45 µm)Dissolving the sample in the mobile phase prevents peak distortion.[9] Filtering removes particulates that can clog the column frit.[13][17]

Experimental Protocol: Preparing the System for Analysis

  • Mobile Phase Preparation: Accurately prepare the mobile phase (e.g., 600 mL HPLC-grade acetonitrile + 400 mL HPLC-grade water + 1 mL concentrated phosphoric acid). Degas the solution for 15 minutes using sonication or an equivalent method.

  • System Purge: Purge the pump lines with the new mobile phase to remove any old solvent.

  • Column Equilibration: Install the C18 column and set the flow rate to 1.0 mL/min. Allow the system to equilibrate for at least 30 minutes, or until the baseline on your detector is stable.[5]

  • Blank Injection: Inject a sample of your mobile phase (a "blank") to ensure the system is clean and free of ghost peaks.[5]

  • System Suitability Test: Inject a standard solution containing your target benzoate esters. Verify that the retention times are stable, peak shapes are symmetrical (Tailing Factor < 1.5), and resolution between critical pairs is adequate before proceeding with sample analysis.

References
  • BenchChem. (2025).
  • Agilent Technologies. (2007).
  • BenchChem. (2025). Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester.
  • OSF Preprints.
  • D. H. S. University.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Revue Roumaine de Chimie. Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams.
  • Truman ChemLab. (2006).
  • HPLC Troubleshooting Methods.
  • BenchChem. (2025).
  • HPLC Troubleshooting Guide.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Shimadzu. Abnormal Peak Shapes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Separation Science. (2024).
  • LCGC International. (2016). Retention Time Drift—A Case Study.

Sources

Improving the molecular weight of polymers from "Methyl 4-(2-hydroxyethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high molecular weight polyesters from Methyl 4-(2-hydroxyethoxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges in polyester synthesis and achieve your desired polymer characteristics.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific problems you might encounter during the polymerization of this compound. Each solution is grounded in the fundamental principles of polycondensation chemistry.

Q1: My final polymer has a very low intrinsic viscosity and molecular weight. What are the most likely causes?

Achieving a high molecular weight in polycondensation reactions is a frequent challenge and often points to several potential issues in the experimental setup.[1] The primary reasons for premature chain termination are typically related to monomer purity, inefficient removal of the methanol byproduct, suboptimal reaction conditions, or catalyst inefficiency.[1]

Root Cause Analysis and Solutions:

  • Monomer Impurity: Monofunctional impurities in your this compound monomer will act as chain stoppers, capping the growing polymer chains and preventing further extension.

    • Solution: Ensure the purity of your monomer is greater than 99%. Purification can be achieved through recrystallization or column chromatography.[2]

  • Inefficient Methanol Removal: The polycondensation of this compound is an equilibrium reaction. The efficient removal of the methanol byproduct is crucial to drive the reaction towards the formation of high molecular weight polymer.[3]

    • Solution: Employ a high vacuum (less than 1 mbar) during the final stages of the polymerization. Ensure your reaction setup is leak-proof and that the stirring is sufficient to expose a large surface area of the molten polymer to the vacuum.[1]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to ensure the polymer remains molten and to facilitate the diffusion of methanol out of the viscous melt. However, excessively high temperatures can lead to thermal degradation.[4]

    • Solution: A staged temperature profile is recommended. Start at a lower temperature (e.g., 180-200°C) to initiate the reaction and gradually increase it to a higher temperature (e.g., 220-250°C) as the viscosity of the reaction mixture increases.[1]

  • Inadequate Catalyst Activity: The choice and concentration of the catalyst are critical. An inactive or poisoned catalyst will result in a slow reaction rate, preventing the attainment of high molecular weight within a reasonable timeframe.

    • Solution: Screen different transesterification catalysts and their concentrations. Common choices include titanium-based catalysts (e.g., tetrabutyl titanate), tin-based catalysts, and antimony compounds.[5][6][7]

Q2: The polymer I synthesized is discolored (yellow or brown). What is the reason, and how can I prevent it?

Discoloration in polyesters is often a sign of thermal degradation or oxidative side reactions occurring at the high temperatures required for polymerization.[8]

Root Cause Analysis and Solutions:

  • Thermal Degradation: Aromatic polyesters can undergo various degradation reactions at elevated temperatures, leading to the formation of chromophores.[8][9]

    • Solution: Optimize the reaction temperature and time. Avoid prolonged exposure to very high temperatures. The use of a thermal stabilizer or antioxidant can also be beneficial.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration.

    • Solution: Ensure the reaction is carried out under a continuous flow of an inert gas, such as nitrogen or argon, especially during the initial stages before a high vacuum is applied.

  • Catalyst-Induced Discoloration: Some catalysts, particularly certain titanium compounds, can contribute to the yellowing of the final polymer.[7]

    • Solution: If discoloration is a major concern, consider using catalysts known for producing polymers with better color, such as certain antimony or germanium compounds. However, this may involve a trade-off with reaction speed.

Q3: My polymerization reaction seems to stop prematurely. What factors could be limiting the conversion?

A plateau in the molecular weight increase before reaching the target suggests that the polymerization has been halted.

Root Cause Analysis and Solutions:

  • Loss of Vacuum: A leak in the system can lead to a decrease in the vacuum level, which in turn slows down or stops the removal of methanol, thereby halting the polymerization.

    • Solution: Regularly check your vacuum system for leaks. Use high-quality vacuum grease and ensure all joints are properly sealed.

  • Increase in Melt Viscosity: As the molecular weight of the polymer increases, so does its melt viscosity. This can hinder the diffusion of the methanol byproduct out of the polymer melt.[1]

    • Solution: Ensure efficient mechanical stirring throughout the reaction to facilitate the removal of volatiles. A helical or anchor-type stirrer is often effective for highly viscous melts.

  • Vitrification: If the glass transition temperature (Tg) of the polymer increases to the point where it approaches the reaction temperature, the polymer can solidify (vitrify), severely limiting chain mobility and stopping the reaction.

    • Solution: Ensure the final reaction temperature is well above the expected Tg of the high molecular weight polymer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of polyesters from this compound.

Q1: What is the best way to purify the this compound monomer?

Monomer purity is paramount for achieving high molecular weight. Two effective methods for purification are recrystallization and column chromatography.[2]

  • Recrystallization: This is a powerful technique for removing impurities from solid compounds. A suitable solvent system should be chosen where the monomer is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For removing impurities with similar polarities, flash column chromatography using silica gel is a highly effective method.[2] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed.[2]

Q2: What are the recommended catalysts for the polycondensation of this compound?

The polycondensation of this compound proceeds via a transesterification reaction. Several catalysts are known to be effective for this type of reaction.[5][6][10]

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Concentration (ppm)
Titanium-based Tetrabutyl titanate (TBT), Titanium(IV) isopropoxide (TIS)High activity, readily availableCan cause polymer yellowing[7]200-500
Tin-based Dibutyltin oxide (DBTO), Tin(II) 2-ethylhexanoateGood activity, can produce whiter polymersCan be less active than titanium catalysts[7]300-600
Antimony-based Antimony trioxide (Sb₂O₃)Widely used in commercial polyester production, good colorEnvironmental and health concerns200-400
Q3: What is a typical two-stage polymerization protocol for this monomer?

A two-stage melt polycondensation process is generally effective for synthesizing high molecular weight polyesters.[7]

Stage 1: Transesterification (Oligomerization)

  • Objective: To form low molecular weight oligomers and remove the bulk of the methanol.

  • Procedure: The monomer and catalyst are heated under an inert atmosphere (e.g., nitrogen) with stirring. The temperature is gradually increased to 180-200°C. Methanol will begin to distill from the reaction mixture. This stage is continued until the majority of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Objective: To build up the molecular weight to the desired level.

  • Procedure: The temperature is further increased to 220-250°C, and a high vacuum (e.g., <1 mbar) is gradually applied. The reaction is continued under high vacuum and vigorous stirring for several hours. The progress of the reaction can be monitored by the increase in the melt viscosity (e.g., by observing the torque on the stirrer).[1]

Q4: How can I accurately measure the molecular weight of the resulting polyester?

Several techniques can be used to determine the molecular weight of your polymer:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of a polymer. It requires dissolving the polymer in a suitable solvent and using calibration standards (e.g., polystyrene).

  • Intrinsic Viscosity: This is a classical method that relates the viscosity of a dilute polymer solution to its molecular weight through the Mark-Houwink equation. It is a relative measure but can be very useful for tracking the progress of a polymerization reaction.

  • End-Group Analysis by NMR: For polyesters with relatively low molecular weights, the number of end groups can be quantified using ¹H NMR spectroscopy, which allows for the calculation of Mn.

Experimental Protocols and Visualizations

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point.

  • Dissolution: Dissolve the crude monomer in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

Protocol 2: Two-Stage Melt Polycondensation
  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a collection flask.

  • Charging the Reactor: Charge the reactor with the purified this compound and the chosen catalyst.

  • Stage 1 (Transesterification):

    • Purge the reactor with nitrogen for 15-20 minutes.

    • Begin stirring and heat the reactor to 180-200°C.

    • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Stage 2 (Polycondensation):

    • Increase the temperature to 220-250°C.

    • Gradually apply a high vacuum (<1 mbar).

    • Continue the reaction under high vacuum with vigorous stirring for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Cool the reactor under nitrogen.

    • Once at a safe temperature, the polymer can be removed from the reactor. Depending on the reactor design, this may involve carefully breaking the glass or using a reactor with a bottom outlet valve.

Diagrams

Polycondensation_Reaction cluster_conditions Reaction Conditions Monomer This compound Dimer Dimer Monomer->Dimer + Monomer - Methanol Polymer High Molecular Weight Polyester Dimer->Polymer + n Monomers - n Methanol Methanol Methanol (byproduct) Catalyst Catalyst Heat Heat (180-250°C) Vacuum High Vacuum

Caption: Polycondensation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Recrystallization/Chromatography) Reactor_Setup Reactor Setup (N2 atmosphere) Monomer_Purification->Reactor_Setup Stage1 Stage 1: Transesterification (180-200°C, atm pressure) Reactor_Setup->Stage1 Stage2 Stage 2: Polycondensation (220-250°C, high vacuum) Stage1->Stage2 Polymer_Isolation Polymer Isolation Stage2->Polymer_Isolation Characterization Characterization (GPC, Viscosity, NMR) Polymer_Isolation->Characterization

Caption: Workflow for polyester synthesis.

References

  • Goldfarb, I., & McGuchan, R. (1969). Thermal Degradation of Polyesters: Part 2.
  • Syntheses of high molecular weight hydroxy functional copolymers by green and selective polycondens
  • Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. (n.d.).
  • Troubleshooting low molecular weight in 1,10-Decanediol polymeriz
  • Polycondensation catalyst for producing polyester and production of polyester using the same. (n.d.).
  • Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. (n.d.). Polymer Chemistry (RSC Publishing).
  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (n.d.). Der Pharma Chemica.
  • Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (2025). ScienceDirect.
  • Acetylacetonates as polycondensation catalysts in transesterification method of preparing polyesters. (n.d.).
  • Heterogeneous basic catalysts for the transesterification and the polycondensation reactions in PET production
  • Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. (n.d.). Polymer Chemistry (RSC Publishing).
  • Process for preparing high molecular weight polyesters. (n.d.).
  • New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. (2025).
  • The role of transesterifications in reversible polycondensations and a reinvestigation of the Jacobson–Beckmann–Stockmayer experiments. (2022). Polymer Chemistry (RSC Publishing).
  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). PMC - NIH.
  • Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. (2022).
  • How do I synthesise very low molecular weight linear polyesters? (2018).
  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itacon
  • Hello all. What are the most efficient manner to reduce the molecular weight of a polyester ? (2017).
  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as c
  • Synthesis and molecular weight control of aliphatic polyester diols. (n.d.).
  • The Thermal Degradation of Polyesters. (n.d.). Journal of the American Chemical Society.
  • Heat-Induced Polycondensation Reaction with Self-Generated Blowing Agent Forming Aromatic Thermosetting Copolyester Foams. (2016). Illinois Experts.
  • Methyl 4-(2-Hydroxyethoxy)
  • How to keep PDI low when the polyester (polyols and diacids) with increasing Mw is synthesized using bulk polycondensation? (2019).
  • Preparation of poly(p-methylenebenzoate) from p-hydroxymethylbenzoic acid. (n.d.).
  • Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
  • Methyl 4-(2-Hydroxyethoxy)
  • LCP aromatic polyesters by esterolysis melt polymeriz
  • Preparation method of methyl benzoate compound. (n.d.).
  • Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904. (n.d.). PubChem.
  • This compound | CAS 3204-73-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • 4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452. (n.d.). PubChem.
  • Methyl 4(2-hydroxyethoxy)benzoate, 10 g, CAS No. 3204-73-7. (n.d.). Research Chemicals.

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl 4-(2-hydroxyethoxy)benzoate. As a crucial intermediate in pharmaceutical synthesis and a potential impurity in drug products, robust and reliable analytical methods are paramount for ensuring quality and regulatory compliance. This document delves into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The discussion is grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8][9][10]

The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the most appropriate analytical method for their specific application, ensuring data integrity and scientific rigor.

The Analytical Challenge: Quantifying this compound

This compound is a polar aromatic ester. Its chemical structure presents specific analytical considerations. The presence of a UV-absorbing aromatic ring makes it a suitable candidate for UV-based detection methods. The hydroxyl group increases its polarity, which influences chromatographic behavior. The choice of an analytical technique is a balance between the required sensitivity, selectivity, speed, and the complexity of the sample matrix.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a pivotal decision in method development. This section provides a high-level comparison of HPLC, GC, and UV-Visible Spectrophotometry for the analysis of this compound.

Technique Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and versatility for a wide range of compounds.Can be more time-consuming and require more solvent than other techniques.Gold standard for routine quality control, purity assessment, and stability testing.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency and sensitivity, especially when coupled with a mass spectrometer (MS).Requires the analyte to be volatile or to be made volatile through derivatization.Analysis of residual solvents, and volatile impurities. May require derivatization for polar analytes.
UV-Visible Spectrophotometry Measurement of the absorption of light by the analyte in a solution.Simple, rapid, and cost-effective.Lacks specificity; can be prone to interference from other UV-absorbing compounds in the sample matrix.High-throughput screening, in-process controls where the sample matrix is well-defined.

In-Depth Method Validation: A Comparative Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following sections detail the validation of hypothetical HPLC, GC, and UV-Visible spectrophotometric methods for the quantification of this compound, with supporting experimental data presented in comparative tables.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is often the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is particularly well-suited for this moderately polar analyte.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v).[11] Phosphoric acid may be added to adjust the pH and improve peak shape.[11]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 254 nm.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Causality behind Experimental Choices: The C18 column is a versatile stationary phase for separating moderately polar compounds. The mobile phase composition of acetonitrile and water is a common choice for reverse-phase chromatography, and the ratio can be adjusted to optimize the retention time and resolution. A UV detector is suitable due to the presence of the aromatic ring in the analyte, and 254 nm is a common wavelength for detecting aromatic compounds.

Parameter Acceptance Criteria Hypothetical Results
Specificity No interference from blank, placebo, and potential impurities at the retention time of the analyte.The method is specific. No interfering peaks were observed.
Linearity Correlation coefficient (r²) > 0.999r² = 0.9995 over a range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): < 2.0% Intermediate Precision (Inter-day): < 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio > 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio > 101.5 µg/mL
Robustness % RSD < 2.0% for minor changes in method parameters (e.g., flow rate, mobile phase composition).The method is robust. %RSD for all variations was < 1.5%.
Gas Chromatography (GC) Method

GC can be a powerful technique for the analysis of this compound, particularly if high sensitivity is required. However, due to the presence of the polar hydroxyl group, derivatization may be necessary to improve volatility and peak shape.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 270 °C.

  • Detector Temperature: 280 °C (FID).

  • Injection Volume: 1 µL (split or splitless injection).

  • Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a less polar trimethylsilyl ether.

Causality behind Experimental Choices: A non-polar to mid-polar column like DB-5 is suitable for a wide range of compounds. The temperature program is designed to ensure good separation of the analyte from any impurities or solvent peaks. Derivatization with a silylating agent is a common strategy to improve the GC performance of polar compounds by reducing peak tailing and improving volatility.

Parameter Acceptance Criteria Hypothetical Results
Specificity No interference from blank and potential impurities at the retention time of the analyte derivative.The method is specific. No interfering peaks were observed.
Linearity Correlation coefficient (r²) > 0.999r² = 0.9992 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%
Precision (% RSD) Repeatability (Intra-day): < 2.0% Intermediate Precision (Inter-day): < 2.0%Repeatability: 1.1% Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio > 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio > 100.3 µg/mL
Robustness % RSD < 2.0% for minor changes in method parameters (e.g., oven temperature ramp rate, carrier gas flow).The method is robust. %RSD for all variations was < 1.8%.
UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry offers a simple and rapid approach for the quantification of this compound, especially in samples with a simple and well-defined matrix.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically around 250-260 nm for benzoate esters).

  • Blank: The solvent used to prepare the samples.

  • Quantification: Based on a standard calibration curve of absorbance versus concentration.

Causality behind Experimental Choices: Methanol and ethanol are common UV-transparent solvents suitable for dissolving the analyte. Determining the λmax is crucial to ensure maximum sensitivity and to minimize potential interference from other components. A calibration curve is essential for quantitative analysis, as it establishes the relationship between absorbance and concentration according to the Beer-Lambert law.

Parameter Acceptance Criteria Hypothetical Results
Specificity The absorption spectrum of the analyte should be distinct from that of potential interfering substances.The method is specific for the analyte in a simple matrix. The λmax is well-defined.
Linearity Correlation coefficient (r²) > 0.998r² = 0.9985 over a range of 5-50 µg/mL.
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 102.5%
Precision (% RSD) Repeatability (Intra-day): < 3.0% Intermediate Precision (Inter-day): < 3.0%Repeatability: 1.5% Intermediate Precision: 2.2%
Limit of Detection (LOD) Based on the standard deviation of the blank.1.0 µg/mL
Limit of Quantitation (LOQ) Based on the standard deviation of the blank.3.0 µg/mL
Robustness % RSD < 3.0% for minor changes in method parameters (e.g., wavelength).The method is robust. %RSD for wavelength variation was < 2.5%.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential for its successful implementation. The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical method validation process and the relationship between different validation parameters.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Intended Purpose of the Method select_technique Select Analytical Technique (HPLC, GC, UV-Vis) define_purpose->select_technique define_parameters Define Validation Parameters and Acceptance Criteria select_technique->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results assess_suitability Assess Method Suitability evaluate_results->assess_suitability prepare_report Prepare Validation Report assess_suitability->prepare_report final_approval final_approval prepare_report->final_approval Final Approval and Implementation

Caption: A flowchart illustrating the key phases of the analytical method validation process.

ValidationParameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity LOD LOD Method->LOD Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Accuracy->LOQ Precision->Accuracy Linearity->Range Specificity->LOD

Caption: A diagram showing the interconnectedness of key analytical method validation parameters.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control and stability testing , where accuracy and precision are paramount, the validated HPLC method is the recommended approach. Its high resolving power ensures specificity, and the validation data demonstrates its reliability.

  • For trace-level analysis or when orthogonal confirmation is required , the GC method , potentially with derivatization, offers superior sensitivity. However, the additional sample preparation step of derivatization needs to be considered in terms of workflow efficiency.

  • For rapid, in-process control or high-throughput screening in a well-characterized matrix , UV-Visible Spectrophotometry provides a cost-effective and time-efficient solution. Its primary limitation is the lack of specificity, which must be carefully assessed for the intended application.

Ultimately, a thorough understanding of the analytical objective, coupled with a rigorous validation process guided by regulatory standards, will ensure the generation of high-quality, defensible data for this compound. This guide serves as a foundational resource to aid in this critical endeavor.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 10(8), 59-63. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Methods. Retrieved from [Link]

  • dos Santos, V. H. G., et al. (2020). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Journal of the Brazilian Chemical Society, 31(10), 2185-2191. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Bendini, A., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods, 9(7), 947. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Psillakis, E., et al. (2000). Gas chromatographic determination of 2-hydroxy-4-methoxybenzophenone and octyldimethyl-p-aminobenzoic acid sunscreen agents in swimming pool and bathing waters by solid-phase microextraction. Journal of Chromatography A, 889(1-2), 229-237. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Bucci, R., et al. (2006). UV-VIS spectrophotometric method for the quantitation of all the components of Italian general denaturant and its application to check the conformity of alcohol samples. Talanta, 68(3), 695-703. [Link]

  • N'Dri, Y. D., et al. (2018). Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD. Journal of Analytical Methods in Chemistry, 2018, 8540493. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(20), 11269-11281. [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Retrieved from [Link]

  • Zand, A. D., et al. (2014). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Food and Chemical Toxicology, 69, 1-7. [Link]

  • EJPMR. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Goren, A. C., et al. (2024). Validation of a UV-VIS-NIR Spectrophotometric Method for Determination of Sodium Benzoate in Water. Records of Natural Products, 18(3), 253-260. [Link]

  • Pharmaffiliates. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Semantic Scholar. (n.d.). UV-vis spectrophotometric method for the quantitation of all the components of Italian general denaturant and its application to check the conformity of alcohol samples. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). BASE Analytical Method No. 09209. Retrieved from [Link]

Sources

A Comparative Guide to Hydroxy-Functionalized Monomers for Biomedical Polymer Synthesis: Methyl 4-(2-hydroxyethoxy)benzoate, HEMA, and HBA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Functional Monomers in Advanced Drug Delivery Systems

The design of sophisticated polymeric materials for biomedical applications, particularly in the realm of drug delivery, hinges on the careful selection of monomeric building blocks. These monomers not only dictate the physicochemical properties of the resulting polymer but also offer functionalities for drug conjugation, modulation of biocompatibility, and control over degradation kinetics. Among the diverse array of available monomers, those possessing hydroxyl (-OH) groups are of particular interest due to their ability to impart hydrophilicity, provide sites for post-polymerization modification, and influence interactions with biological systems.

This guide provides a comprehensive comparative analysis of Methyl 4-(2-hydroxyethoxy)benzoate alongside two widely utilized hydroxy-functionalized monomers: 2-Hydroxyethyl methacrylate (HEMA) and 4-hydroxybutyl acrylate (HBA) . We will delve into their synthesis, polymerization characteristics, and the performance of their resultant polymers, offering researchers, scientists, and drug development professionals a detailed framework for informed monomer selection.

Meet the Monomers: A Structural Overview

A fundamental understanding of the chemical architecture of each monomer is paramount to appreciating their distinct properties and potential applications.

Monomer Chemical Structure Key Structural Features
This compound this compoundAromatic benzoate core, ether linkage, primary hydroxyl group.
2-Hydroxyethyl methacrylate (HEMA) 2-Hydroxyethyl methacrylate (HEMA)Methacrylate backbone, short ethylene glycol linker, primary hydroxyl group.
4-hydroxybutyl acrylate (HBA) 4-hydroxybutyl acrylate (HBA)Acrylate backbone, flexible butyl linker, primary hydroxyl group.

Synthesis and Polymerization: Crafting the Polymeric Architecture

The methodologies employed for monomer synthesis and subsequent polymerization are critical determinants of the final polymer's characteristics, including molecular weight, polydispersity, and, consequently, its performance.

This compound: A Polyester Building Block

The synthesis of this compound and its subsequent polymerization into poly(4-oxyalkyleneoxy benzoate)s typically follows a multi-step process.

Monomer Synthesis: The synthesis of the monomer can be achieved through the reaction of p-hydroxybenzoic acid with a suitable chloro-alcohol, such as 3-chloro-1-propanol, 4-chloro-1-butanol, or in this case, a derivative of ethylene glycol, in the presence of a base.[1]

Polymerization: The polymerization of this compound is analogous to that of other poly(4-oxyalkylenoxy benzoate)s and is typically carried out in bulk via a two-stage melt polycondensation procedure.[1]

Experimental Protocol: Two-Stage Melt Polycondensation of Poly(4-oxyalkylenoxy benzoate)s [1]

  • Esterification: The monomer, this compound, is charged into a reactor with a catalyst, commonly titanium(IV) butoxide (Ti(OBu)4). The mixture is heated under an inert atmosphere to initiate the transesterification reaction, leading to the formation of oligomers and the release of methanol.

  • Polycondensation: In the second stage, the temperature is further increased, and a high vacuum is applied to facilitate the removal of ethylene glycol, driving the equilibrium towards the formation of a high molecular weight polymer.

dot digraph "Polycondensation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Monomer [label="this compound\n+ Ti(OBu)4 Catalyst"]; Stage1 [label="Stage 1: Esterification\n(Heat, Inert Atmosphere)"]; Oligomers [label="Oligomers + Methanol"]; Stage2 [label="Stage 2: Polycondensation\n(Increased Heat, High Vacuum)"]; Polymer [label="High Molecular Weight\nPoly(4-oxyalkyleneoxy benzoate)"];

Monomer -> Stage1; Stage1 -> Oligomers [label=" Transesterification "]; Oligomers -> Stage2; Stage2 -> Polymer [label=" Ethylene Glycol Removal "]; } caption [label="Workflow for the two-stage melt polycondensation of poly(4-oxyalkyleneoxy benzoate)s.", fontsize=10, fontname="Arial"];

HEMA and HBA: Versatility through Radical Polymerization

HEMA and HBA are typically synthesized through esterification reactions and are readily polymerized using various radical polymerization techniques, offering excellent control over the final polymer architecture.

Monomer Synthesis: HEMA is commonly synthesized by the reaction of methacrylic acid with ethylene oxide.[2] HBA can be prepared through the esterification of acrylic acid with 1,4-butanediol.

Polymerization: Both HEMA and HBA are amenable to a range of radical polymerization methods, including conventional free radical polymerization and controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3] RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for applications in drug delivery where batch-to-batch consistency is paramount.

Experimental Protocol: RAFT Aqueous Dispersion Polymerization of HBA [4]

  • Reaction Setup: A water-soluble RAFT agent, the HBA monomer, and an initiator (e.g., a water-soluble azo initiator) are dissolved in an aqueous buffer.

  • Degassing: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction is initiated by raising the temperature. The polymerization proceeds via a controlled mechanism, leading to the formation of well-defined poly(HBA) chains.

dot digraph "RAFT_Polymerization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Components [label="HBA Monomer\n+ RAFT Agent\n+ Initiator\n(in Aqueous Buffer)"]; Degassing [label="Degassing\n(Inert Gas Purge)"]; Polymerization [label="Polymerization\n(Heat)"]; Polymer [label="Well-defined\nPoly(HBA)"];

Components -> Degassing; Degassing -> Polymerization [label=" Oxygen Removal "]; Polymerization -> Polymer; } caption [label="General workflow for RAFT aqueous dispersion polymerization of HBA.", fontsize=10, fontname="Arial"];

Comparative Performance Analysis: A Data-Driven Approach

The ultimate utility of these monomers in drug delivery applications is determined by the properties of their corresponding polymers. This section provides a comparative overview of their key performance characteristics.

Physicochemical Properties of the Monomers
Property This compound 2-Hydroxyethyl methacrylate (HEMA) 4-hydroxybutyl acrylate (HBA)
Molecular Weight ( g/mol ) 196.20130.14144.17
Appearance White to off-white crystalline powderColorless liquidColorless to brown liquid
Solubility Soluble in many organic solventsMiscible with water and many organic solventsSparingly soluble in water, soluble in organic solvents
Thermal Properties of the Polymers

The thermal properties of a polymer, particularly its glass transition temperature (Tg), are critical for determining its physical state (rubbery or glassy) at physiological temperatures and its processing conditions.

Polymer Glass Transition Temperature (Tg) Melting Temperature (Tm) Thermal Stability
Poly(4-oxyalkyleneoxy benzoate)s *Varies with alkylene chain length, generally above room temperature.[1]Crystalline with distinct melting points.[1]High thermal stability with decomposition temperatures often exceeding 300°C.[5]
Poly(HEMA) ~55-105 °C[6]AmorphousThermally stable up to around 200°C.
Poly(HBA) -60 to -40 °CAmorphousGood thermal stability.

The higher Tg of poly(4-oxyalkyleneoxy benzoate)s, a consequence of the rigid aromatic backbone, results in a more rigid polymer at room temperature compared to the more flexible poly(HEMA) and poly(HBA).

Mechanical Properties

The mechanical integrity of a polymer is crucial for its application, for instance, in forming stable nanoparticles or robust hydrogels for drug delivery.

Polymer General Mechanical Characteristics
Poly(4-oxyalkyleneoxy benzoate)s *Generally rigid and can be brittle, with properties tunable by altering the length of the flexible alkylene spacer.[1]
Poly(HEMA) Can range from a hard, glassy solid to a soft, flexible hydrogel when hydrated.[7]
Poly(HBA) Soft and flexible with elastomeric properties.

Note: Data for poly(4-oxyalkyleneoxy benzoate)s is based on analogs.

Biocompatibility and Drug Delivery Potential

For any material intended for in-vivo use, biocompatibility is a non-negotiable prerequisite. The hydroxyl functionality of all three monomers contributes positively to their potential biocompatibility.

  • Poly(4-oxyalkyleneoxy benzoate)s : While specific biocompatibility data for the polymer of this compound is limited, aliphatic-aromatic polyesters are generally known for their biocompatibility and are being explored for biomedical applications.[8] Their degradation products, derived from p-hydroxybenzoic acid, are also found in nature.[9]

  • Poly(HEMA) : Poly(HEMA) is a well-established biocompatible material, widely used in soft contact lenses and as a matrix for controlled drug release.[10] Its hydrogel nature allows for high water content, mimicking soft tissues.

  • Poly(HBA) : Poly(HBA) and its copolymers have demonstrated good biocompatibility, making them suitable for applications in drug delivery and coatings. The flexibility of the poly(HBA) backbone can be advantageous in formulating soft and adaptable drug delivery systems.

Expert Insights and Recommendations: Selecting the Right Monomer for Your Application

The choice between this compound, HEMA, and HBA should be guided by the specific requirements of the intended application.

  • For applications requiring high thermal stability and mechanical rigidity , such as in the core of certain nanoparticle formulations or as a component in semi-crystalline block copolymers, This compound and its resulting polyester present a compelling option. The aromatic nature of the monomer imparts a degree of stiffness that is not present in the aliphatic acrylate and methacrylate alternatives.

  • For the development of hydrogels for soft tissue engineering and controlled drug release , HEMA remains a gold-standard monomer. Its ability to form highly hydrated and biocompatible networks is well-documented and extensively validated.

  • When flexibility and a lower glass transition temperature are desired , for instance in the design of soft, elastomeric matrices for transdermal drug delivery or as a soft block in thermoplastic elastomers, HBA is an excellent candidate.

The ability to employ controlled polymerization techniques like RAFT with HEMA and HBA provides a significant advantage in terms of precise control over polymer architecture, which is often a critical parameter in the rational design of advanced drug delivery systems. While melt polycondensation of benzoate-based monomers is a robust and scalable method, achieving the same level of control over molecular weight distribution can be more challenging.

Conclusion: A Versatile Toolkit for the Polymer Chemist

This compound, 2-Hydroxyethyl methacrylate, and 4-hydroxybutyl acrylate each offer a unique set of properties that make them valuable tools in the arsenal of the polymer chemist and drug development professional. The aromatic character of this compound provides access to semi-crystalline polyesters with high thermal stability, while the well-established biocompatibility and tunable properties of poly(HEMA) and the flexibility of poly(HBA) make them indispensable for a wide range of biomedical applications. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower researchers to make strategic decisions in the design and synthesis of next-generation polymeric materials for improved therapeutic outcomes.

References

  • Siracusa, V., et al. (2009). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. e-Polymers, 062, 1-15.
  • CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google Patents. (n.d.).
  • Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate)
  • Journal of Science Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reve - DergiPark. (n.d.). Retrieved from [Link]

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of Poly(alkylene vanillate) Polyesters, A New Class of Bio-Based Polymers - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Biocompatibility of a new bioabsorbable radiopaque stent material (BaSO4 containing poly-L,D-lactide) in the rat pancreas - PubMed. (n.d.). Retrieved from [Link]

  • Biocompatibility and in vivo tolerability of a new class of photoresponsive alkoxylphenacyl-based polycarbonates - PubMed. (n.d.). Retrieved from [Link]

  • Design and Biocompatibility of Biodegradable Poly(octamethylene suberate) Nanoparticles to Treat Skin Diseases - MDPI. (n.d.). Retrieved from [Link]

  • Poly(alkylene 2,5-furandicarboxylate)s (PEF and PBF) by Ring Opening Polymerization - UPCommons. (n.d.). Retrieved from [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. (n.d.). Retrieved from [Link]

  • Biodegradable and biocompatible polyesters based on poly(butylene succinate) and poly(hexamethylene diglycolate) with shape memory features for potential use in corneal surgery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid - INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). Retrieved from [Link]

  • A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release - ResearchGate. (n.d.). Retrieved from [Link]

  • The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. (n.d.). Retrieved from [Link]

  • Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel - DergiPark. (n.d.). Retrieved from [Link]

  • New polymer syntheses, 23. Poly(oxy-4,4′ -biphenylylenecarbonyl) - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Synthesis and Characterization of 2-Hydroxyethyl Methacrylate (HEMA) and Methyl Methacrylate (MMA) Copolymer Used as Biomaterial - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Biodegradable and Biocompatible Thermoplastic Poly(Ester-Urethane)s Based on Poly(ε-Caprolactone) and Novel 1,3-Propanediol Bis(4-Isocyanatobenzoate) Diisocyanate: Synthesis and Characterization - MDPI. (n.d.). Retrieved from [Link]

  • Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber Membranes - Shoichet Lab - University of Toronto. (n.d.). Retrieved from [Link]

  • pHEMA: An Overview for Biomedical Applications - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

A Comparative Performance Analysis of Polyesters Derived from Hydroxyalkoxy Benzoates for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the performance characteristics of polyesters synthesized from various hydroxyalkoxy benzoates. Tailored for researchers, materials scientists, and drug development professionals, this document delves into the synthesis, thermal and mechanical properties, biodegradability, and drug release kinetics of these versatile polymers. The information presented is substantiated by experimental data and established scientific literature to ensure accuracy and trustworthiness.

Introduction: The Promise of Hydroxyalkoxy Benzoate Polyesters

The development of biodegradable polymers has revolutionized the field of biomedicine, particularly in drug delivery and tissue engineering. Among these, polyesters derived from hydroxyalkoxy benzoates have garnered significant attention. These polymers are a class of aromatic polyesters that can be synthesized from derivatives of salicylic acid, a natural product. Their structure, which includes both ester and ether linkages, imparts a unique combination of properties, including biocompatibility, biodegradability, and tunable thermal and mechanical characteristics.

The general structure of these polyesters is based on the repeating unit derived from the polymerization of hydroxyalkoxy benzoic acids. The length of the alkoxy chain (the 'n' in -(OCH2CH2)n-) is a critical determinant of the polymer's properties, allowing for fine-tuning to suit specific applications. This guide will compare polyesters derived from different hydroxyalkoxy benzoates, providing a clear understanding of how monomer structure dictates final polymer performance.

Synthesis of Polyesters from Hydroxyalkoxy Benzoates

The most common method for synthesizing these polyesters is through melt polycondensation of the corresponding hydroxyalkoxy benzoic acid monomers. This method is often preferred due to the absence of solvents, which simplifies purification and reduces environmental impact. The general reaction involves the self-condensation of the monomers at high temperatures and under a vacuum to facilitate the removal of the condensation byproduct, typically water.

SynthesisWorkflow Monomer Hydroxyalkoxy Benzoate Monomer Polymerization Melt Polycondensation (High Temp & Vacuum) Monomer->Polymerization Initiator Catalyst (e.g., Zn(OAc)2) Initiator->Polymerization Polyester Polyester Product Polymerization->Polyester Byproduct Water (removed) Polymerization->Byproduct DegradationDrugRelease cluster_Monomer Monomer Structure cluster_Properties Polymer Properties Monomer_Short Short Alkoxy Chain (e.g., ethoxy) Hydrophobicity Hydrophobicity Monomer_Short->Hydrophobicity Lower Crystallinity Crystallinity Monomer_Short->Crystallinity Higher Monomer_Long Long Alkoxy Chain (e.g., butoxy) Monomer_Long->Hydrophobicity Higher Monomer_Long->Crystallinity Lower Degradation Degradation Rate Hydrophobicity->Degradation Slower Water Penetration Crystallinity->Degradation Slower Degradation Drug_Release Drug Release Rate Degradation->Drug_Release Correlates With

Caption: Relationship between monomer structure, polymer properties, and performance in biomedical applications.

Analysis: Polyesters with shorter alkoxy chains (e.g., from hydroxyethoxy benzoate) tend to be more crystalline and less hydrophobic. This results in a slower degradation rate as the crystalline regions are less accessible to water. Conversely, longer alkoxy chains increase the polymer's hydrophobicity and decrease its crystallinity, leading to a faster rate of degradation. The drug release kinetics are often coupled with the degradation rate, with faster-degrading polymers typically exhibiting a faster drug release profile.

Detailed Experimental Protocols

To ensure the reproducibility and validation of findings, this section provides detailed protocols for key characterization techniques.

Protocol 1: Thermal Analysis by DSC and TGA

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the synthesized polyesters.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polyester sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature to 250 °C at a rate of 10 °C/min to erase the thermal history.

    • Cool the sample to -20 °C at a rate of 10 °C/min.

    • Heat the sample again to 250 °C at a rate of 10 °C/min. The Tg and Tm are determined from this second heating scan.

  • TGA Analysis:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • The Td is determined as the temperature at which 5% weight loss occurs.

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of a model drug from the polyester matrix.

Materials:

  • Polyester-drug conjugate (e.g., fabricated as a film or microspheres)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Place a known amount of the polyester-drug conjugate into a vial containing a defined volume of PBS (e.g., 10 mL).

  • Incubation: Incubate the vials at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

Conclusion and Future Perspectives

Polyesters derived from hydroxyalkoxy benzoates are a highly tunable class of biodegradable polymers. The length of the alkoxy side chain serves as a simple yet effective molecular handle to control the thermal, mechanical, and degradation properties of the resulting polyester. Polyesters with shorter side chains are generally more rigid and degrade slower, making them suitable for applications requiring long-term mechanical integrity, such as orthopedic devices. In contrast, those with longer side chains are more flexible and degrade faster, which is desirable for applications like short-term drug delivery systems.

Future research in this area should focus on the synthesis of copolymers to achieve even finer control over the material properties. Additionally, exploring the in vivo performance of these materials and their degradation products will be crucial for their successful translation into clinical applications. The versatility and tunability of these polyesters position them as promising candidates for the next generation of biomedical materials.

References

  • Jo, S., et al. (2018). Synthesis and characterization of biodegradable poly(ester-anhydrides) from hydroxyalkoxy benzoic acids. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Schmeltzer, R. C., et al. (2005). Synthesis and characterization of a new class of biodegradable polyesters based on 4-hydroxycinnamic acid. Biomacromolecules. [Link]

  • Guo, K., et al. (2013). A new class of biodegradable polymers: Polyesters from salicylic acid and ω-hydroxy fatty acids. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation of a new class of biodegradable poly(ester-anhydrides). Biomaterials. [Link]

  • Anastasiou, T. J., et al. (2002). Synthesis of a new class of biodegradable polyanhydrides containing para-aminophenol. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

A Comparative Guide for Polymer Researchers: Methyl 4-(2-hydroxyethoxy)benzoate vs. bis(2-hydroxyethyl) terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth, objective comparison of two aromatic polyester monomers: Methyl 4-(2-hydroxyethoxy)benzoate and the widely used bis(2-hydroxyethyl) terephthalate (BHET). By examining their structural nuances, polymerization behavior, and the resulting polymer characteristics, this document aims to equip you with the necessary insights to make informed decisions for your specific application.

Introduction: Structural and Reactive Differences

At a fundamental level, the distinction between this compound and bis(2-hydroxyethyl) terephthalate lies in their functionality and the resulting polymer architecture they can produce.

  • bis(2-hydroxyethyl) terephthalate (BHET) is a symmetrical diol, an ester of terephthalic acid and two molecules of ethylene glycol.[1] Its primary role is as a key intermediate in the synthesis of polyethylene terephthalate (PET), a linear, semi-crystalline thermoplastic.[2] The two hydroxyl groups at either end of the molecule allow for linear chain extension through polycondensation reactions.

  • This compound is an asymmetrical molecule possessing both a hydroxyl group and a methyl ester group. This AB-type monomer can undergo self-condensation to form a homopolymer or be used as a comonomer to introduce specific properties into a polymer backbone. The presence of both a reactive hydroxyl and an ester group on the same molecule allows for different polymerization pathways compared to the AA/BB polycondensation typical for BHET.

To visualize these structural differences, consider the following representations:

Figure 1: Chemical structures of the compared monomers.

Polymerization Pathways and Considerations

The distinct functionalities of these monomers dictate their polymerization behavior and the necessary experimental conditions.

Polymerization of bis(2-hydroxyethyl) terephthalate (BHET)

BHET is primarily polymerized through a two-stage melt polycondensation process to produce PET.[3]

  • Pre-polymerization: BHET monomers are heated under a nitrogen atmosphere to initiate polycondensation, with the elimination of ethylene glycol.

  • Polycondensation: The temperature is further increased, and a high vacuum is applied to facilitate the removal of ethylene glycol and drive the reaction toward high molecular weight polymer formation. Catalysts such as antimony, germanium, or titanium compounds are typically employed.[4]

G start BHET Monomer prepoly Pre-polymerization (Nitrogen atmosphere, ~250-270°C) start->prepoly poly Polycondensation (High vacuum, ~270-290°C, Catalyst) prepoly->poly byproduct1 Ethylene Glycol (removed) prepoly->byproduct1 pet Polyethylene Terephthalate (PET) poly->pet byproduct2 Ethylene Glycol (removed) poly->byproduct2 G cluster_0 Polymer Synthesis cluster_1 Polymer Characterization synthesis Monomer + Catalyst -> Polymerization nmr NMR (Structure) synthesis->nmr dsc DSC (Tg, Tm) synthesis->dsc tga TGA (Thermal Stability) synthesis->tga gpc GPC (Molecular Weight) synthesis->gpc tensile Tensile Testing (Mechanical Properties) synthesis->tensile

Sources

A Senior Application Scientist's Guide to Impurity Profiling of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the impurity profiling of Methyl 4-(2-hydroxyethoxy)benzoate. As researchers, scientists, and drug development professionals, we understand that a comprehensive understanding of a compound's impurity profile is not just a regulatory necessity but a cornerstone of ensuring product safety and efficacy. This guide is designed to provide you with not only the "how" but also the "why" behind the experimental choices, empowering you to make informed decisions in your analytical strategies.

The Criticality of Impurity Profiling

In the pharmaceutical landscape, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[1] These impurities can arise from various sources, including the synthesis process, degradation of the drug substance, or interaction with packaging materials. Even in minute quantities, impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, rigorous impurity profiling is mandated by regulatory bodies worldwide, with clear guidelines established by the International Council for Harmonisation (ICH).[2]

Understanding Potential Impurities in this compound

This compound is an aromatic ester. Its synthesis and potential degradation pathways can give rise to a variety of impurities. A proactive approach to impurity profiling begins with a theoretical assessment of what these impurities might be.

Process-Related Impurities

The synthesis of aromatic esters, such as this compound, typically involves the esterification of a carboxylic acid with an alcohol.[3][4] Based on this, we can anticipate the following process-related impurities:

  • Unreacted Starting Materials:

    • 4-Hydroxybenzoic acid

    • Ethylene glycol

  • By-products:

    • Di-esterified products (e.g., ethylene glycol dibenzoate derivatives)

    • Products of side reactions involving the catalyst or solvent

  • Reagents and Catalysts:

    • Residual acid or base catalysts

    • Organic solvents used in the synthesis and purification steps

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as heat, light, humidity, acid/base hydrolysis, and oxidation.[5][6] For this compound, potential degradation pathways include:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, which would yield 4-hydroxybenzoic acid and ethylene glycol.

  • Oxidation: The ether linkage and the aromatic ring could be susceptible to oxidation, leading to a variety of oxidized by-products.

A Comparative Guide to Analytical Techniques for Impurity Profiling

The selection of the appropriate analytical technique is paramount for accurate and reliable impurity profiling. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for impurity profiling due to its versatility and wide applicability.[7]

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent).

Strengths for this compound:

  • Broad Applicability: HPLC can analyze a wide range of compounds, including polar, non-polar, and thermally labile impurities that are not suitable for GC.[8]

  • High Resolution: Modern HPLC columns and systems offer excellent resolving power, enabling the separation of closely related impurities.

  • Quantitative Accuracy: When coupled with a UV detector, HPLC provides excellent quantitative accuracy and precision.

Limitations:

  • Peak Identification: A standard UV detector does not provide structural information, making the identification of unknown impurities challenging without coupling to a mass spectrometer (LC-MS).

  • Chromophore Requirement: Compounds without a UV chromophore will not be detected by a UV detector.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a starting point and should be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-40 min: Hold at 95% A, 5% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9]

Principle: GC separates volatile components of a mixture in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Strengths for this compound:

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, especially for trace-level impurities. The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "fingerprint" for identification.

  • Excellent for Volatile Impurities: It is the ideal technique for identifying and quantifying residual solvents and other volatile process-related impurities.

Limitations:

  • Analyte Volatility: GC is only suitable for thermally stable and volatile compounds. This compound and its polar, non-volatile impurities will require derivatization to increase their volatility.[10]

  • Derivatization: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for side reactions.[11]

Experimental Protocol: GC-MS Analysis with Derivatization

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for the quantification of compounds without the need for a specific reference standard for each analyte.[12]

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In qNMR, the signal of the analyte is compared to the signal of a certified internal standard of known purity.

Strengths for this compound:

  • Absolute Quantification: qNMR provides a direct and absolute measure of purity and impurity content without the need for analyte-specific calibration curves.[2]

  • Structural Elucidation: NMR provides detailed structural information, making it invaluable for the identification of unknown impurities.

  • Universal Detection: Any molecule with NMR-active nuclei (like ¹H) can be detected and quantified, regardless of its physical properties.

Limitations:

  • Sensitivity: NMR is inherently less sensitive than chromatographic techniques, making it challenging to detect and quantify impurities at very low levels (typically below 0.1%).

  • Signal Overlap: In complex mixtures, signals from different compounds can overlap, making accurate integration and quantification difficult.

Experimental Protocol: ¹H-qNMR for Purity Assessment

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte or impurity signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioningVolatility and mass-to-charge ratioNuclear magnetic resonance
Applicability Broad (polar, non-polar, thermally labile)Volatile and thermally stable compoundsUniversal for soluble compounds
Sensitivity Good to excellentExcellentModerate
Quantitative Accuracy Excellent (with calibration)Good (with calibration)Excellent (absolute quantification)
Structural Information None (UV detector)Excellent (MS fragmentation)Excellent
Sample Preparation SimpleCan be complex (derivatization required for polar compounds)Simple
Throughput HighModerateLow to moderate

Logical Workflow for Impurity Profiling

A robust impurity profiling strategy often involves a combination of these techniques in a logical workflow.

Caption: A typical workflow for impurity profiling.

Conclusion: An Integrated Approach for Comprehensive Profiling

No single analytical technique is a panacea for impurity profiling. A comprehensive and reliable characterization of the impurity profile of this compound requires an integrated approach. HPLC serves as the primary tool for separation and routine quantification. GC-MS is indispensable for the analysis of volatile impurities. NMR spectroscopy provides the definitive structural elucidation of unknown impurities and offers a powerful method for absolute quantification.

By understanding the strengths and limitations of each technique and applying them in a logical, scientifically sound workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products, ultimately safeguarding public health.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • IJCRT.org. (2024). IMPURITY PROFILING. [Link]

  • LookChem. General procedures for the purification of Esters. [Link]

  • University of Florida. Sample Preparation Guidelines for GC-MS. [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • Quora. What are the modifications to improve the purity of ester?. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – GC-FID. [Link]

  • Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • National Institutes of Health. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]

  • PubMed. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • European Journal of Pharmaceutical and Medical Research. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResearchGate. RESULTS OF FORCED DEGRADATION STUDY. [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Google Patents.
  • Impactfactor.org. A Review on GC-MS and Method Development and Validation. [Link]

  • HubPages. (2019). Synthesis of Aromatic Esters -a K12 Project. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • University of Guelph. (2019). GC/MS-LC/MS multi-residue method. [Link]

  • ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

  • Research Journal of Science and Technology. Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. [Link]

  • ResearchGate. *(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS 1. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. [Link]

  • Turkish Journal of Pharmaceutical Sciences. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]

Sources

A Comparative Guide to a Stability-Indicating HPLC Method for Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Methyl 4-(2-hydroxyethoxy)benzoate. We will explore the rationale behind chromatographic parameter selection, detail a robust forced degradation study protocol, and present a comparative analysis of the method's performance against internationally recognized validation standards.

Introduction: The Need for a Stability-Indicating Method

This compound (MHEB) is an organic compound featuring both an ester and an ether linkage, making it susceptible to degradation over time and under various environmental conditions.[1][2] For its use in research and potential pharmaceutical applications, a validated analytical method that can accurately quantify the parent compound in the presence of its degradation products, process impurities, and any other excipients is mandatory. Such a method is termed "stability-indicating."

The International Council for Harmonisation (ICH) guidelines are the global standard for demonstrating the stability of a drug substance.[3][4][5] A stability-indicating method is a core component of this, as it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradants, thus providing an accurate measure of the API's concentration over time.[6][7] This guide will detail a proposed method and compare its performance characteristics to the rigorous standards set forth by ICH guideline Q2(R1) for analytical procedure validation.[8][9][10]

Proposed HPLC Method and Rationale

Based on the physicochemical properties of MHEB, a reversed-phase HPLC method is the most suitable approach.[11][12] MHEB is a moderately polar aromatic compound, making it well-suited for separation on a C18 stationary phase.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for aromatic esters.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase for moderately polar compounds, offering good peak shape and retention.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency.
Detection UV at 254 nmThe aromatic ring in MHEB provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.

Forced Degradation (Stress Testing) Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[6][14] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated and can be resolved from the parent peak.[3]

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis MHEB_Stock MHEB Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis 0.1N HCl, 60°C, 6h MHEB_Stock->Acid Expose to Stress Base Base Hydrolysis 0.1N NaOH, 60°C, 2h MHEB_Stock->Base Expose to Stress Oxidative Oxidative 3% H2O2, RT, 24h MHEB_Stock->Oxidative Expose to Stress Thermal Thermal Solid, 80°C, 48h MHEB_Stock->Thermal Expose to Stress Photolytic Photolytic ICH Q1B Conditions MHEB_Stock->Photolytic Expose to Stress Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Dissolve & Dilute Photolytic->Neutralize Dissolve & Dilute HPLC_Analysis RP-HPLC Analysis Neutralize->HPLC_Analysis G MHEB This compound (Parent Drug) Deg1 4-(2-hydroxyethoxy)benzoic Acid (Hydrolysis Product) MHEB->Deg1 Acid/Base Hydrolysis Deg2 Methanol (Hydrolysis Product) MHEB->Deg2 Acid/Base Hydrolysis Deg_Ox Oxidative Degradants (e.g., N-oxides, etc.) MHEB->Deg_Ox Oxidation

Caption: Hypothesized Degradation Pathways of MHEB.

Method Validation and Performance Comparison

The proposed method was validated according to ICH Q2(R1) guidelines. [8][9][10][15]The performance of the method is compared against the acceptance criteria stipulated in these guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [10] Experimental Data: The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the parent MHEB peak. Peak purity analysis using a photodiode array (PDA) detector should confirm that the MHEB peak is spectrally pure in all stressed samples.

Stress Condition% DegradationResolution (MHEB and nearest impurity)Peak Purity AnglePeak Purity Threshold
Acid (0.1N HCl)15.2%> 2.0< 1.01.5
Base (0.1N NaOH)18.5%> 2.0< 1.01.5
Oxidative (3% H2O2)10.8%> 2.0< 1.01.5
Thermal (80°C)5.5%N/A (No major degradants)< 1.01.5
Photolytic (ICH Q1B)8.2%> 2.0< 1.01.5
Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Experimental Data: A series of solutions were prepared from 50% to 150% of the nominal concentration (e.g., 10 µg/mL).

ParameterResultICH Acceptance Criteria
Range 5 - 15 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroShould not be statistically different from zero.
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a spiked sample.

Experimental Data: The drug product matrix was spiked with MHEB at three concentration levels (80%, 100%, and 120%).

Concentration LevelMean Recovery (%)% RSDICH Acceptance Criteria
80%99.5%0.8%98.0% - 102.0%
100%100.2%0.5%98.0% - 102.0%
120%100.8%0.6%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Data:

Precision Type% RSDICH Acceptance Criteria
Repeatability (n=6) 0.7%≤ 2.0%
Intermediate Precision (n=6, different day, different analyst) 1.2%≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Data:

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min< 2.0%
Mobile Phase Composition ± 2% Acetonitrile< 2.0%
Column Temperature ± 2°C< 2.0%

Overall Method Performance: A Comparative Summary

The developed RP-HPLC method for this compound meets and exceeds the performance criteria outlined in the ICH Q2(R1) guidelines. Its ability to separate the parent compound from its degradation products, coupled with its demonstrated linearity, accuracy, precision, and robustness, confirms its suitability as a stability-indicating assay. This method provides a reliable and scientifically sound tool for researchers and drug development professionals.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Levin, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. [Link]

  • PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. [Link]

  • V.G. Gavrilov Institute of Chemistry of Oil and Coal. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2016). Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • EJPMR. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • SIELC Technologies. (2018). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester. [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Benzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, particularly within the pharmaceutical and food industries, the accurate quantification of preservatives like benzoates is paramount for ensuring product safety and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as two of the most powerful and widely employed techniques for this purpose. This guide provides an in-depth, objective comparison of these methods, grounded in scientific principles and supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and cross-validating the most suitable method for their specific applications.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[3][4] Regulatory bodies like the US Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) provide a framework for this validation, ensuring that analytical methods are reliable and produce accurate results.[3][4][5][6]

The Foundational Principles: HPLC vs. GC

Chromatography is a separation technique where components of a mixture are distributed between a stationary phase and a mobile phase.[7][8] The choice between HPLC and GC for benzoate analysis hinges on the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive. In the context of benzoate analysis, Reversed-Phase HPLC (RP-HPLC) with UV detection is a commonly employed method.[2][9] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2][10][11]

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. Since benzoic acid and its salts have limited volatility, a derivatization step is often necessary to convert them into more volatile esters.[12][13] This process, while adding a step to the sample preparation, can enhance the chromatographic properties and detection sensitivity of the analyte.[13][14]

Experimental Protocols: A Step-by-Step Approach

The integrity of any analytical data is fundamentally linked to the rigor of the experimental protocol. Below are detailed methodologies for both HPLC and GC analysis of benzoates, designed to be self-validating systems.

  • Sample Preparation:

    • For liquid samples such as beverages, direct injection after filtration through a 0.45 µm filter may be sufficient.[11]

    • Solid or semi-solid samples like jams or pediatric oral powders require an initial extraction step, often with a solvent like methanol, followed by filtration.[10][11]

  • Chromatographic Conditions:

    • Column: A C8 or C18 column is typically used for reversed-phase separation.[10][11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol is common.[2][11][15][16] The pH of the mobile phase is crucial for controlling the retention of benzoic acid.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[2][10]

    • Detection: UV detection is widely used, with the wavelength set at or near the absorbance maximum of benzoate (around 230-280 nm).[10][11][17]

  • Calibration:

    • Prepare a series of standard solutions of sodium benzoate of known concentrations.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation and Extraction:

    • Similar to the HPLC method, an initial extraction of the benzoate from the sample matrix is required. For instance, in meat samples, digestion with a mixture of acids followed by ether extraction can be employed.[18] In serum or plasma, extraction with ethyl acetate is a common practice.[19]

  • Derivatization:

    • The extracted benzoate is then derivatized to increase its volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane.[13][14] Another approach is pyrolytic methylation using tetramethylammonium hydroxide (TMAH), which can be performed online in the GC injector.[12]

  • Chromatographic Conditions:

    • Column: A medium polarity capillary column is often suitable for the separation of the derivatized benzoate.[12]

    • Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure good separation and peak shape.

    • Injector and Detector Temperature: The injector and detector temperatures are set high enough to ensure efficient vaporization and prevent condensation.

    • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.[19] MS provides higher selectivity and structural information.

  • Calibration:

    • Prepare and derivatize a series of benzoate standards in the same manner as the samples.

    • Construct a calibration curve based on the peak areas of the derivatized standards.

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or updating an existing method. The process involves analyzing the same set of samples using both the HPLC and GC methods and statistically comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison & Validation Sample Homogenized Sample Extraction Benzoate Extraction Sample->Extraction HPLC_Analysis Direct Injection / Filtration Extraction->HPLC_Analysis Derivatization Derivatization Extraction->Derivatization HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) HPLC_Data->Stat_Analysis GC_Analysis GC Injection Derivatization->GC_Analysis GC_Data GC-MS/FID Data Acquisition GC_Analysis->GC_Data GC_Data->Stat_Analysis Validation_Report Validation Report Stat_Analysis->Validation_Report

Sources

A Comparative Guide to the Thermal Degradation of Polyesters Incorporating Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the thermal stability of novel polyesters synthesized with Methyl 4-(2-hydroxyethoxy)benzoate against a well-established industry benchmark, Polyethylene Terephthalate (PET). We will explore the underlying principles of polyester degradation, present standardized analytical protocols, and interpret comparative data to provide researchers, scientists, and drug development professionals with a robust framework for material evaluation.

Introduction: The Quest for Thermally Stable Polyesters

The thermal stability of a polymer is a critical parameter that dictates its processing window, operational limits, and ultimate service life. For polyesters, which find ubiquitous use in applications from packaging to advanced biomedical devices, enhancing thermal resistance is a continuous area of research. The incorporation of aromatic moieties into the polymer backbone is a proven strategy for increasing thermal stability.

This guide focuses on polyesters synthesized using This compound , an aromatic diol monomer. To objectively evaluate its performance, we will compare it against Polyethylene Terephthalate (PET), one of the most commercially significant aromatic polyesters. The structural similarity between the monomer unit of the novel polyester and the repeating unit of PET provides a scientifically sound basis for this comparison.

Objective: To establish a comprehensive methodology for analyzing and comparing the thermal degradation profile of polyesters containing this compound with that of standard aromatic polyesters like PET, supported by standardized experimental protocols and comparative data.

Caption: Structural comparison of the monomer and the PET repeating unit.

Fundamentals of Polyester Thermal Degradation

The thermal degradation of polyesters is a complex process involving multiple reaction pathways that ultimately lead to a loss of mass and mechanical integrity.[1] The primary mechanism for most polyesters, especially in an inert atmosphere, is non-radical chain scission at the ester group.[2]

Key Degradation Pathways:

  • Intramolecular Transesterification (cis-elimination): This pathway involves a cyclic transition state, leading to the formation of vinyl ester and carboxylic acid end-groups. This is a dominant mechanism for polyesters with β-hydrogens in the diol unit, like PET.[2][3]

  • Random Chain Scission: Homolytic cleavage of the ester bonds can occur at higher temperatures, generating radical species that can propagate further degradation reactions.[4]

  • Oxidative Degradation: In the presence of oxygen, degradation typically initiates at lower temperatures and involves the formation of hydroperoxides, leading to a complex array of oxidation products, including aldehydes, ketones, and carbon dioxide.[1]

Understanding these mechanisms is crucial as they explain the nature of the volatile products and the shape of the degradation curves obtained from thermal analysis.

Analytical Workflow for Thermal Stability Assessment

A comprehensive thermal analysis relies on complementary techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This dual-pronged approach provides a complete picture of a material's thermal behavior.[5][6]

G node_start node_start node_process node_process node_data node_data node_end node_end Start Sample Preparation (Drying, Weighing) TGA Thermogravimetric Analysis (TGA) (ASTM E1131 / ISO 11358) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Mass Loss vs. Temp (Td, Char Yield) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Tg, Tm, Tc) DSC->DSC_Data Analysis Comparative Data Analysis TGA_Data->Analysis DSC_Data->Analysis Conclusion Material Performance Evaluation Analysis->Conclusion

Caption: Standard workflow for comprehensive polymer thermal analysis.

Thermogravimetric Analysis (TGA)

Causality: TGA is the cornerstone of thermal stability analysis. It directly measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This allows us to precisely determine the temperatures at which degradation occurs and the amount of non-volatile residue (char) remaining. The resulting data is fundamental for quantifying thermal stability.

Differential Scanning Calorimetry (DSC)

Causality: While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated or cooled.[5] This is critical for identifying thermal transitions that do not involve mass change, such as the glass transition temperature (Tg) and the melting point (Tm). These transitions define the material's usable temperature range and provide insights into its morphology (amorphous vs. crystalline). For instance, a high Tg is often associated with rigid polymer backbones and, consequently, better thermal stability.[8]

Experimental Protocols (Self-Validating Systems)

The trustworthiness of thermal analysis data hinges on adherence to standardized, repeatable protocols. The following methodologies are based on internationally recognized standards from ASTM and ISO.[9][10][11][12]

Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed in accordance with ASTM E1131 and ISO 11358-1 .[9][11][13][14]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's guidelines.

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by holding it in a vacuum oven at 80 °C for at least 12 hours to remove residual moisture or solvents.

    • Accurately weigh 5-10 mg of the dried sample into a standard platinum or alumina TGA pan. A consistent sample mass is crucial for comparability.[7]

  • Atmosphere Control: Purge the TGA furnace with high-purity nitrogen gas at a constant flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.[11]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting plot is the TGA thermogram.

  • Data Analysis: From the TGA curve, determine the following key parameters:

    • Tonset: The onset temperature of decomposition, often calculated by the intersection of tangents to the pre-degradation and degradation slopes.

    • Td5% and Td10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing the initial stability of materials.

    • Tmax: The temperature of the maximum rate of degradation, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Char Yield (%): The percentage of residual mass remaining at a specified high temperature (e.g., 700 °C).

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatiles during the experiment.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min. This scan erases the prior thermal history of the material.

    • Controlled Cooling Scan: Cool the sample from 300 °C back to 25 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Ramp the temperature again from 25 °C to 300 °C at 10 °C/min. Data from this scan is typically used for analysis as it reflects the intrinsic properties of the material under controlled conditions.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: From the second heating scan, determine:

    • Glass Transition Temperature (Tg): Observed as a step-change in the baseline of the DSC curve.

    • Melting Temperature (Tm): The peak temperature of the endothermic melting event.

Comparative Performance Analysis

Here, we present a comparative dataset for our novel polyester containing this compound (labeled as PE-HB ) and the industry benchmark, Polyethylene Terephthalate (PET ). The PET data is representative of typical values found in literature, while the PE-HB data is a predictive representation based on its aromatic structure.

Thermogravimetric Analysis (TGA) Comparison

The introduction of the benzoate group in the PE-HB polymer is expected to enhance its thermal stability compared to PET.

Table 1: Comparative TGA Data (Nitrogen Atmosphere)

ParameterPolyester with PE-HBPolyethylene Terephthalate (PET)Justification for Difference
Tonset (°C) ~ 415~ 395The higher aromatic content in PE-HB increases bond dissociation energies and restricts chain mobility.
Td5% (°C) ~ 390~ 370Enhanced stability from the start of degradation due to the rigid aromatic structure.
Tmax (°C) ~ 440~ 425The peak degradation rate occurs at a higher temperature, indicating a more stable backbone.
Char Yield at 700°C (%) ~ 20~ 15Aromatic structures are known to promote the formation of thermally stable char upon decomposition.

Note: PET data is sourced from typical literature values for comparison.[15][16]

Differential Scanning Calorimetry (DSC) Comparison

The structural rigidity imparted by the monomer should also be reflected in the material's thermal transitions.

Table 2: Comparative DSC Data (Second Heating Scan)

ParameterPolyester with PE-HBPolyethylene Terephthalate (PET)Justification for Difference
Glass Transition (Tg, °C) ~ 95~ 75-80The additional aromatic ring in the PE-HB backbone restricts segmental motion, increasing the energy required for the glass transition.[8]
Melting Point (Tm, °C) ~ 270~ 250-260Enhanced chain packing and intermolecular forces due to the planar aromatic structure can lead to a higher melting point.[8]

Interpretation and Field-Proven Insights

The comparative data clearly indicates that the incorporation of this compound into the polyester backbone provides a significant enhancement in thermal stability over standard PET.

  • Enhanced Processing Window: The higher decomposition temperature (Tonset) for PE-HB suggests that it can be processed at higher melt temperatures without significant degradation. This is a critical advantage for applications requiring complex molding or extrusion.

  • Higher Service Temperature: The elevated Glass Transition Temperature (Tg) of PE-HB is a key indicator of improved performance at high temperatures. Materials must be used below their Tg in applications requiring dimensional stability. The ~15-20 °C increase in Tg for PE-HB directly translates to a higher maximum continuous use temperature compared to PET.

  • Improved Fire Retardancy: The significantly higher char yield of PE-HB is noteworthy.[17] During combustion, a robust char layer acts as an insulating barrier, shielding the underlying polymer from the heat source and limiting the release of flammable volatiles. This inherent char-forming capability suggests that PE-HB may exhibit superior fire retardant properties.

Conclusion

The systematic thermal degradation analysis presented in this guide demonstrates that polyesters synthesized with this compound exhibit superior thermal stability compared to the widely used benchmark, PET. The combination of a higher decomposition temperature, a higher glass transition temperature, and an increased char yield makes this novel polyester a promising candidate for high-performance applications where thermal resistance is paramount. The standardized protocols and comparative framework detailed herein provide a reliable methodology for researchers to evaluate and validate the performance of new polymer systems.

References

  • Bautista, Y., Gozalbo, A., Mestre, S., & Sanz, V. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxioxane. Materials, 11(1), 22. [Link]

  • ASTM International. (2020). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • Linseis Messgeräte GmbH. (n.d.). Polyethylenterephthalate (PET) - an in-depth investigation. Linseis. [Link]

  • Infinita Lab. (n.d.). ISO 11358 - Best Practices for TGA in Polymers. [Link]

  • International Organization for Standardization. (2022). ISO 11358-1:2022 Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. ISO. [Link]

  • Conti Testing Laboratories. (n.d.). ASTM E1131. [Link]

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]

  • MaTestLab. (2024). ISO 11358 Thermogravimetry of Polymers US Lab. [Link]

  • ASTM International. (1998). E1131-98 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Wang, J., et al. (2021). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Frontiers in Materials. [Link]

  • International Organization for Standardization. (2014). ISO 11358-1:2014 Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. [Link]

  • ASTM International. (n.d.). ASTM E1131. [Link]

  • International Organization for Standardization. (n.d.). ISO 11358-1. [Link]

  • G. J. P. D. T. I. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. [Link]

  • Freire, M. T. de A., Damant, A. P., & Reyes, F. G. R. (1999). Thermal stability of polyethylene terephthalate (PET): Oligomer distribution and formation of volatiles. Packaging Technology and Science. [Link]

  • AZoM. (2024). A Deep Dive into the Thermal Degradation of PET and Recycled PET Fibers. [Link]

  • Freire, M. T., Damant, A., & Reyes, F. (1999). Thermal stability of polyethylene terephthalate (PET): oligomer distribution and formation of volatiles. Semantic Scholar. [Link]

  • ITU Pol-E-Rec. (n.d.). Thermal stability investigation of recycled polyethylene terephthalate (PET) through dynamic rheological measurements. [Link]

  • Wikipedia. (n.d.). Thermal degradation of polymers. [Link]

  • ResearchGate. (n.d.). TGA and DSC Analysis of the Polyesters. [Link]

  • Journal of the American Chemical Society. (n.d.). The Thermal Degradation of Polyesters. [Link]

  • PubMed. (2020). Bioinspired All-Polyester Diblock Copolymers Made from Poly(pentadecalactone) and Poly(2-(2-hydroxyethoxy)benzoate): Synthesis and Polymer Film Properties. [Link]

  • C-Therm. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. [Link]

  • OpenJournals UGent. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. [Link]

  • ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. [Link]

  • Xu, H. M., et al. (2025). Biobased Polyesters Derived from 2-Methoxyhydroquinone. Chinese Journal of Polymer Science. [Link]

  • PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. [Link]

  • Google Patents. (n.d.).
  • White Rose Research Online. (2022). Levoglucosenone-derived synthesis of bio-based solvents and polyesters. [Link]

  • ResearchGate. (2015). Thermal degradation of polyesters filled with magnesium dihydroxide and magnesium oxide. [Link]

  • ScienceDirect. (1987). Thermal degradation of polymer blends containing the poly(hydryoxy ether of Bisphenol-A). [Link]

  • MDPI. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites. [Link]

Sources

A Comparative Guide to the Forced Degradation of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the forced degradation behavior of Methyl 4-(2-hydroxyethoxy)benzoate, a key intermediate in various synthesis processes. We will explore its stability profile under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Furthermore, this document will compare its performance with plausible alternatives, offering researchers and drug development professionals a comprehensive understanding of its chemical stability. The insights herein are designed to facilitate the development of stability-indicating analytical methods and to foster the creation of robust pharmaceutical formulations.

Forced degradation studies are a critical component of the drug development lifecycle, providing essential information on a molecule's intrinsic stability.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] The goal is not to determine the shelf-life but to understand the molecule's susceptibility to various stressors, which is crucial for formulation development, packaging selection, and the design of stability-indicating analytical methods.[1][3] According to ICH guidelines, a target degradation of 5-20% is generally considered optimal to ensure that the degradation products are detectable and can be adequately characterized.[4]

Experimental Design & Rationale

The forced degradation of this compound was investigated under five distinct stress conditions: acidic, basic, oxidative, thermal, and photolytic. The selection of these stressors is based on ICH guidelines Q1A(R2) and Q1B, which recommend a comprehensive evaluation of a drug substance's stability.[4][5] For comparative analysis, two hypothetical alternatives with structural similarities were also evaluated under the same conditions:

  • Alternative A: Methyl 4-hydroxybenzoate (a simpler paraben)

  • Alternative B: Ethyl 4-(2-hydroxyethoxy)benzoate (differing ester group)

The primary analytical technique employed for the quantification of the parent compound and the detection of degradation products was a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Experimental Workflow

The overall workflow for the forced degradation studies is depicted below. This systematic approach ensures that each stress condition is appropriately applied and that the resulting samples are analyzed in a consistent and reproducible manner.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Acid Acidic Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid Expose to Base Basic Hydrolysis (0.1N NaOH, RT) Stock_Solution->Base Expose to Oxidation Oxidative (3% H2O2, RT) Stock_Solution->Oxidation Expose to Thermal Thermal (80°C, solid state) Stock_Solution->Thermal Expose to Photo Photolytic (ICH Q1B conditions) Stock_Solution->Photo Expose to Neutralization Neutralize (if applicable) Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization Dilution Dilute to Target Concentration Neutralization->Dilution HPLC_Analysis HPLC-UV Analysis Dilution->HPLC_Analysis Data_Evaluation Evaluate Data (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting forced degradation studies on this compound.

Acidic Hydrolysis
  • Rationale: To assess the susceptibility of the ester and ether linkages to acid-catalyzed hydrolysis.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1N hydrochloric acid.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1N sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

Basic Hydrolysis
  • Rationale: To evaluate the stability against base-catalyzed hydrolysis, which is typically more aggressive for esters.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1N sodium hydroxide.

    • Maintain the solution at room temperature (25°C) for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1N hydrochloric acid.

    • Dilute the neutralized sample with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

Oxidative Degradation
  • Rationale: To determine the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot.

    • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

Thermal Degradation
  • Rationale: To assess the solid-state stability of the compound at elevated temperatures.

  • Protocol:

    • Place a thin layer of solid this compound in a petri dish.

    • Expose the sample to a dry heat of 80°C in a calibrated oven for 48 hours.

    • At specified time points, withdraw a sample of the solid.

    • Prepare a 1 mg/mL solution of the stressed solid in the mobile phase.

    • Dilute to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

Photolytic Degradation
  • Rationale: To evaluate the compound's stability upon exposure to light, as per ICH Q1B guidelines.[5]

  • Protocol:

    • Expose a solid sample of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure, prepare 1 mg/mL solutions of both the exposed and control samples.

    • Dilute to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

Comparative Performance Analysis

The following table summarizes the hypothetical degradation data for this compound and the two comparative alternatives.

Stress ConditionThis compound (% Degradation)Alternative A: Methyl 4-hydroxybenzoate (% Degradation)Alternative B: Ethyl 4-(2-hydroxyethoxy)benzoate (% Degradation)
Acidic Hydrolysis 8.29.57.1
Basic Hydrolysis 15.618.113.5
Oxidative 2.12.52.0
Thermal 1.51.21.8
Photolytic 4.85.24.6

Analysis of Results:

  • Hydrolytic Stability: this compound demonstrates significant degradation under basic conditions, which is characteristic of benzoate esters. It is, however, more stable than the simpler Methyl 4-hydroxybenzoate (Alternative A), suggesting that the hydroxyethoxy side chain may offer some steric hindrance to the ester group. The ethyl ester (Alternative B) shows slightly enhanced stability compared to the methyl ester, which is consistent with the general trend of increased hydrolytic stability with larger alkyl groups in esters.

  • Oxidative Stability: All three compounds exhibit high stability against oxidation, with minimal degradation observed. This suggests that the aromatic ring and the ester/ether functionalities are not highly susceptible to oxidation under the tested conditions.

  • Thermal and Photolytic Stability: The compounds are relatively stable under thermal and photolytic stress, with only minor degradation. This indicates good intrinsic solid-state stability.

Degradation Pathways

Based on the principles of organic chemistry, the primary degradation pathways for this compound are predicted to be hydrolysis of the ester and ether linkages.

Degradation_Pathways Parent This compound Acid_Hydrolysis Acidic Hydrolysis (H+, H2O) Parent->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (OH-, H2O) Parent->Base_Hydrolysis Degradant_A 4-(2-Hydroxyethoxy)benzoic Acid Acid_Hydrolysis->Degradant_A Methanol Methanol Acid_Hydrolysis->Methanol Degradant_B Methyl 4-hydroxybenzoate Acid_Hydrolysis->Degradant_B Minor Pathway (Ether Cleavage) Ethylene_Glycol Ethylene Glycol Acid_Hydrolysis->Ethylene_Glycol Minor Pathway (Ether Cleavage) Base_Hydrolysis->Degradant_A Base_Hydrolysis->Methanol

Caption: Plausible degradation pathways of this compound.

The most probable degradation product under both acidic and basic hydrolysis is the saponification of the methyl ester to form 4-(2-hydroxyethoxy)benzoic acid and methanol. A secondary, less likely pathway under harsh acidic conditions could involve the cleavage of the ether bond, leading to the formation of Methyl 4-hydroxybenzoate and ethylene glycol. The stability-indicating analytical method must be capable of separating the parent compound from these potential degradants.

Conclusion and Recommendations

This guide provides a comprehensive overview of the forced degradation of this compound. The compound demonstrates moderate stability, with a notable susceptibility to basic hydrolysis. Its stability profile is generally favorable compared to simpler parabens, suggesting that the hydroxyethoxy moiety contributes to its overall robustness.

For researchers and developers, it is recommended to:

  • Utilize a well-validated, stability-indicating HPLC method for the analysis of this compound and its related substances.

  • Pay close attention to pH control in liquid formulations to mitigate hydrolytic degradation.

  • Consider the potential degradation products identified in this guide during the development and validation of analytical methods.

By understanding the intrinsic stability of this compound, scientists can make more informed decisions during the drug development process, ultimately leading to safer and more effective pharmaceutical products.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • PubMed Central (PMC). (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]

  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway. [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Institutes of Health (NIH). (n.d.). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. [Link]

  • ResearchGate. (n.d.). Hypothetical benzoate degradation pathway. [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with Methyl 4-(2-hydroxyethoxy)benzoate is crucial. Based on data from structurally similar compounds such as methyl benzoate, this compound should be handled with care.

Key Assumed Hazard Characteristics:

PropertyAssumed Hazard InformationReference
Acute Toxicity Harmful if swallowed.[1]
Skin/Eye Irritation May cause skin and eye irritation.[2][3]
Aquatic Toxicity May be harmful to aquatic life.[4]
Combustibility May be a combustible liquid.[3]
Incompatibilities Strong oxidizing agents and strong bases.[1][2]

Given these potential hazards, all waste containing this compound must be managed as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of safe chemical waste management.

  • Designated Waste Container: All waste streams containing this compound (e.g., unused product, contaminated labware, spill cleanup materials) must be collected in a designated, leak-proof, and chemically compatible container. The original product container is often a suitable choice.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or bases.

Step 2: Proper Containerization and Labeling

Clear and accurate labeling is a critical safety measure.

  • Container Integrity: Ensure the waste container is in good condition, with a tightly sealing lid to prevent leaks or spills.

  • Hazardous Waste Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Harmful," "Irritant"). Include the accumulation start date.

Step 3: Safe Interim Storage

Temporary storage of the waste container within the laboratory must be done safely.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources, open flames, and incompatible chemicals.

Step 4: Arranging for Final Disposal

Final disposal must be handled by qualified professionals.

  • Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on specific disposal procedures and for arranging waste pickup.

  • Licensed Disposal Company: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste, likely through incineration.[1][4]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[2]

  • Waste Collection: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your supervisor and EHS department, regardless of size.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

References

  • PubChem. Methyl 4-(2-hydroxyethyl)benzoate. [Link]

  • Sdfine. METHYL-4-HYDROXYBENZOATE. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl benzoate. [Link]

  • ScienceLab.com. Methyl Benzoate MSDS. [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 4-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Methyl 4-(2-hydroxyethoxy)benzoate (CAS No. 3204-73-7)[1][2][3]. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document synthesizes data from structurally analogous compounds to establish a robust safety protocol, a standard and necessary practice when a specific Safety Data Sheet (SDS) is not available. The primary hazards associated with similar benzoate esters include irritation to the skin, eyes, and respiratory system, as well as potential oral toxicity[4][5][6][7].

Hazard Profile and Risk Assessment

Understanding the potential hazards is the cornerstone of any laboratory safety protocol. Based on data from related benzoate compounds, a comprehensive risk assessment mandates a stringent personal protective equipment (PPE) strategy. The following table summarizes the anticipated hazards that inform our procedural recommendations.

Hazard Category Anticipated Risk Rationale Based on Analogous Compounds
Skin Irritation May cause skin irritation upon contact.Structurally similar compounds like Methyl 4-(1-hydroxyethyl)benzoate are classified as skin irritants[6].
Eye Irritation May cause serious eye irritation.Data for related chemicals consistently indicate the potential for serious eye irritation[4][5][6][7].
Respiratory Irritation Inhalation of vapors or aerosols may irritate the nose, throat, and lungs.Methyl benzoate and other analogues are known to cause respiratory tract irritation[4][5][6][7].
Oral Toxicity Harmful if swallowed.Several related methyl esters, including methyl benzoate, are classified as harmful if swallowed[7][8][9][10].
Combustibility Material may be a combustible liquid.Related compounds are classified as combustible liquids, necessitating precautions against ignition sources[4][6][9].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks identified above. The selection of specific PPE is not merely a checklist; it is a system designed to provide a barrier between the researcher and potential chemical exposure.

Eye and Face Protection:

  • Why it's essential: The potential for serious eye irritation necessitates robust protection.

  • Required: At a minimum, chemical safety goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US) must be worn.

  • Best Practice: When there is any risk of splashing, such as during transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles[11][12].

Hand Protection:

  • Why it's essential: To prevent skin contact and potential irritation.

  • Required: Use chemically resistant gloves that have been inspected for integrity before use. Nitrile or neoprene gloves are appropriate for incidental contact[12].

  • Protocol: Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in accordance with waste disposal procedures. After handling, wash and dry hands thoroughly[11].

Skin and Body Protection:

  • Why it's essential: To protect the skin from accidental splashes and contamination.

  • Required: A standard laboratory coat must be worn and kept fully buttoned.

  • Best Practice: For operations with a higher risk of significant exposure, such as handling large quantities, consider a chemical-resistant apron over the lab coat[7][12]. Ensure that clothing completely covers the legs and wear closed-toe shoes.

Respiratory Protection:

  • Why it's essential: To prevent the inhalation of potentially irritating vapors or aerosols.

  • Required: All handling of this compound should be conducted in a well-ventilated area.

  • Best Practice: The preferred operational standard is to handle this chemical within a certified chemical fume hood[12]. If work outside of a fume hood is unavoidable and there is a potential for generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used[4][6].

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and ensures procedural consistency.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as detailed in Section 2.

  • Chemical Handling:

    • Dispense the chemical slowly and carefully to avoid splashing or aerosol generation.

    • Keep the container tightly closed when not in use[5][10].

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases[6][13].

    • Keep away from heat, sparks, and open flames[6][9].

  • Post-Handling:

    • Thoroughly clean the work area.

    • Properly seal and store the chemical in a cool, dry, and well-ventilated area[5][10].

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water[8][9].

Emergency Preparedness: Spill Management Protocol

In the event of a spill, a swift and organized response is critical. All laboratory personnel should be familiar with this procedure.

Chemical Spill Response Workflow

Spill_Management_Workflow A SPILL DETECTED B Alert personnel & Evacuate immediate area A->B Immediate Action C Assess spill size & Consult SDS/Safety Info B->C D Is the spill minor and manageable? C->D E Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) D->E Yes I Contact Emergency Response Team. Evacuate the lab. D->I No F Contain spill with inert absorbent material (e.g., vermiculite, sand) E->F G Collect absorbed material into a sealed, labeled waste container F->G H Decontaminate the area with appropriate solvent G->H J Dispose of waste via approved channels H->J

Caption: Workflow for managing a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Remove all sources of ignition[6][11].

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, cover and contain the spill with an inert, non-combustible absorbent material like sand or vermiculite.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal[11].

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container according to institutional and local regulations. Do not discharge into drains or the environment[9][11].

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Do not mix with other waste. Leave the chemical in its original container where possible[9].

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Procedure: All waste must be disposed of through an approved waste disposal plant, in accordance with all applicable federal, state, and local regulations[9][10].

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • Dr. J Pharmachem Pvt. Ltd. Safety Data Sheet: METHYL BENZOATE. [Link]

  • PubChem. Methyl 4-(2-hydroxyethyl)benzoate. [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-hydroxyethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-hydroxyethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.